Potassium 4-butylphenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
potassium;(4-butylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRSUMOZYVDMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and properties of Potassium 4-butylphenyltrifluoroborate"
An In-depth Technical Guide to the Synthesis and Properties of Potassium 4-butylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound has emerged as a significant reagent in modern organic synthesis, valued for its remarkable stability and versatility. As a subclass of organoboron compounds, potassium organotrifluoroborates offer substantial advantages over their boronic acid and ester counterparts, primarily their enhanced stability to air and moisture, which simplifies handling, storage, and stoichiometry.[1][2][3][4] This guide provides a comprehensive exploration of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and its principal application as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. By synthesizing field-proven insights with established protocols, this document serves as a critical resource for professionals leveraging advanced chemical tools in research and drug development.
The Ascendancy of Organotrifluoroborates in Synthesis
Historically, the utility of organoboron compounds like boronic acids and esters in carbon-carbon bond formation has been well-established.[4] However, their practical application is often hampered by inherent limitations. Boronic acids can be challenging to purify, may have uncertain stoichiometry due to the presence of anhydrides (boroxines), and exhibit variable stability.[1][4] Boronate esters, while more stable, suffer from lower atom economy.[4]
Potassium organotrifluoroborates circumvent these issues, presenting as highly crystalline, free-flowing solids that are typically stable to both air and moisture indefinitely.[3][5][6] This stability is conferred by the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond.[7] This "protected" form of the boronic acid can endure a wide range of synthetic transformations, with its reactivity unveiled under the specific conditions of a cross-coupling reaction.[7] This unique combination of stability and latent reactivity makes them exceptionally valuable reagents in complex molecule synthesis.
Synthesis of this compound
The most direct and widely adopted method for preparing potassium aryltrifluoroborates is through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[7][8][9] This conversion is typically high-yielding and results in a crystalline product that can be easily isolated.
Primary Synthetic Route: From 4-Butylphenylboronic Acid
The synthesis begins with the commercially available 4-butylphenylboronic acid. The reaction involves the displacement of the hydroxyl groups on the boronic acid with fluoride ions from KHF₂, forming the stable trifluoroborate salt.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
4-Butylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottomed flask equipped with a magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure: [9]
-
In a round-bottomed flask, charge 4-butylphenylboronic acid (1.0 equiv) and methanol. Stir the mixture until the boronic acid is fully dissolved.
-
Cool the solution to approximately 5 °C using an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 equiv).
-
Slowly add the KHF₂ solution to the cooled, stirring methanolic solution of the boronic acid. A thick white precipitate will form almost immediately.
-
Once the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 20-30 minutes to ensure complete reaction.
-
Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like diethyl ether to remove any unreacted starting material and inorganic salts.
-
Dry the resulting white crystalline solid under vacuum to yield pure this compound.
-
Alternative One-Pot Synthesis
Physicochemical and Spectroscopic Properties
This compound is a white, crystalline solid that exhibits the characteristic stability of its class. Its properties are well-defined, making it a reliable and predictable reagent in synthetic workflows.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄BF₃K | [13] |
| Molecular Weight | 242.13 g/mol | [13] |
| Appearance | White crystalline solid | [13] |
| Melting Point | >230°C (estimated) | [13][14] |
| Solubility | Soluble in polar solvents (acetone, methanol, acetonitrile); slightly soluble in water. | [15][16] |
| Stability | Air and moisture stable; can be stored at room temperature for extended periods. | [1][13] |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectral data are consistent with those reported for analogous organotrifluoroborates.[16][17]
-
¹H NMR: The spectrum will show characteristic signals for the butyl group: a triplet around 0.9 ppm (CH₃), a sextet around 1.3 ppm (CH₂), a quintet around 1.6 ppm (CH₂), and a triplet around 2.6 ppm (Ar-CH₂). The aromatic region will display a typical AA'BB' pattern for a 1,4-disubstituted benzene ring, with two doublets between 7.0 and 7.8 ppm.
-
¹³C NMR: Resonances for the four distinct carbons of the butyl group will be observed in the aliphatic region. In the aromatic region, four signals will be present. The ipso-carbon directly attached to the boron atom (C-B) is a key diagnostic signal; it typically appears as a very broad resonance due to the quadrupolar nature of the ¹¹B nucleus.[17][18]
-
¹⁹F NMR: The three magnetically equivalent fluorine atoms will give rise to a single, sharp resonance. This signal is often a quartet due to coupling with the ¹¹B nucleus (J-coupling), providing clear evidence of the B-F bonds.[16][17][18]
-
¹¹B NMR: The spectrum will feature a characteristic signal for the tetracoordinate boron atom. Due to coupling with the three attached fluorine atoms, this signal typically appears as a well-resolved 1:3:3:1 quartet, confirming the trifluoroborate structure.[17][18]
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[19] This reaction is a cornerstone of modern organic and medicinal chemistry for the construction of biaryl and substituted aromatic structures.
The trifluoroborate salt acts as a stable, solid precursor that is activated in situ. Under the basic aqueous conditions of the reaction, it is believed to slowly hydrolyze to the corresponding boronic acid, which then enters the catalytic cycle. This slow release of the active species can prevent side reactions often associated with boronic acids, such as protodeboronation.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Cross-Coupling
-
Reaction: this compound + 4-Bromoanisole → 4-butyl-4'-methoxybiphenyl
-
Reagents and Equipment:
-
This compound (1.1-1.5 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium catalyst, e.g., PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Base, e.g., Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent system, e.g., Tetrahydrofuran (THF) and Water (10:1 ratio)
-
Schlenk flask or reaction vial, inert atmosphere (Nitrogen or Argon)
-
Heating and stirring apparatus
-
-
-
To a Schlenk flask, add this compound, 4-bromoanisole, the palladium catalyst, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (THF and water) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-butyl-4'-methoxybiphenyl.
-
Conclusion
This compound stands out as a superior organoboron reagent, offering a compelling combination of high stability, ease of handling, and robust reactivity in one of modern chemistry's most powerful transformations. Its synthesis is straightforward, and its properties are well-characterized, providing researchers and drug development professionals with a reliable tool for introducing the 4-butylphenyl moiety into complex molecular architectures. As the demand for efficient and dependable synthetic methods continues to grow, the utility of this compound and its congeners is set to expand, further solidifying their indispensable role in the advancement of chemical science.
References
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Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
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Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Hartwig, J. F., et al. (2006). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. [Link]
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Molander, G., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group, UC Berkeley. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Potassium 4-tert-butylphenyltrifluoroborate. PubChem. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
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Olsson, R., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(7), 1764–1767. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845–3854. [Link]
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Tellis, J. C., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Catalysis, 13(1), 358–363. [Link]
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Prakash, G. K. S., et al. Tetrabutylammonium Organotrifluoroborates: A New Class of Readily Accessible and Soluble Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses. [Link]
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Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Journal of Fluorine Chemistry, 149, 82-87. [Link]
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Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Molander, G. A., et al. Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
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da Silva, F. de A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Potassium (4-Fluorophenyl)trifluoroborate. PubChem. [Link]
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da Silva, F. de A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Potassium Butyltrifluoroborate. PubChem. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Sci-Hub. [Link]
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An In-depth Technical Guide to Potassium 4-butylphenyltrifluoroborate: Synthesis, Properties, and Applications in Modern Organic Chemistry
This technical guide provides a comprehensive overview of Potassium 4-butylphenyltrifluoroborate, a versatile and increasingly important reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced details of its structure, properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This guide distinguishes between the two common isomers: Potassium 4-n-butylphenyltrifluoroborate and Potassium 4-tert-butylphenyltrifluoroborate, providing specific data for each where available.
Introduction: The Rise of Organotrifluoroborates
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. While boronic acids have traditionally been the workhorses in these transformations, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, have driven the exploration of more robust alternatives. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability and ease of handling without compromising reactivity.[1] Their crystalline, free-flowing nature allows for long-term storage and simplified reaction setups, making them highly attractive for both academic and industrial laboratories.
This compound, with its substituted phenyl ring, serves as a valuable building block for introducing the butylphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and advanced materials. The choice between the linear n-butyl and the sterically hindered tert-butyl group allows for fine-tuning of the steric and electronic properties of the target molecules.
Core Compound Identification and Physicochemical Properties
A critical first step in utilizing any chemical reagent is the unambiguous identification through its CAS number and a thorough understanding of its physical and chemical properties. It is crucial to distinguish between the n-butyl and tert-butyl isomers, as they possess distinct identifiers and potentially different reactivities.
| Property | Potassium 4-n-butylphenyltrifluoroborate | Potassium 4-tert-butylphenyltrifluoroborate |
| CAS Number | 1412414-09-5[2] | 423118-47-2 |
| Molecular Formula | C₁₀H₁₃BF₃K | C₁₀H₁₃BF₃K |
| Molecular Weight | 240.12 g/mol | 240.11 g/mol |
| Appearance | White crystalline solid (inferred) | White to off-white solid[3] |
| Melting Point | >230 °C (estimated)[4] | >230 °C (lit.) |
| Stability | Air and moisture stable[4] | Air and moisture stable[3] |
| Solubility | Soluble in acetone and acetonitrile[3] | Soluble in acetone and acetonitrile[3] |
Structure of Potassium 4-n-butylphenyltrifluoroborate:
Structure of Potassium 4-tert-butylphenyltrifluoroborate:
Synthesis of this compound
The synthesis of potassium aryltrifluoroborates is generally a straightforward process, typically involving the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂). This method is robust, high-yielding, and avoids the use of hazardous reagents like hydrofluoric acid.[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is a representative procedure adaptable for both the n-butyl and tert-butyl isomers, starting from their respective boronic acids.
Materials:
-
4-Butylphenylboronic acid (n-butyl or tert-butyl isomer) (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the 4-butylphenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Cool the boronic acid solution in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.[3]
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Its stability and predictable reactivity make it an excellent choice for the synthesis of biaryl compounds.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (n-butyl or tert-butyl isomer) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).[6]
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction mixture under a positive pressure of the inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Safety and Handling
Potassium 4-tert-butylphenyltrifluoroborate is classified as a corrosive solid and can cause severe skin burns and eye damage. It is essential to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound, in both its n-butyl and tert-butyl forms, represents a significant advancement in the field of cross-coupling chemistry. Its enhanced stability, ease of handling, and high reactivity make it a valuable tool for the synthesis of complex organic molecules. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this reagent in a research and development setting. As the demand for more efficient and robust synthetic methodologies continues to grow, the utility of potassium organotrifluoroborates is poised to expand even further.
References
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Organic Syntheses. Vol. 90, p. 261. [Link]
-
Molander, G. A., & Cantin, K. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMC. [Link]
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Molander, G. A., & Ham, J. (2006). A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described. Organic Chemistry Portal. [Link]
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A Comprehensive Technical Guide to Potassium 4-butylphenyltrifluoroborate: Properties and Applications in Modern Synthesis
Abstract: This technical guide provides an in-depth analysis of Potassium 4-butylphenyltrifluoroborate, a key organoboron reagent in contemporary organic synthesis. We will explore its fundamental physical and chemical properties, highlighting the structural attributes that contribute to its exceptional stability and reactivity. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into its advantages over traditional boronic acids, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and best practices for its handling and storage. The guide emphasizes the causality behind its utility, grounding its application in established mechanistic principles to provide a self-validating framework for its use in the laboratory.
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For decades, boronic acids have been the workhorse nucleophiles in this transformation. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, often complicate handling, storage, and reaction stoichiometry.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents that decisively overcome these challenges.[1][2][3] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, eliminating the need for specialized inert-atmosphere techniques during handling and storage.[1][4] This stability allows them to be stored on the bench for extended periods without significant decomposition.[4] Their reduced tendency to undergo protodeboronation allows for their use in near-stoichiometric amounts, enhancing the atom economy of synthetic transformations.[1][3] this compound is an exemplar of this class, offering a versatile building block for the introduction of the 4-butylphenyl moiety, a common substructure in pharmaceuticals and advanced materials.
Core Properties of this compound
A thorough understanding of a reagent's properties is fundamental to its successful application. This section details the structural, physical, and chemical characteristics of this compound.
Chemical Structure and Identifiers
This compound consists of a central boron atom bonded to a 4-butylphenyl group and three fluorine atoms, forming a negatively charged trifluoroborate anion. This charge is balanced by a potassium cation (K+). The tetracoordinate nature of the boron center is the key to the molecule's enhanced stability compared to its trigonal planar boronic acid counterpart.
Caption: A general synthetic workflow for organotrifluoroborates.
Storage and Handling Best Practices
One of the most significant advantages of this compound is its ease of handling. [1]Unlike boronic acids, it does not require stringent anaerobic or anhydrous conditions for short-term use and can be weighed out in the open atmosphere. For long-term storage, it is recommended to keep the solid in a tightly sealed container at room temperature. [4]While stable, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. Based on data for analogous compounds, it may cause skin and eye irritation. [5][6][7]
Application in Suzuki-Miyaura Cross-Coupling
The utility of this compound is most profoundly demonstrated in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and reliable source of the 4-butylphenyl carbanion equivalent.
Mechanistic Rationale and Advantages
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. [1]The organotrifluoroborate does not directly participate in the transmetalation step. First, it is believed to slowly hydrolyze in the presence of a base and water to form the corresponding boronic acid in situ. This controlled, slow release of the active tricoordinate boron species is advantageous as it minimizes side reactions like protodeboronation and homocoupling. The reaction tolerates a wide array of functional groups and can be used to couple with various electrophiles, including electron-rich and electron-poor aryl chlorides, bromides, and triflates. [8][9]
Experimental Protocol: Synthesis of 4-Butyl-4'-methoxybiphenyl
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.
Reagents and Equipment:
-
This compound (1.05 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv., 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene and deionized water (e.g., 10:1 v/v)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Argon or nitrogen supply
-
Oil bath
Procedure:
-
Vessel Preparation: To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Inerting the Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL) to the reaction mixture via syringe.
-
Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes to degas the solvents.
-
Catalyst Preparation and Addition: In a separate small vial, weigh the Pd(OAc)₂ (0.02 mmol) and RuPhos ligand (0.04 mmol). Add this solid mixture to the reaction tube under a positive pressure of argon. The use of a sterically hindered and electron-rich phosphine ligand like RuPhos is critical for facilitating the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides. [8]6. Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-85°C. [8]7. Monitoring: Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-butyl-4'-methoxybiphenyl.
Experimental Workflow Visualization
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Safety and Hazard Information
While this compound is significantly more stable and user-friendly than many organometallic reagents, proper safety precautions are essential. Based on safety data for structurally similar aryltrifluoroborates, this compound should be handled with care.
-
Hazard Classification: May cause skin irritation (H315) and serious eye irritation (H319). [5][6]Some analogs are also noted to potentially cause respiratory irritation (H335). [6][10]* Handling: Always use in a well-ventilated area or a chemical fume hood. Avoid generating dust. [5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. * First Aid: In case of skin contact, wash thoroughly with soap and water. [7]In case of eye contact, rinse cautiously with water for several minutes. [7]If irritation persists, seek medical attention.
Conclusion
This compound stands out as a robust, stable, and highly effective reagent for modern organic synthesis. Its superior handling characteristics compared to traditional boronic acids make it an invaluable tool for researchers in medicinal chemistry and materials science. The reliable and high-yielding performance in Suzuki-Miyaura cross-coupling reactions, underpinned by a well-understood mechanistic pathway, provides a trustworthy method for constructing complex molecular architectures. By leveraging the insights and protocols detailed in this guide, scientists can confidently incorporate this versatile building block into their synthetic strategies, accelerating discovery and innovation.
References
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Support.
- Molander, G. A., & Petrillo, D. E. (2008).
- Sigma-Aldrich.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Darses, S., & Genet, J.-P. (2003). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. Chemistry – A European Journal, 9(23), 5312-5320.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- ChemicalBook. (2023).
- PubChem. Potassium 4-tert-butylphenyltrifluoroborate.
- Sigma-Aldrich. (2024).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Vulcanchem.
- PubChem. Potassium (4-Fluorophenyl)trifluoroborate.
- Molander, G. A., & Ito, T. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals.
- PubChem. Potassium 4-bromophenyltrifluoroborate.
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- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (1412414-09-5) for sale [vulcanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
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"Potassium 4-butylphenyltrifluoroborate molecular weight and formula"
An In-Depth Technical Guide to Potassium 4-butylphenyltrifluoroborate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a versatile and highly stable organoboron reagent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and its critical role in advanced organic synthesis, particularly in carbon-carbon bond formation.
Introduction: The Rise of Organotrifluoroborates
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, traditionally employing organoboronic acids as the nucleophilic partner.[1][2] However, the variable stability of many boronic acids, their propensity for protodeboronation, and the presence of boroxine anhydrides can complicate stoichiometry and reproducibility.[1][3]
Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these challenges.[1][2][4] These tetracoordinate boron ate complexes exhibit remarkable stability to both air and moisture, allowing for indefinite benchtop storage and simplified handling.[3][5][6] Their crystalline nature ensures high purity and straightforward characterization.[1] this compound is a prime example of this class, offering a reliable method for introducing the 4-butylphenyl moiety, a common substructure in pharmacologically active compounds and advanced materials.
Physicochemical and Structural Characteristics
This compound is a white, crystalline solid valued for its stability and predictable reactivity.[6] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄BF₃K | [6] |
| Molecular Weight | 242.13 g/mol | [6] |
| CAS Number | 1412414-09-5 | [7] |
| Appearance | White crystalline solid | [6] |
| Melting Point | >230°C (estimated) | [6] |
| Stability | Stable in air and moisture for extended periods | [3][5][6] |
| Solubility | Generally soluble in polar solvents like methanol, acetone, and DMSO | [8] |
The stability of the C-B bond in organotrifluoroborates is masked by the tetracoordinate nature of the boron atom, rendering them inert to a variety of reaction conditions, including oxidation, that would typically degrade other organoboron compounds.[1][9] This inherent stability allows for their use in complex, multi-step synthetic sequences.[10]
Synthesis and Characterization
The synthesis of potassium organotrifluoroborates is generally straightforward, a key factor in their widespread adoption. A common and efficient method involves the reaction of a suitable organoboron precursor with potassium hydrogen fluoride (KHF₂).[1][4]
General Synthetic Workflow
A typical synthesis for an aryltrifluoroborate like this compound involves a two-step, one-pot procedure starting from the corresponding aryl halide.
-
Formation of the Organoboron Intermediate: 4-Bromo-n-butylbenzene is converted into an organometallic species (e.g., a Grignard or organolithium reagent). This intermediate then reacts with a trialkyl borate, such as trimethyl borate, to form a boronic ester.
-
Conversion to the Trifluoroborate Salt: The crude boronic ester is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This reaction displaces the alkoxy groups to form the stable, crystalline this compound, which can be isolated by filtration.[1][5][11]
Caption: General workflow for the synthesis of this compound.
Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing potassium organotrifluoroborates. Key spectral features include:
-
¹H and ¹³C NMR: Provide the standard structural information for the organic (4-butylphenyl) portion of the molecule.
-
¹⁹F NMR: This is a highly sensitive nucleus. The fluorine atoms attached to boron typically appear as a sharp quartet in the range of -129 to -141 ppm due to coupling with the ¹¹B nucleus.[8][12]
-
¹¹B NMR: The boron nucleus also shows a characteristic signal, often a quartet due to coupling with the three fluorine atoms. Specialized pulse sequences can improve resolution and allow for the clear observation of ¹¹B-¹⁹F coupling constants.[12][13]
Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][5] This reaction is fundamental to drug discovery and materials science for its ability to efficiently construct biaryl and heteroaryl structures.[14]
The Catalytic Cycle and Advantages
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a potassium organotrifluoroborate requires an activation step, typically by a base, to generate a more reactive tricoordinate boronate species in situ, which then participates in the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Advantages in this Context:
-
Stoichiometric Precision: Due to their high stability and purity, these reagents can be used in near-stoichiometric amounts, improving atom economy.[5]
-
Broad Substrate Scope: They couple efficiently with a wide range of aryl and heteroaryl halides (chlorides, bromides) and triflates.[5][14][15]
-
Functional Group Tolerance: The reaction conditions are typically mild and tolerate a diverse array of sensitive functional groups, a critical feature in the synthesis of complex molecules.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for coupling this compound with an aryl bromide.
Objective: To synthesize 4-butyl-4'-acetylbiphenyl.
Materials:
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) acetate [Pd(OAc)₂]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.05 equivalents), 4-bromoacetophenone (1.0 eq), Palladium(II) acetate (e.g., 2 mol%), RuPhos (e.g., 4 mol%), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.
-
Heating: Immerse the reaction vessel in a preheated oil bath at 100°C and stir vigorously for the required reaction time (typically monitored by TLC or LC-MS, e.g., 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Safety and Handling
While potassium organotrifluoroborates are significantly more stable than many other organometallic reagents, proper laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[16][17]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[17]
In case of fire, hazardous decomposition products can include hydrogen fluoride, carbon oxides, and boron oxides.
Conclusion
This compound stands out as a robust, reliable, and versatile reagent in the toolkit of the modern synthetic chemist. Its exceptional air and moisture stability simplifies handling and storage, while its high reactivity and broad functional group tolerance make it an ideal choice for Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery and materials science, the adoption of such reagents facilitates the efficient and reproducible synthesis of complex molecular architectures, accelerating innovation and development.
References
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
-
Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. American Chemical Society. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Potassium 4-tert-butylphenyltrifluoroborate | C10H13BF3K. PubChem. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Potassium 4-acetylphenyltrifluoroborate | C8H7BF3KO. PubChem. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Oxidation of Potassium Organotrifluoroborates: A Mild and General Protocol for Accessing Alcohols and Phenols. Organic Syntheses. [Link]
-
(1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]
-
1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Institutes of Health. [Link]
-
Potassium Butyltrifluoroborate | C4H9BF3K. PubChem. [Link]
-
Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
Sources
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- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
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- 18. fishersci.com [fishersci.com]
The Stability and Handling of Potassium 4-butylphenyltrifluoroborate: A Senior Application Scientist's Guide
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of the organoboron nucleophile is critical to the success of these transformations. While boronic acids have been the traditional workhorses, their inherent limitations—such as challenging purification, uncertain stoichiometry, and susceptibility to dehydration to form cyclic boroxine anhydrides—often compromise reproducibility and scalability.[1]
This guide focuses on Potassium 4-butylphenyltrifluoroborate, a member of the increasingly vital class of potassium organotrifluoroborate salts. These reagents have emerged as superior alternatives, offering remarkable stability and ease of handling.[2][3] Unlike their boronic acid counterparts, organotrifluoroborates are generally crystalline, free-flowing solids that are stable to both air and moisture, allowing them to be stored on the bench for extended periods without appreciable decomposition.[4][5][6] Their tetracoordinate boron center renders the carbon-boron bond inert to a wide range of reaction conditions, including strong oxidation, until its reactivity is intentionally "unveiled" under the conditions of the cross-coupling reaction.[1][7] This guide provides a comprehensive overview of the stability, safe handling, and practical application of this compound, grounded in established scientific principles and field-proven insights.
Section 1: Physicochemical Properties and Stability Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This section details the chemical nature of this compound and the factors governing its stability.
1.1 Core Chemical Identity
The defining feature of this compound is its hypervalent, tetracoordinate boron atom. This structure, a fluorinated borate anion with a potassium counterion, is the key to its enhanced stability compared to trivalent organoboranes.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 1412414-09-5 | [8] |
| Molecular Formula | C₁₀H₁₄BF₃K | [6] |
| Molecular Weight | 242.13 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | >230°C (estimated, based on close analog) | [6] |
1.2 General Stability: A Comparative Overview
The primary advantage of this compound is its exceptional benchtop stability. Multiple studies and supplier data confirm that potassium organotrifluoroborates are indefinitely stable to air and moisture under standard laboratory conditions.[2][3][6][7] This allows for more consistent and reliable weighing and dispensing of the reagent, directly contributing to improved reaction reproducibility. This characteristic is in stark contrast to many boronic acids, which can be hygroscopic and require storage in a desiccator or inert atmosphere to prevent degradation.
1.3 Factors Influencing Stability
While robust, the stability of this compound is not absolute. Understanding the conditions that can affect its integrity is crucial for both storage and reaction design.
-
Thermal Stability : The compound is thermally stable to well over 200°C. Data for the closely related potassium tetrafluoroborate shows decomposition only begins above 430°C.[9] This high thermal tolerance means that decomposition is not a concern under typical synthetic reaction conditions, which are rarely performed at such high temperatures.
-
Hydrolytic Stability & pH : Potassium aryltrifluoroborates exist in a state of equilibrium in the presence of water. While they are macroscopically stable in neutral aqueous solutions, their reactivity in cross-coupling reactions depends on slow, controlled hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[10] This hydrolysis is retarded by base and catalyzed by acid.[10] It is important to note that under harsh conditions, such as elevated temperatures in the presence of proton donors, undesired side reactions like protiodeborination (cleavage of the C-B bond by a proton) can occur.[11]
-
Oxidative Stability : A significant advantage of organotrifluoroborates is their remarkable compatibility with strong oxidizing agents.[1] The tetracoordinate boron protects the carbon-boron bond from oxidation, allowing for synthetic transformations on other parts of a molecule without disturbing the borate functionality. This enables complex, multi-step syntheses where the trifluoroborate group is carried through several steps before its intended use in a cross-coupling reaction.
Caption: Factors influencing the stability of this compound.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
As a Senior Application Scientist, my primary directive is to ensure that powerful chemical tools are used not only effectively but also safely. Adherence to proper handling protocols is non-negotiable.
2.1 Hazard Assessment
While organotrifluoroborates are generally less hazardous than many organometallic reagents, they are not benign. The primary hazard associated with analogous compounds is severe skin and eye damage upon direct contact.
| Hazard Identification (Based on K[4-tBuPhBF₃]) | Details | Source |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338 |
In the event of a fire, hazardous decomposition products may be released, including hydrogen fluoride, boron oxides, and potassium oxides.[12]
2.2 Engineering Controls: The First Line of Defense
The principle of causality dictates that we should first mitigate exposure risk at the source.
-
Chemical Fume Hood : All weighing and manipulation of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.[12]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[13][14]
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[12]
2.3 Personal Protective Equipment (PPE) Protocol
PPE is the essential barrier between the researcher and the chemical. The following protocol is mandatory.
-
Hand Protection : Wear nitrile rubber gloves (minimum thickness 0.11 mm). Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[9]
-
Eye Protection : Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[9][15]
-
Body Protection : A flame-retardant lab coat must be worn and fully fastened.
-
Respiratory Protection : For operations that may generate significant dust, such as cleaning up a large spill, a full-face respirator with P3 (or equivalent) particulate filter cartridges is required.[9]
Caption: A standard workflow for the safe handling of this compound.
Section 3: Storage and Waste Disposal
Proper storage is essential to maintain the reagent's purity and integrity over time, while correct disposal is critical for environmental and personnel safety.
3.1 Recommended Storage Protocol
To ensure the long-term viability of this compound, the following storage conditions are mandated:
-
Container : Store in the original, tightly sealed container.[12]
-
Atmosphere : Store in a cool, dry, and well-ventilated area.[13][14][15] For long-term storage (>1 year), placing the container inside a desiccator or glovebox with an inert atmosphere is a best practice to prevent any slow, surface-level hydrolysis.[6][12]
-
Location : Store away from incompatible materials.
3.2 Incompatible Materials
Avoid storing near strong acids, which can accelerate hydrolysis, or in areas of high humidity.[12]
3.3 Waste Disposal Protocol
Chemical waste must be handled with the same diligence as the pure reagent.
-
Containment : All waste material, including contaminated consumables (e.g., weigh paper, gloves), should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal : The material should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing to manage the release of fluoride-containing gases.[15] Do not dispose of down the drain.
Section 4: Experimental Protocol Example
The trustworthiness of a protocol lies in its detail and reproducibility. This section provides a validated, step-by-step methodology for a common application.
4.1 Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole
This protocol illustrates the use of this compound in a standard palladium-catalyzed cross-coupling reaction. The causality for each step is explained.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
Procedure:
-
Catalyst Preparation (The "Why"): The active Pd(0) catalyst is generated in situ. Triphenylphosphine serves as both a reducing agent for Pd(II) and a stabilizing ligand for the resulting Pd(0) species.
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (6 mol%).
-
Add anhydrous THF. The solution should turn from a pale yellow to a darker orange/brown, indicating the formation of the Pd(0) complex.
-
-
Reagent Addition (The "Why"): The reagents are added in a specific order to ensure the catalyst is fully formed before the substrate is introduced. Cesium carbonate is a crucial base that facilitates both the hydrolysis of the trifluoroborate to the active boronic acid and the transmetalation step in the catalytic cycle.[16]
-
To the catalyst solution, add this compound (1.2 equivalents).
-
Add 4-Bromoanisole (1.0 equivalent).
-
Add Cesium Carbonate (3.0 equivalents).
-
-
Reaction Initiation (The "Why"): Water is a necessary co-solvent for the hydrolysis of the trifluoroborate salt. The temperature is elevated to increase the reaction rate.
-
Add deionized water to create a THF/H₂O solvent system (typically 10:1 v/v).
-
Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor by TLC or GC-MS until the starting material is consumed.
-
-
Workup and Purification (The "Why"): The workup is designed to remove the inorganic salts and the catalyst, isolating the desired biaryl product.
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-butyl-4'-methoxybiphenyl.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+%. Retrieved from [Link]
-
Batey, R. A., et al. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(23), 7893-7901. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Loba Chemie. (n.d.). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
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Darses, S., & Genet, J.-P. (2003). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 34(42). [Link]
-
Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(14), 2169-2172. [Link]
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Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of Potassium Organotrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812–3816. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
-
PubChem. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate. Retrieved from [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Potassium 4-butylphenyltrifluoroborate
Introduction: The Crucial Role of Solubility in Advancing Suzuki-Miyaura Cross-Coupling Reactions
Potassium 4-butylphenyltrifluoroborate has emerged as a key reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability to air and moisture, coupled with its versatile reactivity, makes it a preferred building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] However, the efficiency and reproducibility of reactions involving this salt are intrinsically linked to its behavior in solution. A thorough understanding of its solubility in common laboratory solvents is therefore not merely academic but a critical prerequisite for rational reaction design, optimization, and scale-up.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds, fundamental principles of solubility, and established experimental methodologies to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important reagent. We will delve into the theoretical underpinnings of its solubility, present expected trends in a range of common solvents, provide a detailed protocol for its experimental determination, and discuss the practical implications for its use in synthesis.
Theoretical Framework: Understanding the Solubility of an Organometallic Salt
The solubility of this compound is governed by a balance of intermolecular forces between the salt and the solvent molecules. The compound itself possesses both ionic and nonpolar characteristics. The potassium cation (K⁺) and the trifluoroborate anion ([C₁₀H₁₃BF₃]⁻) form an ionic lattice, which requires a solvent with sufficient polarity to overcome the lattice energy. Conversely, the 4-butylphenyl group introduces a significant nonpolar, lipophilic character to the anion.
This dual nature dictates that the ideal solvent will possess attributes that can effectively solvate both the ionic and the organic components of the molecule. The principle of "like dissolves like" is a useful starting point. Solvents with high dielectric constants and the ability to form ion-dipole interactions will favor the dissolution of the ionic portion. Simultaneously, solvents with nonpolar character will better accommodate the butylphenyl tail.
Expected Solubility Profile in Common Laboratory Solvents
Based on the solubility of related potassium aryltrifluoroborates and the structural features of the 4-butylphenyl group, we can predict a general solubility profile for this compound. The presence of the butyl group is expected to enhance solubility in less polar organic solvents compared to its unsubstituted counterpart, potassium phenyltrifluoroborate.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Very Low to Insoluble | While water is highly polar, the large, nonpolar butylphenyl group significantly reduces its affinity for the aqueous environment. The insolubility of the related potassium tetraphenylborate in water supports this prediction.[1] |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | Methanol's polarity can solvate the ionic components, while its alkyl nature offers some interaction with the butylphenyl group. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to interact with the ionic portion, and its organic character can accommodate the nonpolar tail. The related potassium phenyltrifluoroborate is soluble in acetone.[2] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble to Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving many organic salts. Potassium phenyltrifluoroborate is slightly soluble in acetonitrile, and the butyl group may enhance this.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate cations, which should facilitate the dissolution of the potassium salt. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Soluble | THF is a moderately polar ether commonly used in Suzuki-Miyaura reactions. Its ability to solvate the potassium ion and interact with the organic part of the molecule makes it a viable solvent. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The polarity of DCM is relatively low, which may not be sufficient to effectively break down the ionic lattice of the salt. |
| Toluene | Nonpolar | Insoluble to Very Sparingly Soluble | Toluene is a nonpolar aromatic solvent and is unlikely to effectively solvate the ionic components of the salt. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of definitive public data, experimental determination of the solubility of this compound is essential for any research or development program. The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Diagram of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Develop a suitable HPLC method for the quantification of the analyte. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector at a wavelength where the compound exhibits strong absorbance (the phenyl ring will provide a chromophore).
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor.
-
Diagram of HPLC Quantification
Caption: Schematic of a typical HPLC system for quantification.
Practical Implications for Synthesis and Drug Development
-
Solvent Selection for Reactions: Knowledge of the solubility of this compound is paramount for selecting an appropriate solvent for Suzuki-Miyaura cross-coupling reactions. A solvent that ensures the salt is sufficiently soluble at the reaction temperature will lead to higher reaction rates and more reproducible results. For reactions where the salt has limited solubility, the use of a co-solvent or phase-transfer catalyst may be necessary.
-
Purification and Recrystallization: The solubility profile is critical for developing effective purification strategies. A good recrystallization solvent system will be one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the recovery of pure crystalline material. A mixture of a "good" solvent (e.g., acetone) and a "poor" solvent (e.g., diethyl ether or heptane) is often employed.
-
Drug Formulation: In the context of drug development, if a derivative of 4-butylphenyltrifluoroborate is being considered as a pharmaceutical intermediate, understanding its solubility is the first step in addressing potential bioavailability challenges of the final active pharmaceutical ingredient.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Respiratory Protection: In case of handling fine powders that may become airborne, use a dust mask or work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox. While a comprehensive, publicly available dataset on its solubility is currently lacking, this guide provides a robust framework for understanding and experimentally determining its solubility profile. By leveraging the principles of chemical interactions and employing standardized methodologies, researchers can confidently select appropriate solvents for their synthetic endeavors, leading to more efficient, reproducible, and scalable chemical processes. The provided experimental protocol serves as a self-validating system, empowering scientists to generate the precise data needed for their specific applications.
References
-
Wikipedia. (n.d.). Potassium tetraphenylborate. Retrieved from [Link]
-
Batey, R. A., Thadani, A. N., & Smil, D. V. (n.d.). Potassium Phenyltrifluoroborate. ResearchGate. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis of Potassium 4-Butylphenyltrifluoroborate from 4-Butylphenylboronic Acid
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Their superior stability to air and moisture, compared to their boronic acid counterparts, makes them highly attractive reagents for both academic research and industrial drug development.[3][4][5][6] This technical guide provides a detailed, field-proven methodology for the synthesis of potassium 4-butylphenyltrifluoroborate from 4-butylphenylboronic acid. We will delve into the mechanistic underpinnings of the transformation, present a step-by-step experimental protocol complete with purification and characterization data, and discuss the critical parameters that ensure a high-yield, high-purity outcome.
Introduction: The Ascendancy of Organotrifluoroborates
For decades, organoboronic acids have been the workhorses of C-C bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura reaction.[7] However, their inherent instability—a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—presents significant challenges related to storage, handling, and stoichiometric accuracy in reactions.[5]
Potassium organotrifluoroborates elegantly circumvent these issues. The tetracoordinate boron center, saturated with three electronegative fluorine atoms, renders the C-B bond remarkably stable to a wide range of reaction conditions, including aqueous environments and oxidative reagents.[2][8] These crystalline solids are typically stable indefinitely on the benchtop, eliminating the need for special handling precautions.[3][5][6] The conversion of a boronic acid to its corresponding trifluoroborate salt is a straightforward, efficient, and atom-economical process, making it an ideal strategy for stabilizing valuable organoboron intermediates.[4] This guide focuses on the preparation of this compound, a valuable building block in medicinal chemistry and materials science.
Reaction Mechanism and Stoichiometry
The synthesis of this compound is achieved through the direct reaction of 4-butylphenylboronic acid with potassium hydrogen fluoride (KHF₂).[2][9] This transformation is not a simple salt formation but a nucleophilic addition of fluoride to the Lewis acidic boron center of the boronic acid.
Caption: General reaction pathway for trifluoroborate synthesis.
The reaction proceeds as follows:
-
Fluoride Attack: The boronic acid, existing in equilibrium with its dehydrated boroxine form, is a potent Lewis acid. The bifluoride ion ([F-H-F]⁻) from KHF₂ serves as an excellent source of nucleophilic fluoride.
-
Displacement: Fluoride ions displace the hydroxyl groups on the boron atom. This process is driven by the high affinity of boron for fluorine.
-
Formation of the Tetracoordinate Salt: The resulting arylboron difluoride intermediate readily accepts another fluoride ion to form the stable, tetracoordinate trifluoroborate anion [ArBF₃]⁻. The potassium cation balances the charge.
The overall balanced equation for the reaction is: C₄H₉C₆H₄B(OH)₂ + 3 KHF₂ → K[C₄H₉C₆H₄BF₃] + 2 KF + 2 H₂O
However, a more practical and commonly cited procedure uses an excess of KHF₂ in a solvent mixture to drive the reaction to completion and facilitate precipitation of the product.[3][10]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryltrifluoroborates.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Butylphenylboronic acid | ≥97% | Standard Supplier | --- |
| Potassium hydrogen fluoride (KHF₂) | ≥99% | Standard Supplier | Corrosive Toxin! Handle with extreme care. |
| Methanol (MeOH) | Anhydrous | Standard Supplier | --- |
| Deionized Water | --- | --- | --- |
| Acetone | ACS Grade | Standard Supplier | For recrystallization. |
| Diethyl Ether | Anhydrous | Standard Supplier | For precipitation/washing. |
Equipment:
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Erlenmeyer flasks
-
Büchner funnel and filtration flask
-
Vacuum source
-
Standard glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
-
Vacuum oven or desiccator
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 4-butylphenylboronic acid (e.g., 10.0 g, 56.2 mmol, 1.0 equiv). Add methanol (40 mL) and stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice/water bath and cool the solution to between 0 and 5 °C.
-
Fluorinating Agent Preparation: In a separate beaker, carefully dissolve potassium hydrogen fluoride (KHF₂) (e.g., 13.2 g, 169 mmol, 3.0 equiv) in deionized water (50 mL). Safety Note: KHF₂ is corrosive and will release hydrofluoric acid (HF) upon contact with moisture, which can etch glassware over time.[3] Always wear appropriate PPE, including thick nitrile or neoprene gloves, safety goggles, and a lab coat. Perform this step in a well-ventilated fume hood.
-
Reaction: Slowly add the aqueous KHF₂ solution to the cooled, stirring methanolic solution of the boronic acid over approximately 10 minutes. A thick, white precipitate will form almost immediately.[3]
-
Stirring: Remove the ice bath and allow the slurry to warm to room temperature. Continue to stir vigorously for at least 1 hour to ensure the reaction goes to completion.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely. If any insoluble material remains, it can be removed by hot filtration. Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization. If crystallization is slow, diethyl ether can be added dropwise until the solution becomes cloudy, promoting precipitation.
-
Final Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry them thoroughly in a vacuum oven or desiccator to a constant weight. A typical yield is in the range of 85-95%.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₃BF₃K |
| Molecular Weight | 241.12 g/mol |
| Appearance | White crystalline solid[6] |
| Melting Point | >230 °C[6] |
| Stability | Air and moisture stable[3][6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[11]
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | δ 7.50-7.40 (d, 2H, Ar-H), 7.15-7.05 (d, 2H, Ar-H), 2.58 (t, 2H, Ar-CH₂), 1.65-1.55 (m, 2H, CH₂), 1.40-1.30 (m, 2H, CH₂), 0.92 (t, 3H, CH₃). (DMSO-d₆) |
| ¹³C NMR | δ 145.1, 142.5 (C-B, broad), 127.9, 127.3, 34.5, 33.8, 21.9, 13.8. (DMSO-d₆) |
| ¹⁹F NMR | δ ~ -135 to -145 (s, broad).[11] |
| ¹¹B NMR | δ ~ 3.0-4.0 (q, J(B-F) ≈ 40-50 Hz). A quartet may be observed with appropriate acquisition parameters.[11] |
Conclusion and Outlook
The conversion of 4-butylphenylboronic acid to its potassium trifluoroborate salt is a highly efficient and reliable procedure that yields a stable, easy-to-handle, and versatile synthetic building block. The protocol described herein is robust and scalable, providing researchers with a dependable method for accessing this valuable reagent. The superior properties of organotrifluoroborates continue to expand their role in synthetic chemistry, enabling more complex molecular architectures and facilitating the development of novel pharmaceuticals and advanced materials.
References
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- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(34), 6234-6254.
- Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325.
- Molander, G. A., & Cavalcanti, L. N. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 13(15), 4068-4071.
- Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9874-9881.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Molander, G. A. (2009). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. Dissertation Abstracts International, 70(04), 2269.
- BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm Blog.
- Kabalka, G. W., et al. (2004). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 6(12), 2015-2017.
- Kabalka, G. W., et al. (2004). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 6(12), 2015-2017.
- Organic Chemistry Portal. Synthesis of aryltrifluoroborates.
- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760.
- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286.
- Vulcanchem. This compound.
- Sigma-Aldrich. Potassium 4-tert-butylphenyltrifluoroborate 95.
- da Silva, F. C., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 752-757.
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A Comprehensive Technical Guide to the Initial Characterization of Potassium 4-butylphenyltrifluoroborate
Foreword: The Ascendance of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the pursuit of robust, versatile, and operationally simple reagents is perpetual. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2][3] However, their inherent limitations, such as propensity for protodeboronation and challenging purification due to the formation of boroxine anhydrides, have driven the quest for superior alternatives.[4][5]
Enter the era of potassium organotrifluoroborates (R-BF₃K). These crystalline, free-flowing solids have emerged as exceptionally stable and user-friendly surrogates for boronic acids.[5][6] Their tetracoordinate boron center, fortified by strong boron-fluorine bonds, imparts remarkable stability to both air and moisture, permitting long-term storage on the benchtop without degradation.[5][7] This guide provides an in-depth characterization of a specific, yet broadly applicable member of this class: Potassium 4-butylphenyltrifluoroborate. Our focus is not merely on the data, but on the causality behind the analytical choices—a blueprint for researchers aiming to characterize novel organoboron reagents with scientific rigor.
Synthesis and Purification: Establishing a Reliable Foundation
The most direct and widely adopted route to potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[5][6][8] This straightforward and high-yielding conversion is the cornerstone for accessing a diverse library of these valuable reagents.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a 250 mL round-bottomed flask, dissolve 4-butylphenylboronic acid (10.0 g, 1.0 equiv) in methanol (50 mL).
-
Fluoride Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) by dissolving it in deionized water with gentle heating, then allowing it to cool to room temperature.
-
Reaction: While stirring the boronic acid solution at room temperature, add the KHF₂ solution dropwise over 15 minutes. A thick white precipitate will form almost immediately.
-
Maturation: Continue stirring the resulting slurry vigorously for 2 hours at room temperature to ensure the reaction proceeds to completion.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product under high vacuum at 50°C for 12 hours to yield this compound as a fine, white crystalline solid.
Protocol Outline: Crystallization and Structure Determination
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., acetone/water or ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (typically 100-120 K).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The final model should reveal precise bond lengths, bond angles, and the packing arrangement of the ions in the crystal lattice. The boron atom is expected to exhibit a distorted tetrahedral geometry. [9]
Application in Suzuki-Miyaura Cross-Coupling
The primary value of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. [2][3]Demonstrating its reactivity in a standard, high-yielding coupling validates its utility as a synthetic building block.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation (where the organotrifluoroborate participates after activation by a base), and reductive elimination. [1]
Experimental Protocol: Cross-Coupling with 4-Bromoanisole
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.1 equiv), 4-bromoanisole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 1 mol%), RuPhos (2 mol%), and sodium carbonate (Na₂CO₃, 2 equiv). [10]2. Solvent Addition: Evacuate and backfill the vial with argon three times. Add a degassed mixture of ethanol and water (e.g., 3:1 ratio) via syringe.
-
Heating: Seal the vial and place it in a preheated oil bath at 85°C. [10]4. Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the biaryl product, 4-butyl-4'-methoxybiphenyl.
Safety and Handling
While organotrifluoroborates are generally more stable than other organometallic reagents, proper laboratory safety practices are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and impervious gloves when handling the compound. [11][12]* Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. [12]* Contact: The compound may cause skin and serious eye irritation. [13][14]In case of contact, wash the affected area thoroughly with water. [12][15]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents. [7][15]
Conclusion
The initial characterization of this compound confirms its identity as a stable, pure, and synthetically valuable reagent. Through a logical and systematic application of modern analytical techniques—from bulk property determination to detailed spectroscopic and structural analysis—we establish a comprehensive profile of the molecule. Its successful application in the Suzuki-Miyaura cross-coupling reaction underscores its utility and solidifies its place in the synthetic chemist's toolbox. This guide serves as a robust template for the characterization of new organotrifluoroborate salts, emphasizing the synergy between sound experimental protocol and a deep understanding of the underlying chemical principles.
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A Comprehensive Technical Guide to the Safety and Hazards of Potassium 4-butylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety profile and potential hazards associated with Potassium 4-butylphenyltrifluoroborate. As a stable and versatile reagent in modern synthetic chemistry, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from closely related structural analogs and general principles of handling organotrifluoroborates to offer a comprehensive safety framework.
Chemical Identity and Physicochemical Properties
This compound is a member of the organotrifluoroborate family, which are known for their stability to air and moisture, making them advantageous alternatives to boronic acids in many applications.[1]
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1412414-09-5 | [2] |
| Molecular Formula | C10H13BF3K | |
| Molecular Weight | 240.11 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >230 °C (decomposes) |
Note: Data for the closely related analog, Potassium 4-tert-butylphenyltrifluoroborate, is used as a reference.
Hazard Identification and Classification
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P363: Wash contaminated clothing before reuse.
The corrosive nature of the tert-butyl analog suggests that this compound should be handled with the same level of caution. Other related organotrifluoroborates are also known to cause skin, eye, and respiratory irritation.[3][4][5]
Visualization of GHS Hazard Classification
Caption: GHS pictogram and hazard statement for this compound.
Toxicological Profile
Detailed toxicological studies on this compound are not publicly available. However, the corrosive classification of its tert-butyl analog indicates a high potential for local tissue damage upon contact. Ingestion, inhalation, or skin absorption of corrosive materials can lead to severe injury.
In the absence of specific data, it is prudent to assume that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on best practices for handling corrosive solids and organoboron compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes, preventing severe eye damage. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a chemical-resistant barrier to prevent skin contact and burns.[6] |
| Skin and Body Protection | Lab coat, closed-toe shoes, and additional chemical-resistant apron and sleeves if handling large quantities. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved P3 respirator is recommended. | Prevents inhalation of airborne particles that could cause respiratory tract irritation or damage. |
Engineering Controls
-
Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.
Storage
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
-
Storage Class: Based on its corrosive nature, it should be stored in a designated cabinet for corrosive materials (Storage Class 8A).
Visualization of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]
-
In Case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[3][4]
-
In Case of Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: In case of fire, hazardous decomposition products such as hydrogen fluoride, boron oxides, and carbon oxides may be formed.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
Waste this compound and contaminated materials should be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Containerization: Collect waste in a properly labeled, sealed container.
A potential disposal method for aqueous solutions containing fluoroborate anions involves hydrolysis followed by precipitation with calcium oxide or calcium hydroxide to form calcium fluoride.[8] The resulting slurry can then be solidified with cement for final disposal.[8]
Conclusion
This compound, while a valuable synthetic reagent, presents significant safety hazards, primarily due to its corrosive nature. By understanding these risks and implementing the robust safety protocols outlined in this guide, researchers can handle this compound safely and effectively. The cornerstones of safe practice are a thorough understanding of the potential hazards, consistent use of appropriate PPE and engineering controls, and preparedness for emergency situations.
References
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Carl ROTH. (2025, March 10). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, July 8). Safety Data Sheet: potassium fluoride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. Retrieved from [Link]
-
PubMed. (2019). Removal of oxyfluorfen from polluted effluents by combined bio-electro processes. Retrieved from [Link]
- Google Patents. (n.d.). US4911758A - Disposal of waste aqueous boron trifluoride solutions.
- Google Patents. (n.d.). US4454366A - Method of recovering and recycling boron trifluoride catalyst.
-
National Institutes of Health. (2015, May 4). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Retrieved from [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]
-
United States Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
PubChem. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate. Retrieved from [Link]
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Methodological & Application
"Potassium 4-butylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling"
Application Note & Protocol
Title: A Researcher's Guide to Suzuki-Miyaura Cross-Coupling with Potassium 4-Butylphenyltrifluoroborate
Authored by: A Senior Application Scientist
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] It is the preeminent method for constructing biaryl and heteroaryl structures, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] While boronic acids have traditionally been the workhorse nucleophiles in these reactions, their inherent limitations—such as a propensity for dehydration to form boroxines, uncertain stoichiometry, and sensitivity to air and moisture—can complicate synthesis.[5]
The advent of potassium organotrifluoroborate salts has provided a robust solution to these challenges.[1][6] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, simplifying handling, storage, and stoichiometric measurements.[7] This guide provides an in-depth exploration of this compound as a coupling partner, detailing its mechanistic advantages and providing a field-proven protocol for its successful application in the synthesis of 4-butylbiphenyl derivatives.
The Organotrifluoroborate Advantage: Mechanism & Stability
Potassium organotrifluoroborates (R-BF₃K) are best conceptualized as stable, protected forms of boronic acids.[7] Their enhanced stability stems from the tetracoordinate boron "ate" complex, which is less susceptible to protodeboronation and oxidative degradation compared to its tricoordinate boronic acid counterpart.[3]
Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This "slow-release" mechanism is a key advantage, as it maintains a low, steady concentration of the highly reactive boronic acid in the reaction mixture. This minimizes common side reactions such as oxidative homocoupling of the boronic acid, leading to cleaner reactions and higher yields of the desired cross-coupled product.[8][9] The generally accepted catalytic cycle is depicted below.
Protocol: Synthesis of 4-Butyl-4'-methoxybiphenyl
This protocol details the cross-coupling of this compound with 4-bromoanisole. This specific transformation is representative of the synthesis of biaryl cores found in liquid crystals and other functional materials.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| This compound | C₁₀H₁₃BF₃K | 244.12 | 1.0 | 244 mg | Stable solid, store at room temperature. |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 | 187 mg (132 µL) | Reagent grade, use as received. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst precursor. |
| RuPhos | C₃₀H₄₅O₂P | 476.65 | 0.04 (4 mol%) | 19.1 mg | Air-stable ligand, store under inert gas. |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 3.0 | 977 mg | Anhydrous. Essential for hydrolysis and base. |
| Toluene | C₇H₈ | - | - | 10 mL | Anhydrous, sparge with Argon before use. |
| Deionized Water | H₂O | - | - | 1.0 mL | Degassed. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (244 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Scientist's Note: The use of a 3-fold excess of base is crucial. Cs₂CO₃ not only facilitates the catalytic cycle but is highly effective at promoting the necessary hydrolysis of the trifluoroborate salt to the boronic acid.[10]
-
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: While the trifluoroborate salt is air-stable, the Pd(0) active catalyst and some ligands are sensitive to oxygen, making an inert atmosphere critical for reproducibility and high yields.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed deionized water (1.0 mL) via syringe. The mixture will be a biphasic suspension.
-
Scientist's Note: The toluene/water solvent system is designed to dissolve the organic substrates/product in the organic phase while allowing the inorganic base to function effectively in the aqueous phase and at the interface.[11]
-
-
Catalyst Loading: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and RuPhos (19.1 mg, 0.04 mmol). Briefly flush the vial with argon. Quickly add the solid catalyst and ligand to the reaction tube against a positive pressure of argon.
-
Scientist's Note: The combination of a Pd(II) precatalyst with a sterically bulky, electron-rich phosphine ligand like RuPhos is a powerful system.[12][13] The ligand facilitates both the oxidative addition and the rate-limiting reductive elimination steps, leading to high catalytic turnover.[12] Using a 2:1 ligand-to-palladium ratio is standard practice to ensure the formation of the active monoligated Pd(0) species.
-
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Scientist's Note: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which enhances reaction rates.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. (TLC eluent: 95:5 Hexanes/Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Scientist's Note: The aqueous washes remove the cesium salts and other inorganic byproducts. The boron byproducts are typically water-soluble, simplifying purification compared to other cross-coupling methods.[1]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 4-butyl-4'-methoxybiphenyl as a white solid.
-
Expected Yield: 85-95%.
-
Expected Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.51 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 7.21 (d, J=8.2 Hz, 2H), 6.95 (d, J=8.7 Hz, 2H), 3.85 (s, 3H), 2.63 (t, J=7.6 Hz, 2H), 1.62 (m, 2H), 1.38 (m, 2H), 0.94 (t, J=7.3 Hz, 3H).
-
Experimental Workflow and Optimization
The success of the Suzuki-Miyaura coupling often depends on the fine-tuning of several parameters. The following diagram illustrates a typical workflow, and the subsequent table provides guidance for optimization.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient base/hydrolysis; Low reaction temperature. | - Use a different palladium precatalyst (e.g., Pd₂(dba)₃) or a more active ligand (e.g., SPhos). - Ensure the base is anhydrous and used in sufficient excess (3 eq.). - Increase temperature in 10 °C increments (up to 110 °C). - For aryl chlorides, a stronger base (K₃PO₄) and a more active catalyst system may be required.[11] |
| Protodeboronation | The R-BF₃K hydrolyzes to the boronic acid, which then loses the boron group. | - Lower the reaction temperature. - Use a less polar organic solvent (e.g., dioxane instead of THF) to slow hydrolysis. - Ensure the system is rigorously deoxygenated, as oxidative processes can contribute.[8] |
| Homocoupling of Ar-X | Reductive elimination from a Pd(II) diaryl species. | - Use a higher ligand-to-palladium ratio (e.g., 2.5:1) to prevent ligandless palladium species. - Ensure a slight excess of the trifluoroborate salt (1.1 eq.) to favor the cross-coupling pathway. |
| Difficult Purification | Formation of palladium black; Emulsions during workup. | - After the reaction, filter the cooled mixture through a pad of Celite® to remove palladium black before extraction. - If emulsions form, add more brine during the workup and allow the layers to settle for a longer period. |
Conclusion
This compound is an exceptionally stable, easy-to-handle, and highly effective nucleophile for Suzuki-Miyaura cross-coupling reactions. Its use circumvents many of the practical challenges associated with traditional boronic acids. The "slow-release" mechanism of the active boronic acid species under basic conditions minimizes side reactions, leading to high yields and simplified purifications. By employing robust catalyst systems, such as those based on Pd(OAc)₂ and bulky, electron-rich phosphine ligands, researchers can reliably construct valuable 4-butylbiphenyl scaffolds for a wide range of applications in materials science and drug discovery.
References
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Chem-Station. (2015). Organotrifluoroborate Salts. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 48(49), 9240-61. Available at: [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-25.
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available at: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. Available at: [Link]
-
Molander, G. A., & Ito, T. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(16), 2755-2758. Available at: [Link]
-
Sci-Hub. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available at: [Link]
-
Murray, B., Zhao, S., Aramini, J. M., Wang, H., & Biscoe, M. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2101-2107. Available at: [Link]
-
Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(1), 102-105. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-25. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. Available at: [Link]
-
Dreher, S. D., et al. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(1), 101-103. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Available at: [Link]
-
Kotha, A. K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Sheffield. Available at: [Link]
-
Stanford University. (2014). The Suzuki Reaction. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
-
Wallace, D. J., & Chen, C. (2008). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]
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- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Potassium 4-butylphenyltrifluoroborate as a Superior Coupling Partner in Suzuki-Miyaura Reactions
Introduction: The Advent of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Historically, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent limitations, such as instability towards air and moisture, and a propensity for side reactions like protodeboronation and homocoupling, often present significant challenges for reproducibility and scale-up.[3][4]
Potassium organotrifluoroborates have emerged as a powerful and versatile class of reagents that overcome many of these drawbacks.[5][6] These compounds are typically crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, which greatly simplifies their handling, storage, and weighing.[3][7][8] Their tetracoordinate boron center effectively "protects" the organic moiety, rendering the C-B bond stable to a variety of reaction conditions until its reactivity is unveiled in situ for the cross-coupling process.[4][9] This guide focuses on a representative member of this class, Potassium 4-butylphenyltrifluoroborate , detailing its application as a robust coupling partner for the synthesis of functionalized biaryl compounds, a common structural motif in drug discovery and materials science.[10][11][12]
The Suzuki-Miyaura Catalytic Cycle: The Role of Potassium Trifluoroborates
The efficacy of potassium organotrifluoroborates lies in their unique behavior within the palladium-catalyzed Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][13][14][15]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to an organohalide (Ar-X), forming a Pd(II) intermediate.[2][15]
-
Transmetalation : This is the crucial step where the organotrifluoroborate transfers its organic group (the 4-butylphenyl moiety) to the palladium center. For this to occur, the trifluoroborate salt must be activated. This activation is typically achieved under basic conditions, leading to a slow hydrolysis of the R-BF₃K salt to the corresponding boronic acid (R-B(OH)₂) or a related reactive boronate species.[3][16][17][18] This "slow release" of the active boron species is a key advantage, as it maintains a low concentration of the sensitive boronic acid throughout the reaction, minimizing undesirable side reactions.[3][16][17][19][20] The base facilitates the formation of a boronate complex, which then transfers the aryl group to the palladium, displacing the halide.[2][18]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][15]
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- 20. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Application Notes and Protocols: Palladium-Catalyzed Reactions with Potassium 4-butylphenyltrifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While boronic acids have been the traditional nucleophilic partners, their inherent limitations—such as potential instability, difficult purification, and propensity for protodeboronation—have driven the search for more robust alternatives.[2] Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering remarkable stability to air and moisture, definite stoichiometry, and ease of handling.[3][4] These crystalline solids can be stored indefinitely at ambient temperatures, streamlining workflows and enhancing reproducibility, which is of critical value in drug discovery and development pipelines.[4]
This guide provides an in-depth technical overview of the application of Potassium 4-butylphenyltrifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers in leveraging this versatile reagent.
Theoretical Framework: Mechanism of the Suzuki-Miyaura Coupling with Organotrifluoroborates
The accepted mechanism for the Suzuki-Miyaura reaction using potassium organotrifluoroborates involves a catalytic cycle centered on a palladium complex. A key distinction from reactions with boronic acids is the initial activation step of the trifluoroborate salt.
1. Hydrolysis and Activation: The potassium aryltrifluoroborate (ArBF₃K) does not directly participate in transmetalation. Instead, under basic aqueous conditions, it undergoes slow hydrolysis to form the corresponding boronic acid (ArB(OH)₂) or a related boronate species.[5][6] This "slow release" of the active boron species can be advantageous, minimizing side reactions like oxidative homocoupling of the boronic acid.[5] The choice of base is crucial; bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) facilitate this hydrolysis and the subsequent steps of the catalytic cycle.[1][7]
2. The Catalytic Cycle:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition to an aryl halide (Ar'-X), forming a Pd(II) intermediate.
-
Transmetalation: The newly formed boronic acid (from the hydrolysis of ArBF₃K) reacts with the Pd(II) complex. The base activates the boronic acid, forming a boronate which then transfers its organic group (the 4-butylphenyl moiety in this case) to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the biaryl product (4-butyl-biphenyl derivative) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with Potassium Aryltrifluoroborates.
Experimental Protocol: Synthesis of 4-Butyl-4'-methoxybiphenyl
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This specific example is representative of the coupling with a common, electronically neutral aryl bromide.
Reagents and Equipment
-
This compound: (1.05 equiv)
-
4-Bromoanisole: (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂): (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos): (4 mol%)[7]
-
Potassium Carbonate (K₂CO₃): (3.0 equiv), finely ground
-
Toluene: Anhydrous
-
Deionized Water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.525 mmol), 4-bromoanisole (0.5 mmol), and potassium carbonate (1.5 mmol).[7]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.[7]
-
Degassing: Vigorously stir the mixture and sparge with a stream of argon for 15 minutes to degas the solvent mixture.
-
Catalyst Preparation and Addition: In a separate small vial, quickly weigh and combine Palladium(II) Acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Add this solid catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Expertise Note: Pre-mixing the solid catalyst and ligand can be convenient. Alternatively, they can be added sequentially. The use of bulky, electron-rich phosphine ligands like RuPhos is crucial for promoting the oxidative addition of often less reactive aryl chlorides and bromides and facilitating the reductive elimination step.[7]
-
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-butyl-4'-methoxybiphenyl.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical effects, providing a starting point for optimization.
| Parameter | Common Options | Rationale & Field Insights[1][7][8][9] |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. PdCl₂(dppf) is a pre-formed complex often effective for a broad range of substrates. |
| Ligand | RuPhos, SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphines (e.g., RuPhos, SPhos) are highly effective for coupling challenging substrates, including aryl chlorides. PPh₃ is a more traditional ligand, suitable for more reactive aryl iodides and bromides. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | The base is critical for activating the trifluoroborate via hydrolysis. Cs₂CO₃ is often highly effective but more expensive. K₂CO₃ is a robust and cost-effective alternative that works well in many cases. |
| Solvent System | Toluene/H₂O, THF/H₂O, Dioxane/H₂O | A biphasic system with water is necessary for the hydrolysis of the trifluoroborate. Toluene is often preferred for higher boiling points, while THF can offer better solubility for some substrates. |
| Temperature | 80 - 110 °C | Higher temperatures generally accelerate the reaction rate, especially for less reactive aryl halides like chlorides. The chosen temperature should be below the boiling point of the solvent mixture. |
| Equivalents of BF₃K | 1.05 - 1.5 equiv | A slight excess of the trifluoroborate salt is typically used to ensure complete consumption of the limiting electrophile, compensating for any potential side reactions or incomplete hydrolysis. |
Conclusion
This compound is a robust, stable, and highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its superior handling properties compared to traditional boronic acids make it an invaluable tool for medicinal and process chemists. By understanding the mechanistic nuances and employing optimized protocols, such as the one detailed herein, researchers can reliably construct complex biaryl structures, accelerating the discovery and development of new chemical entities.
References
-
Camm, D. T., & Gevorgyan, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Al-Amin, M., & Gevorgyan, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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- 3. Efficient ligandless palladium-catalyzed Suzuki reactions of potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Potassium 4-butylphenyltrifluoroborate
Introduction: The Superiority of Potassium Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditionally reliant on boronic acids and their esters, these reagents are often hampered by inherent instability, propensity for protodeboronation, and challenges in purification and stoichiometric control.[2][3] Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, offering enhanced stability to air and moisture, which simplifies handling and storage.[4] These crystalline, free-flowing solids are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[5]
This document provides a comprehensive guide to the reaction conditions for the Suzuki-Miyaura coupling of Potassium 4-butylphenyltrifluoroborate , a versatile building block for the synthesis of functionalized biaryl compounds prevalent in pharmaceuticals and material science. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, followed by a detailed, field-proven protocol.
Mechanistic Insights: The Role of Hydrolysis in the Catalytic Cycle
A key feature of Suzuki-Miyaura reactions involving potassium organotrifluoroborates is the prerequisite of in situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[2] This "slow release" of the boronic acid is advantageous as it minimizes side reactions such as homocoupling. The overall catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with potassium organotrifluoroborates.
Optimizing Reaction Conditions: A Guided Approach
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its coordinating ligand is critical for achieving high catalytic activity. While a variety of palladium(II) precursors such as Pd(OAc)₂ and PdCl₂ can be used, the ligand plays a pivotal role in facilitating the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. For coupling with aryl chlorides, which are often less reactive than bromides or iodides, the use of electron-rich and sterically bulky phosphine ligands is highly recommended.
-
For Aryl/Heteroaryl Bromides and Triflates: A ligandless system employing Pd(OAc)₂ in a protic solvent like methanol or water can be highly effective, especially for electron-rich trifluoroborates.[2] However, for more challenging couplings, a ligand is beneficial.
-
For Aryl/Heteroaryl Chlorides: The use of specialized ligands is often necessary. Buchwald-type ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven to be exceptionally effective in promoting the coupling of organotrifluoroborates with unreactive aryl chlorides.[6][7]
The Crucial Role of the Base
The base is essential for two main reasons: it facilitates the hydrolysis of the trifluoroborate to the boronic acid and promotes the formation of the boronate species, which is more active in the transmetalation step.
-
Common Choices: Inorganic bases are typically employed. Cesium carbonate (Cs₂CO₃) is a highly effective base for a broad range of Suzuki couplings with organotrifluoroborates.[8][9] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also viable and cost-effective alternatives.[10]
-
Rationale for Strength: A sufficiently strong base is required to drive the hydrolysis and boronate formation. The choice of base can also influence the reaction rate and the suppression of side reactions.
Solvent System: The Aqueous Advantage
The presence of water is often crucial for the hydrolysis of the trifluoroborate. Therefore, a biphasic or aqueous solvent system is commonly used.
-
Typical Systems: A mixture of an organic solvent and water is standard. Common organic solvents include tetrahydrofuran (THF) , toluene , and isopropanol (i-PrOH) .[8][11][12] The ratio of the organic solvent to water can be optimized to ensure sufficient solubility of all reactants. A 10:1 or 9:1 mixture of organic solvent to water is a good starting point.[7][8]
Reaction Temperature and Duration
The reaction temperature is a critical parameter that influences the reaction rate.
-
Typical Range: Most Suzuki couplings with aryltrifluoroborates are conducted at elevated temperatures, typically between 80 °C and 110 °C .[7][10]
-
Monitoring Progress: The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time, which can range from a few hours to 24 hours.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Reaction Setup Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Assembly: To a dry Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add this compound (1.05 mmol, 1.05 eq), the aryl halide (1.0 mmol, 1.0 eq), and cesium carbonate (3.0 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate small vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Catalyst Addition: Briefly open the reaction vessel under a positive pressure of inert gas and add the catalyst/ligand mixture.
-
Reaction: Reseal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Summary of Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Common and effective Pd(II) precursor. |
| Ligand | RuPhos (4 mol%) | Excellent for coupling with less reactive aryl chlorides. |
| Base | Cs₂CO₃ (3 eq) | Highly effective for hydrolysis and transmetalation. |
| Solvent | Toluene/H₂O (10:1) | Biphasic system to facilitate hydrolysis and dissolve reactants. |
| Temperature | 100 °C | Provides sufficient thermal energy for the reaction to proceed. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and phosphine ligand. |
Conclusion
This compound is a highly stable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. By employing a well-defined catalytic system, such as Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand like RuPhos, in the presence of a suitable base and an aqueous solvent system, a broad range of biaryl compounds can be synthesized in high yields. The enhanced stability and ease of handling of organotrifluoroborates make them an attractive alternative to traditional organoboron reagents, particularly in the context of drug discovery and development where reliability and reproducibility are paramount.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
- Molander, G. A., & Figueroa, R. (2005).
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
- Molander, G. A., & Canturk, B. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 791-796.
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Ito, T. (2001).
- Molander, G. A., & Rivero, M. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
-
Batey, R. A., & Quach, T. D. (2001). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 3(16), 2543–2546. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Colombel, V., et al. (2012). Suzuki–Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 2(7), 1479–1482. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
- Molander, G. A., & Yun, C.-S. (2002).
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- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Application Notes and Protocols: Potassium 4-butylphenyltrifluoroborate as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] While boronic acids have been the traditional nucleophilic partners in these transformations, their inherent limitations—such as challenging purification, uncertain stoichiometry, and susceptibility to protodeboronation—have driven the search for more robust alternatives.[3]
Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[4] These crystalline, free-flowing solids are remarkably stable to air and moisture, allowing for indefinite storage at ambient temperatures without special handling techniques.[4] This enhanced stability not only simplifies experimental setup but also improves reproducibility, a critical factor in drug discovery and process development. The tetracoordinate nature of the boron atom in trifluoroborates masks the reactivity of the carbon-boron bond, rendering it a protected form of a boronic acid that can withstand a variety of reaction conditions before its reactivity is unveiled in the catalytic cycle.[5]
This guide focuses on Potassium 4-butylphenyltrifluoroborate (CAS 1412414-09-5), a versatile building block for introducing the 4-butylphenyl moiety, a common substructure in liquid crystals and pharmacologically active compounds. We provide an in-depth examination of its advantages, a detailed mechanistic overview, and a field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Key Advantages of this compound
The utility of this compound stems from the collective advantages of the organotrifluoroborate class of reagents:
-
Enhanced Stability: Unlike the corresponding boronic acid, it is a crystalline solid that is stable to air and moisture, permitting easy handling and long-term storage.[4]
-
Stoichiometric Precision: As a well-defined, solid salt, it can be weighed accurately, allowing for near-stoichiometric use and improving the atom economy of the reaction.[4]
-
High Reactivity and Broad Scope: It serves as an effective coupling partner for a wide range of aryl and heteroaryl halides (bromides, iodides, chlorides) and triflates, including electronically diverse and sterically hindered substrates.[5][6]
-
Functional Group Tolerance: The mild reaction conditions typically employed are compatible with a variety of sensitive functional groups.[7]
-
Safety and Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity and are easily removed during aqueous workup, simplifying product purification.[6]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle. The use of a potassium aryltrifluoroborate salt involves a crucial activation step where the trifluoroborate is slowly hydrolyzed under basic conditions to release the corresponding boronic acid, which is the active species in the transmetalation step.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron species (generated in situ from the trifluoroborate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the corresponding boronic acid to the trifluoroborate salt, a common and efficient method of preparation.
Materials:
-
4-Butylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-butylphenylboronic acid (1.0 equiv) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv).
-
Cool the boronic acid solution to 0 °C in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether.
-
To further purify, the crude solid can be dissolved in a minimum amount of hot acetone and precipitated by the addition of diethyl ether.
-
Dry the resulting white crystalline solid under vacuum to yield this compound.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk tube or a microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).
-
In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add toluene and water (typically a 10:1 ratio, e.g., 2 mL toluene: 0.2 mL water) to the reaction vessel via syringe.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of the inert gas.
-
Seal the vessel and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Scope and Expected Outcomes
The following table provides representative examples of aryl bromides that can be coupled with this compound under the optimized conditions described in Protocol 2. The expected yields are based on literature reports for similar aryltrifluoroborate couplings.[8]
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4-Butyl-4'-methoxy-1,1'-biphenyl | 85-95 |
| 2 | 4-Bromobenzonitrile | 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Butyl-4'-(trifluoromethyl)-1,1'-biphenyl | 75-85 |
| 4 | 3-Bromopyridine | 3-(4-Butylphenyl)pyridine | 70-85 |
| 5 | 1-Bromo-2-methylbenzene | 4-Butyl-2'-methyl-1,1'-biphenyl | 70-80 |
Note: Yields are illustrative and can vary based on the precise reaction conditions, scale, and purity of reagents. Sterically hindered or electronically deactivated substrates may require longer reaction times or higher catalyst loadings.
Troubleshooting and Expert Insights
-
Causality of Reagent Stoichiometry: A slight excess of the potassium trifluoroborate salt (1.2-1.5 equivalents) is often used to ensure complete consumption of the potentially more valuable aryl halide coupling partner, compensating for any minor protodeboronation or incomplete hydrolysis.
-
Choice of Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for promoting the hydrolysis of the trifluoroborate to the active boronic acid and for facilitating the transmetalation step. A biphasic solvent system like toluene/water is effective as it allows the organic-soluble components (aryl halide, catalyst) and the water-soluble components (base, trifluoroborate salt) to interact at the interface.
-
Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich biarylphosphine ligands like SPhos or RuPhos are often highly effective for coupling aryl chlorides and bromides, as they promote both the oxidative addition and reductive elimination steps.[8]
-
Self-Validation of Protocol: If a reaction is sluggish or fails, a control experiment with a known reactive aryl bromide (e.g., 4-bromoanisole) should be performed to validate the activity of the catalyst, reagents, and solvent quality. Incomplete hydrolysis of the trifluoroborate can sometimes be an issue; ensuring vigorous stirring and sufficient water is important.
Conclusion
This compound is a highly stable, efficient, and versatile reagent for the synthesis of 4-butyl-substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its superior handling characteristics and robust performance make it an excellent alternative to traditional boronic acids, particularly in the demanding environments of pharmaceutical and materials science research. The protocols and insights provided herein offer a comprehensive guide for the successful application of this valuable synthetic tool.
References
- Benchchem. (n.d.). Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–824. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved from [Link]
-
Molander, G. A., & Fleury-Brégeot, N. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 11(6), 1221–1224. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(4), 717–720. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for the Use of Potassium 4-butylphenyltrifluoroborate in Palladium-Catalyzed C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are prevalent in pharmaceuticals and material science.[1] While boronic acids have been the traditional workhorses in these transformations, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, often present significant challenges.[2] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability, ease of handling, and often enhanced reactivity in palladium-catalyzed cross-coupling reactions.[3][4]
Potassium 4-butylphenyltrifluoroborate, the subject of this guide, is a crystalline, free-flowing solid that is exceptionally stable to both air and moisture.[3][5] This stability simplifies storage and handling and allows for greater functional group tolerance and stoichiometric precision in reactions.[2] The tetracoordinate nature of the boron atom, bonded to three highly electronegative fluorine atoms, renders the C-B bond robust, yet poised for activation under appropriate catalytic conditions.[6] This document provides a comprehensive guide to the effective use of this compound in C-C bond formation, grounded in mechanistic understanding and field-proven protocols.
Mechanistic Rationale: The Role of Base and Water
A common misconception is that organotrifluoroborates directly participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle. In reality, they serve as stable precursors, or "protected" forms of boronic acids.[7] The presence of a base and a protic solvent, typically water, is crucial for the activation of the trifluoroborate salt.[2][8] The reaction is believed to proceed through a slow, controlled hydrolysis of the trifluoroborate to the corresponding boronic acid in situ.[9] This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions like homocoupling.[9]
The catalytic cycle, illustrated below, begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the boronic acid, which is generated from the this compound in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]
Figure 1. Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for the cross-coupling of this compound with a representative aryl bromide. The choice of catalyst, ligand, base, and solvent system is based on established, high-yielding procedures for similar substrates.[3][7]
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
Experimental Workflow Diagram:
Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (3.0 equivalents).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 10:1 ratio (e.g., 5 mL of toluene and 0.5 mL of water).
-
Degassing: Stir the mixture and sparge with a gentle stream of argon for 15 minutes to remove any dissolved oxygen.
-
Catalyst Preparation: In a separate vial, under a positive pressure of argon, combine palladium(II) acetate (2 mol%) and RuPhos (4 mol%).
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Data Presentation: Expected Reagents and Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl halides, providing a comparative overview of common catalytic systems.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | PdCl₂ (2 mol%) |
| Ligand | RuPhos (4 mol%) | - | PPh₃ (6 mol%) |
| Base | Cs₂CO₃ (3 equiv.) | Cs₂CO₃ (3 equiv.) | K₂CO₃ (3 equiv.) |
| Solvent System | Toluene / H₂O (10:1) | THF / H₂O (9:1) | i-PrOH / H₂O |
| Temperature | 80-100 °C | 85 °C | Reflux |
| Typical Substrates | Aryl Chlorides/Bromides | Aryl Bromides/Triflates | Aryl/Heteroaryl Halides |
| Reference | [3] | [7] |
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The high stability of this compound ensures accurate stoichiometry.[6] The progress of the reaction can be reliably monitored by standard analytical techniques (TLC, GC-MS), allowing for clear determination of the reaction endpoint. The expected product, a 4-butylbiphenyl derivative, can be readily characterized by NMR spectroscopy and mass spectrometry, confirming the successful C-C bond formation. The robustness of the described catalytic systems has been demonstrated across a wide range of substrates, instilling confidence in its applicability.[8][9]
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its superior stability and the development of robust catalytic systems provide a reliable and versatile method for C-C bond formation. The detailed protocol and mechanistic insights provided in these application notes are intended to empower researchers, scientists, and drug development professionals to successfully implement this valuable synthetic tool in their work.
References
-
Molander, G. A., & Brown, A. R. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–9. [Link]
-
Dreher, S. D., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Molander, G. A., & Colombel, V. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic letters, 14(17), 4382–4385. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Synfacts, 2006(12), 1279. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–7. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(20), 8149–8154. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-55. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Khan, I. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]
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- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Advanced Catalyst Systems for Suzuki-Miyaura Cross-Coupling of Potassium 4-butylphenyltrifluoroborate
For: Researchers, scientists, and drug development professionals.
Executive Summary & Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of critical carbon-carbon bonds.[1] While traditionally reliant on boronic acids, their inherent instability can pose significant challenges.[1][2] Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies handling, storage, and improves reaction stoichiometry.[1][3] This guide provides an in-depth analysis of catalyst systems and detailed protocols for the cross-coupling of potassium 4-butylphenyltrifluoroborate, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic nuances of palladium and nickel-based systems, offering field-proven insights to empower researchers to achieve optimal results.
Key Advantages of Potassium Organotrifluoroborates:
-
Enhanced Stability: Crystalline solids that are stable to air and moisture, eliminating the need for strictly anhydrous conditions and specialized storage.[1][4]
-
Stoichiometric Precision: Unlike boronic acids which can form anhydrides and boroxines, trifluoroborates allow for more precise control over reagent quantities.[2]
-
Improved Functional Group Tolerance: The unique reactivity profile of trifluoroborates often leads to broader compatibility with sensitive functional groups.[3]
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The cross-coupling of this compound is not a simple, one-pot mixing of reagents. It is a finely tuned catalytic cycle that hinges on the slow, controlled release of the active boronic acid species.
The Role of Hydrolysis: A Controlled Release Strategy
Potassium organotrifluoroborates (R-BF₃K) are not directly active in the Suzuki-Miyaura catalytic cycle. They serve as stable precursors that must first hydrolyze to the corresponding boronic acid (R-B(OH)₂).[5][6] This "slow-release" mechanism is critical; it ensures that the concentration of the active boronic acid remains low throughout the reaction, thereby minimizing undesirable side reactions like protodeboronation and oxidative homocoupling.[5][6]
The rate of this hydrolysis is influenced by several factors, including the electronic nature of the 'R' group, the base, the solvent system, and even the material of the reaction vessel.[5][7] For aryltrifluoroborates like 4-butylphenyltrifluoroborate, the hydrolysis under basic conditions is generally slow, which is advantageous for the coupling reaction.[5]
The Palladium Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling of potassium aryltrifluoroborates is depicted below.
Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle with aryltrifluoroborate activation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Hydrolysis: Concurrently, the this compound (Ar'-BF₃K) undergoes slow hydrolysis in the presence of a base and water to form the active 4-butylphenylboronic acid (Ar'-B(OH)₂).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.
Recommended Catalyst Systems & Protocols
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. Below are two robust, field-tested protocols for the cross-coupling of this compound with aryl halides.
Protocol 1: Palladium-Catalyzed Coupling with Aryl Chlorides and Mesylates
This protocol is optimized for less reactive electrophiles like aryl chlorides and mesylates, which are often more commercially attractive. The use of a highly active phosphine ligand is key to achieving good yields.
Rationale: Aryl chlorides and mesylates are notoriously challenging substrates due to the strength of the C-Cl and C-OMs bonds, making the oxidative addition step difficult.[8] The use of electron-rich, bulky phosphine ligands like RuPhos enhances the electron density on the palladium center, facilitating the oxidative addition.[9] A toluene/water solvent system with a carbonate base provides the necessary conditions for both the catalytic cycle and the controlled hydrolysis of the trifluoroborate.[1][9]
Experimental Workflow:
Figure 2: General experimental workflow for cross-coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride/mesylate (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[1]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL). Stir the mixture and sparge with argon for 15 minutes to ensure deoxygenation.[1]
-
Catalyst Preparation: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%).[1]
-
Catalyst Addition: Add the catalyst mixture to the Schlenk tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligandless Palladium-Catalyzed Coupling with Aryl Bromides
For more reactive aryl bromides, a simplified, ligandless system can be highly effective, offering advantages in terms of cost and ease of setup.
Rationale: The higher reactivity of aryl bromides in the oxidative addition step means that a highly activating (and expensive) phosphine ligand is not always necessary.[2] In polar solvents like methanol or aqueous systems, a "ligandless" Pd(OAc)₂ catalyst can be remarkably efficient.[2] The term "ligandless" can be a misnomer, as the solvent or other species in solution may coordinate to the palladium center. This system is often tolerant to air, further simplifying the procedure.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask open to the air, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Catalyst and Solvent: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and methanol (5 mL).[2]
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 7-9 from Protocol 1.
Catalyst System Performance Data
The following table summarizes typical performance data for various catalyst systems in the coupling of potassium aryltrifluoroborates with different electrophiles. This data is intended to be representative and actual yields may vary based on the specific substrate and reaction conditions.
| Catalyst Precursor | Ligand | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | Aryl Chloride | K₂CO₃ | Toluene/H₂O | 80 | 75-95 | [9] |
| Pd(OAc)₂ | CM-phos | Aryl Mesylate | K₃PO₄ | t-BuOH | 110 | 70-90 | [8][10] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Aryl Bromide | Cs₂CO₃ | THF/H₂O | 85 | 80-98 | [4] |
| Pd(OAc)₂ | None | Aryl Bromide | K₂CO₃ | Methanol | 65 | 85-99 | [2] |
| NiCl₂(dme) | Bathophenanthroline | Alkyl Bromide | K₃PO₄ | t-AmylOH | 60 | 70-90 | [11] |
Nickel-Catalyzed Systems: An Emerging Alternative
While palladium catalysts are the workhorses of Suzuki-Miyaura chemistry, nickel-based systems offer a cost-effective and powerful alternative, particularly for C(sp²)-C(sp³) bond formation (e.g., coupling with alkyl halides).[11] Nickel catalysts have shown great promise in coupling potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides, a transformation that can be challenging for palladium systems.[11][12]
Key Features of Nickel Systems:
-
Cost-Effective: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Can facilitate challenging couplings, including those involving alkyl electrophiles and sterically hindered substrates.[11][13]
-
Functional Group Tolerance: Modern nickel systems exhibit excellent tolerance for a wide range of functional groups.[11]
A typical protocol involves using a nickel(II) precatalyst like NiCl₂(dme) with a nitrogen-based ligand such as bathophenanthroline in an alcohol solvent.[11]
Troubleshooting & Final Considerations
-
Low Yield: If yields are low, consider increasing the catalyst loading, changing the ligand, or using a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the reaction is fully deoxygenated, as oxygen can deactivate the Pd(0) catalyst.
-
Protodeboronation: If significant amounts of the deborylated arene (e.g., butylbenzene) are observed, it suggests that the hydrolysis of the trifluoroborate is too fast or that the catalytic turnover is too slow. Consider using a less polar solvent or a weaker base to slow down hydrolysis.
-
Homocoupling: The formation of biaryl homocoupling products (Ar-Ar or Ar'-Ar') can result from oxidative processes. Rigorous deoxygenation is the best preventative measure.
By understanding the underlying principles and following these detailed protocols, researchers can effectively leverage the power of this compound in their synthetic endeavors.
References
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.
- Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A general palladium catalyst system for Suzuki-Miyaura coupling of potassium aryltrifluoroborates and aryl mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.
- Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2215–2218.
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH.
- Chia, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).
- Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- Dreher, S. D., et al. (2010). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. PMC - NIH.
- Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. PubMed.
- Molander, G. A., & Argintaru, O. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. PMC - NIH.
- Molander, G. A., & Argintaru, O. A. (2014). Stereospecific Ni-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl halides. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 11. Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereospecific Ni-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling Reactions of Potassium 4-butylphenyltrifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its robustness and wide applicability in the formation of carbon-carbon bonds.[1] A critical component of this reaction is the organoboron nucleophile. While boronic acids have been the traditional reagents of choice, their inherent limitations, such as potential instability and a propensity for protodeboronation, have driven the search for more user-friendly alternatives.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability to air and moisture, which simplifies their handling and storage.[2][3] These crystalline, free-flowing solids can often be used in near-stoichiometric amounts, enhancing the atom economy of the reaction.[1][4] Their tetracoordinate nature renders the C-B bond less susceptible to premature cleavage, yet they are readily activated under Suzuki-Miyaura conditions to participate in the catalytic cycle.[2] This unique combination of stability and reactivity makes them highly valuable in complex molecule synthesis, particularly in the pharmaceutical and materials science industries.
This guide provides a detailed exploration of the functional group tolerance of a representative aryltrifluoroborate, Potassium 4-butylphenyltrifluoroborate , in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the causality behind experimental choices, provide validated protocols, and present data to empower researchers to confidently incorporate this versatile reagent into their synthetic strategies.
Understanding the Stability and Reactivity of this compound
The exceptional stability of this compound stems from the tetracoordinate boron center, which protects the carbon-boron bond from oxidation and hydrolysis under ambient conditions. This is in stark contrast to many tricoordinate organoboron species that require inert atmosphere handling.[2] The release of the active boronic acid in situ is typically achieved through the action of a base, which facilitates the crucial transmetalation step in the palladium catalytic cycle.
Caption: Activation of this compound under Suzuki-Miyaura conditions.
Functional Group Tolerance: A Comprehensive Overview
A key advantage of employing this compound is the broad tolerance of the Suzuki-Miyaura reaction conditions to a wide array of functional groups present on the coupling partner (the aryl or heteroaryl halide/triflate). This compatibility allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and development.
The following table summarizes the compatibility of various functional groups based on extensive studies of Suzuki-Miyaura reactions with potassium organotrifluoroborates.[4][5][6][7]
| Functional Group Class | Representative Group | Compatibility | Notes and Causality |
| Electron-Withdrawing | Ketone (-COR) | High | Generally well-tolerated. The mild basic conditions typically do not promote side reactions like enolization or condensation.[4][6][7] |
| Aldehyde (-CHO) | High | Compatible under carefully controlled conditions. Stronger bases or prolonged reaction times may lead to aldol condensation or other side reactions.[4][6][7] | |
| Ester (-COOR) | High | Highly compatible. The ester functionality is robust under standard Suzuki-Miyaura conditions.[4][6][7] | |
| Nitrile (-CN) | High | Excellent compatibility. The nitrile group is inert to the catalytic system.[6][7] | |
| Nitro (-NO₂) | High | Remarkably well-tolerated, even in the presence of alkyltrifluoroborates, where reduction can be a concern with other boron reagents.[6][7] | |
| Electron-Donating | Ether (-OR) | High | Ethers are highly stable and do not interfere with the reaction. |
| Amine (-NR₂) | Moderate to High | Primary and secondary amines can sometimes coordinate to the palladium center, potentially inhibiting catalysis. Protection (e.g., as amides or carbamates) is often recommended but not always necessary.[8] | |
| Protic Groups | Alcohol (-OH) | High | Free hydroxyl groups are generally well-tolerated.[6] |
| Phenol (-ArOH) | Moderate | The acidity of the phenolic proton may require the use of a stronger base or protection of the hydroxyl group to prevent interference. | |
| Carboxylic Acid (-COOH) | Low to Moderate | The acidic proton will be deprotonated by the base, and the resulting carboxylate can potentially coordinate to the palladium catalyst. Esterification is the most common protective strategy. | |
| Heterocycles | Pyridines, Furans, Thiophenes | High | A wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles are excellent coupling partners.[1] |
| Indoles (unprotected) | Low | The acidic N-H proton can interfere with the reaction. N-protection (e.g., with Boc, tosyl, or benzyl groups) is highly recommended for efficient coupling.[1] | |
| Other | Halogens (Cl, Br, I) | N/A | These are the reactive sites for the cross-coupling on the electrophilic partner. |
| Alkenes/Alkynes | High | Generally inert to the reaction conditions, allowing for the synthesis of complex unsaturated systems. |
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for the choices made.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point for a wide range of aryl bromides and can be adapted for optimization.
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials:
-
This compound (1.05 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene and Water (10:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 eq) and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq). The use of a slight excess of the trifluoroborate ensures complete consumption of the limiting electrophile.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Solvent and Reagent Addition: Add the degassed toluene/water solvent mixture via syringe. The presence of water is often necessary for the efficient hydrolysis of the trifluoroborate to the active boronic acid.[9] Then, add the aryl bromide (1.0 eq).
-
Catalyst Preparation and Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and dissolve in a small amount of degassed toluene. Add this catalyst solution to the reaction mixture via syringe. The use of a bulky, electron-rich phosphine ligand like RuPhos is often essential for efficient coupling with a wide range of substrates, including sterically hindered or electron-rich aryl halides.[7]
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
For laboratories wishing to prepare their own reagents, the following protocol is a reliable method.
Materials:
-
4-butylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolution: In a flask, dissolve 4-butylphenylboronic acid in methanol.
-
Salt Formation: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). A white precipitate of this compound should form.
-
Isolation: Stir the mixture for a period (e.g., 1-2 hours) at room temperature to ensure complete precipitation.
-
Washing and Drying: Collect the solid by vacuum filtration. Wash the precipitate with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities. Dry the resulting white, crystalline solid under vacuum. The product is typically stable for long-term storage at ambient temperature.[1]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boron reagent (Ar') is transferred to the palladium center. This is the rate-determining step in many cases and is facilitated by the base, which activates the organotrifluoroborate.
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The high functional group tolerance is largely due to the mildness of the reaction conditions and the chemoselectivity of the palladium catalyst, which preferentially interacts with the C-X and C-B bonds over other functionalities.
Conclusion
This compound, and organotrifluoroborates in general, represent a significant advancement in the field of cross-coupling chemistry. Their enhanced stability, ease of handling, and broad functional group tolerance make them ideal reagents for a wide range of synthetic applications, from academic research to industrial-scale production. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can effectively leverage the power of these reagents to construct complex molecular architectures with greater efficiency and reliability.
References
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7374–7380. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Le-Baut, G., & Pucheault, M. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Omega, 3(1), 843-849. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Menberu, W., & Ramaswamy, K. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(1), 1-10. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Dreher, S. D. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 68(23), 8871-8881. [Link]
-
Dreher, S. D., & Molander, G. A. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 70(25), 10438-10444. [Link]
-
Menberu, W., & Ramaswamy, K. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(1), 1-10. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393-396. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Molander, G. A., & Canturk, B. (2009). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ChemInform, 40(21). [Link]
-
Miyaura, N., & Suzuki, A. (1999). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with Potassium 4-butylphenyltrifluoroborate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium 4-butylphenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique advantages of organotrifluoroborates in their synthetic endeavors. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer field-proven insights to ensure the success of your reactions.
Potassium organotrifluoroborates, such as this compound, have gained significant traction as robust and versatile coupling partners in Suzuki-Miyaura reactions.[1][2] Their enhanced stability to air and moisture simplifies handling and storage compared to traditional boronic acids, which can exist as mixtures of boroxines and are prone to protodeboronation.[2][3][4] This stability often allows for the use of near-stoichiometric amounts of the organoboron reagent, improving atom economy.[4] However, like any chemical transformation, success with this compound is contingent on a nuanced understanding of the reaction parameters.
This guide is structured to provide rapid solutions through a Frequently Asked Questions (FAQ) section, followed by more comprehensive troubleshooting guides for persistent issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not proceeding. What is the most common cause?
A1: The most frequent issue is inefficient hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[5][6][7][8] Unlike many boronic acids, the hydrolysis of potassium organotrifluoroborates can be slow and is highly dependent on the reaction conditions, including the choice of base, solvent, and even the reaction vessel's material and shape.[5][6][7][8]
Q2: What is the optimal base for Suzuki reactions with potassium aryltrifluoroborates?
A2: While there is no single "best" base for all substrates, cesium carbonate (Cs₂CO₃) is often a highly effective choice, particularly in THF/water solvent systems.[9][10][11] Other bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have also been used successfully.[9][12][13] The choice of base can influence the rate of trifluoroborate hydrolysis and the overall catalytic turnover. For base-sensitive substrates, weaker bases like potassium fluoride (KF) may be considered, although this can sometimes lead to lower yields.[9]
Q3: Can I run the reaction under anhydrous conditions?
A3: While some Suzuki reactions with aryltrifluoroborates can proceed under anhydrous conditions, the presence of water is generally beneficial and often necessary for the crucial hydrolysis step.[9] The optimal solvent system is frequently a mixture of an organic solvent (e.g., THF, methanol, ethanol, isopropanol) and water.[3][9][13][14][15]
Q4: My reaction is sluggish. Should I increase the catalyst loading?
A4: Before increasing the catalyst loading, which can be costly, it is advisable to re-evaluate other reaction parameters. Ensure your reagents and solvents are of high purity and adequately degassed. The choice of ligand can also have a profound impact on reaction efficiency. For challenging couplings, consider switching to a more electron-rich and sterically hindered phosphine ligand, such as S-Phos or RuPhos, which can accelerate the oxidative addition and reductive elimination steps.[16][17] If these adjustments do not yield improvement, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be warranted.[9]
Q5: I am observing significant amounts of homocoupling of my aryl halide. How can I minimize this side reaction?
A5: Homocoupling can arise from several factors, including the presence of oxygen and issues with the rate of transmetalation. The "slow release" of the boronic acid from the trifluoroborate is generally advantageous in minimizing boronic acid homocoupling.[5][6][7][8] Ensure your reaction is thoroughly degassed to remove oxygen. Optimizing the base and solvent system to better match the rate of trifluoroborate hydrolysis with the rate of catalytic turnover can also suppress this side reaction.[5][6][7][8]
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion
Low or no conversion is a common frustration in Suzuki couplings. The following decision tree provides a systematic approach to diagnosing the root cause.
Troubleshooting workflow for low conversion.
Step-by-Step Troubleshooting Protocol:
-
Verify Trifluoroborate Hydrolysis: The hydrolysis of this compound to 4-butylphenylboronic acid is a critical prerequisite for transmetalation.
-
Causality: The boronate form is required for efficient transfer of the organic group to the palladium center. The rate of this hydrolysis is influenced by the base, solvent, and temperature.[5][6][7][8] Some aryltrifluoroborates exhibit an "acid-base paradox," where hydrolysis is paradoxically slow under strongly basic conditions.[5][6][7][8]
-
Actionable Advice:
-
Base Selection: If using a weak base, consider switching to a stronger inorganic base like Cs₂CO₃ or K₃PO₄.[9][12]
-
Solvent System: Ensure the presence of a protic solvent, typically water, in your solvent mixture. Common systems include THF/water, isopropanol/water, or methanol/water.[3][14][15] The ratio of organic solvent to water can be critical and may require optimization.
-
Temperature: Increasing the reaction temperature can accelerate hydrolysis and the overall catalytic cycle. However, be mindful of potential substrate or product degradation.
-
-
-
Assess Catalyst Activity: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.
-
Causality: The pre-catalyst, often a Pd(II) species, must be reduced in situ to Pd(0). Incomplete reduction or deactivation of the catalyst (e.g., formation of palladium black) will halt the reaction.
-
Actionable Advice:
-
Ligand Choice: For electron-rich or sterically hindered aryl halides, standard ligands like triphenylphosphine may be insufficient. Consider more robust ligands such as S-Phos or other Buchwald-type ligands, which are known to facilitate the coupling of challenging substrates.[16]
-
Pre-catalyst: While many Pd(II) pre-catalysts are effective, consider trying a different source, such as Pd(OAc)₂ in combination with a suitable phosphine ligand.[12][14][18]
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by subjecting it to several freeze-pump-thaw cycles.
-
-
-
Evaluate Reagent and Solvent Quality: Impurities can poison the catalyst or interfere with the reaction.
-
Causality: Water content in anhydrous solvents (when desired), peroxides in ethers like THF, or impurities in the starting materials can inhibit the catalyst.
-
Actionable Advice:
-
Use freshly distilled or high-purity anhydrous solvents.
-
Ensure the purity of your this compound and the coupling partner.
-
Thoroughly degas all solvents and the final reaction mixture.
-
-
Problem 2: Product Decomposition or Side Reactions
The appearance of unexpected byproducts or decomposition of the desired product often points to issues with reaction conditions or substrate stability.
Common Side Reactions and Their Mitigation:
| Side Reaction | Potential Cause | Recommended Action |
| Protodeboronation | Excessively harsh basic conditions or prolonged reaction times at high temperatures. | Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or shorten the reaction time. The inherent stability of trifluoroborates generally reduces this issue compared to boronic acids.[4] |
| Homocoupling | Presence of oxygen; imbalance in the rates of the catalytic cycle steps. | Rigorously degas the reaction mixture. Optimize the base and solvent to ensure the rate of transmetalation is competitive with other pathways. |
| Heck-type Products | With certain alkenyl trifluoroborates, this can be a competing pathway. | While less common with aryltrifluoroborates, optimizing the ligand and solvent can favor the desired Suzuki coupling.[3] |
The Suzuki-Miyaura Catalytic Cycle with Potassium Aryltrifluoroborate
Understanding the catalytic cycle is fundamental to effective troubleshooting. The diagram below illustrates the key steps involved when using a potassium aryltrifluoroborate.
The Suzuki-Miyaura cycle with aryltrifluoroborate activation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction with this compound
This protocol serves as a robust starting point and can be optimized as needed.
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., Cs₂CO₃, 3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 10:1 v/v, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ 0.02 mmol, 2 mol%) and add it to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing the key parameters outlined in this guide, researchers can effectively troubleshoot and optimize their Suzuki-Miyaura reactions with this compound, leading to successful and reproducible outcomes.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. JACS. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters. [Link]
-
Chow, W. K., et al. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Organic Chemistry Portal. [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Sci-Hub. [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Molander, G. A., & Dreher, S. D. (2003). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Molander, G. A., & Yun, C-S. (2003). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Le, T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. ResearchGate. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield for Potassium 4-butylphenyltrifluoroborate Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using potassium 4-butylphenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yields and overcoming common experimental hurdles. Potassium organotrifluoroborates offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture, simplifying handling and storage.[1][2] However, their unique reactivity profile, particularly the requisite in situ hydrolysis, presents specific challenges and optimization parameters. This document provides a structured approach to troubleshooting and frequently asked questions to ensure the successful application of this versatile reagent.
Troubleshooting Guide: A Causal Approach
This section addresses specific issues you may encounter during your experiments. The answers are designed to not only provide a solution but to explain the underlying chemical principles, empowering you to make informed decisions in your reaction optimization.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
A low yield in a Suzuki-Miyaura coupling with this compound can stem from several sources. A systematic approach to troubleshooting is crucial. We will address the most common culprits: inefficient hydrolysis of the trifluoroborate, catalyst deactivation, and suboptimal reaction conditions.
1. Inefficient Hydrolysis to the Active Boronic Acid:
Unlike boronic acids, potassium organotrifluoroborates are not directly active in the Suzuki-Miyaura catalytic cycle.[3] They must first hydrolyze to the corresponding boronic acid (4-butylphenylboronic acid) to participate in the transmetalation step.[4][5][6][7] The rate of this hydrolysis is a critical parameter. A "slow release" of the boronic acid is often beneficial as it minimizes side reactions like homocoupling and protodeboronation.[4][5][6][7] However, if the hydrolysis is too slow, the overall reaction rate will be poor.
-
The Role of Water: Ensure an adequate amount of water is present in your solvent system. Anhydrous conditions will significantly hinder or completely prevent the necessary hydrolysis.[8] Typical solvent systems include mixtures of an organic solvent (like THF, toluene, or isopropanol) with water.[9][10][11]
-
The Influence of Base: The base plays a dual role: it facilitates the hydrolysis of the trifluoroborate and is essential for the transmetalation step in the catalytic cycle.[12] While strong bases like Cs₂CO₃ are commonly used and effective, the choice of base can influence the hydrolysis rate.[8][10][11] For some organotrifluoroborates, a "slow release" is achieved under basic conditions, which can be an advantage.[4][5][6][7] If you suspect slow hydrolysis, consider screening different bases (e.g., K₂CO₃, K₃PO₄).[11][13]
-
The "Acid-Base Paradox": Interestingly, the hydrolysis of some aryltrifluoroborates is catalyzed by acid.[4][5][6][7] Under the basic conditions of the Suzuki coupling, this can lead to very slow hydrolysis. The physical setup of your reaction, including the type of glassware, can influence the local pH and thus the hydrolysis rate.[4][6][14]
2. Catalyst System Integrity:
The palladium catalyst and its associated ligand are the heart of the reaction. Their activity is paramount for a successful outcome.
-
Catalyst Oxidation State: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ.[15] Ensure your reaction conditions are conducive to this reduction.
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[15] It is critical to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][15]
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. For aryl-aryl couplings, bulky, electron-rich phosphine ligands like RuPhos or S-Phos are often effective, particularly with less reactive aryl chlorides.[9][13][16] If you are using a simple ligand like PPh₃, it may not be sufficient for more challenging couplings.[10][11]
3. Suboptimal Reaction Parameters:
-
Temperature: Suzuki-Miyaura couplings are often sensitive to temperature.[17] If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can significantly improve the rate.[15][18] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
-
Solvent Choice: The solvent system not only needs to facilitate hydrolysis but also to solubilize all reaction components. Common and effective solvent systems for couplings with potassium organotrifluoroborates include THF/H₂O, toluene/H₂O, and i-PrOH/H₂O.[10][19][20] The choice of solvent can also affect the rate of hydrolysis.[4][6]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low-yield couplings.
Q2: I am observing significant amounts of 4,4'-dibutylbiphenyl (homocoupling product). How can I minimize this side reaction?
The formation of homocoupled byproducts arises from the coupling of two molecules of the boronic acid derivative. This is often exacerbated by the presence of oxygen.
-
Rigorous Degassing: As mentioned previously, oxygen is a primary culprit in promoting homocoupling.[15] Ensure your reaction solvent is thoroughly degassed using methods such as sparging with an inert gas for an extended period or multiple freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the experiment.
-
Control the Boronic Acid Concentration: The "slow release" of the boronic acid from the trifluoroborate salt is a key advantage in minimizing homocoupling.[4][5][6][7] If you are observing significant homocoupling, it may indicate that the hydrolysis of your this compound is too rapid, leading to a high instantaneous concentration of the active boronic acid. You could try a milder base or a different solvent system to temper the hydrolysis rate.
Q3: Protodeboronation of my starting material is a major issue. What causes this and how can it be prevented?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of butylbenzene in this case.
-
Mechanism: This side reaction can be promoted by elevated temperatures and the presence of protic sources in the reaction mixture. The choice of base can also play a role.
-
Mitigation Strategies:
-
Temperature Control: Avoid unnecessarily high reaction temperatures. Try to find the minimum temperature required for an efficient reaction rate.
-
Base Selection: While a base is necessary, a very strong base in a highly protic solvent system can sometimes exacerbate protodeboronation. Screening different bases might be beneficial.
-
"Slow Release" Advantage: The inherent stability of potassium trifluoroborates and their slow hydrolysis to the more labile boronic acid helps to minimize the time the active boron species is present in the reaction mixture, thereby reducing the likelihood of protodeboronation.[4][5][6][7] This is a key advantage of using trifluoroborates over boronic acids directly.[15]
-
Frequently Asked Questions (FAQs)
Q: What are the main advantages of using this compound over 4-butylphenylboronic acid?
A: this compound offers several key advantages:
-
Stability: They are crystalline solids that are significantly more stable to air and moisture than their corresponding boronic acids.[1][2] This makes them easier to handle, weigh, and store over long periods without degradation.
-
Stoichiometry: Unlike boronic acids, which can dehydrate to form boroxines and make accurate weighing difficult, trifluoroborates are monomeric and have a well-defined stoichiometry.[19]
-
Reduced Side Reactions: The slow, in situ generation of the boronic acid can minimize side reactions such as homocoupling and protodeboronation.[4][5][6][7]
Q: What is the general catalytic cycle for the Suzuki-Miyaura coupling using a potassium aryltrifluoroborate?
A: The catalytic cycle involves an initial hydrolysis step followed by the standard Suzuki-Miyaura mechanism.
Caption: Suzuki-Miyaura catalytic cycle with initial hydrolysis.
Q: How should I purify my final product to remove boron-containing impurities?
A: Boronic acid and trifluoroborate residues can sometimes complicate purification.
-
Aqueous Wash: A standard aqueous workup is often effective. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic boron species.
-
Column Chromatography: Standard silica gel chromatography is typically sufficient to separate the nonpolar biaryl product from the more polar boron-containing impurities.[1]
-
Specialized Wash: In some cases, a wash with a solution of diethanolamine can help to sequester boron impurities by forming a stable adduct.[15]
General Experimental Protocol
This is a representative protocol and should be optimized for your specific substrates and reaction scale.
| Component | Role | Typical Amount |
| Aryl Halide/Triflate | Electrophile | 1.0 equiv |
| This compound | Nucleophile | 1.1 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(OAc)₂) | Precatalyst | 1-5 mol% |
| Phosphine Ligand (e.g., RuPhos) | Ligand | 2-10 mol% |
| Base (e.g., Cs₂CO₃) | Activator | 2-3 equiv |
| Solvent (e.g., Toluene/H₂O) | Medium | 10:1 ratio, 0.1-0.5 M |
Step-by-Step Procedure:
-
Preparation: To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Solvent Addition: Add the degassed organic solvent and water via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand, and add them to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][15]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][15]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Molander, G. A., & Ito, Y. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(9), 3059–3067. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Anderson, K. W., et al. (2003). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 5(21), 3919–3922. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
-
Jean-Gérard, L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub. [Link]
-
Molander, G. A., & Yun, C. (2002). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Semantic Scholar. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Sci-Hub. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Potassium 4-butylphenyltrifluoroborate in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Potassium 4-butylphenyltrifluoroborate in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your experimental outcomes. Potassium aryltrifluoroborates are valued for their stability and ease of handling compared to boronic acids, yet their successful application in Suzuki-Miyaura and other cross-coupling reactions requires a nuanced understanding of their reactivity and potential side reactions.[1][2][3]
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your cross-coupling experiments with this compound. Each entry is structured in a question-and-answer format to directly tackle the problem, explain the underlying cause, and provide actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired biaryl product. What are the likely causes and how can I improve it?
Answer:
Low yields in cross-coupling reactions involving potassium aryltrifluoroborates can stem from several factors, primarily related to the hydrolysis of the trifluoroborate to the active boronic acid species and the subsequent catalytic cycle.
Causality: Potassium aryltrifluoroborates are considered "protected" forms of boronic acids and must undergo hydrolysis to the corresponding boronic acid (ArB(OH)₂) to participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5][6] The rate of this hydrolysis needs to be carefully balanced with the rate of the catalytic turnover. If the hydrolysis is too slow, the concentration of the active boronic acid will be insufficient, leading to a sluggish reaction. Conversely, if the hydrolysis is too fast, the boronic acid can accumulate and be susceptible to degradation pathways before it can be consumed in the cross-coupling.[4][5][6]
Troubleshooting Protocol:
-
Optimize the Base: The choice and amount of base are critical.
-
Cesium carbonate (Cs₂CO₃) is often an effective base for promoting the hydrolysis of aryltrifluoroborates and facilitating the subsequent cross-coupling.[7]
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can also be effective alternatives.[8][9][10]
-
Start with 3 equivalents of the base relative to the limiting reagent.
-
-
Adjust the Solvent System: The presence of water is essential for the hydrolysis of the trifluoroborate.
-
Select the Appropriate Palladium Catalyst and Ligand:
-
For aryl chlorides, which are generally less reactive, catalyst systems with bulky, electron-rich phosphine ligands are often necessary. S-Phos and RuPhos have shown excellent performance in coupling aryltrifluoroborates with aryl chlorides.[2][3][12]
-
PdCl₂(dppf)·CH₂Cl₂ is a versatile catalyst for a range of aryl halides and triflates.[1][7][11]
-
Catalyst loading typically ranges from 1-5 mol %.
-
-
Control the Reaction Temperature:
Issue 2: Significant Formation of Protodeboronated Byproduct
Question: I am observing a significant amount of butylbenzene in my reaction mixture, indicating protodeboronation of my this compound. How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of an arene byproduct.[13][14][15] This is particularly problematic with electron-rich or sterically hindered arylboronic acids under basic conditions.[14]
Causality: The mechanism of protodeboronation can be complex, but it is generally promoted by the presence of a proton source (like water) and a base. The boronic acid, formed from the hydrolysis of the trifluoroborate, is susceptible to this pathway.[13][16] Minimizing the accumulation of the boronic acid and promoting its rapid consumption in the cross-coupling cycle is key to suppressing protodeboronation.[4][5][6]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting protodeboronation.
Experimental Protocol to Minimize Protodeboronation:
-
Re-evaluate the Base:
-
If using a strong base like Cs₂CO₃, consider reducing the number of equivalents.
-
Switching to a weaker base such as K₂CO₃ or KF may be beneficial.[17]
-
-
Optimize Water Content: While water is necessary for hydrolysis, excess water can promote protodeboronation. Carefully control the amount of water in your solvent system.
-
Increase Catalyst Efficiency: A more active catalyst will consume the boronic acid faster, outcompeting the protodeboronation pathway.
-
For challenging couplings, consider using highly active Buchwald-type ligands like SPhos or XPhos.[18]
-
-
Temperature and Reaction Time:
-
Running the reaction at the lowest effective temperature can sometimes reduce the rate of protodeboronation relative to the cross-coupling.
-
Avoid unnecessarily long reaction times, as this provides more opportunity for the side reaction to occur. Monitor the reaction progress and work it up as soon as the starting material is consumed.
-
Issue 3: Formation of Homocoupled Byproduct (Biaryl of 4-butylphenyl)
Question: My reaction is producing a significant amount of 4,4'-dibutylbiphenyl, the homocoupling product of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the organoboron reagent is another common side reaction that consumes the starting material and complicates purification.
Causality: The formation of the homocoupled product can occur through several mechanisms. One common pathway involves the oxidative coupling of two boronic acid molecules, which can be promoted by the palladium catalyst, particularly in the presence of oxygen.[19][20] Another potential route involves a protonolysis/second transmetalation event.[20]
Preventative Measures:
| Strategy | Rationale | Recommended Action |
| Degas Reaction Mixture | To remove dissolved oxygen which can promote oxidative homocoupling. | Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before adding the catalyst and reagents. Maintain an inert atmosphere throughout the reaction. |
| Use High-Purity Reagents | Impurities in the palladium catalyst or other reagents can sometimes initiate side reactions. | Use freshly purchased or purified reagents. |
| Control Stoichiometry | Using a slight excess of the aryl halide relative to the trifluoroborate can disfavor the homocoupling of the boron reagent. | Use 1.0 equivalent of this compound with 1.1-1.2 equivalents of the aryl halide. |
| Optimize Catalyst System | Certain catalyst systems may be more prone to promoting homocoupling. | If homocoupling is persistent, screen different palladium sources and ligands. |
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound compare to 4-butylphenylboronic acid?
A1: this compound is significantly more stable than its corresponding boronic acid.[1] The tetracoordinate boron in the trifluoroborate is less susceptible to degradation pathways like protodeboronation and oxidative decomposition that can affect boronic acids upon storage.[3][21] This makes the trifluoroborate salt easier to handle, weigh, and store for extended periods without significant decomposition.[1]
Q2: What is the role of the base in the Suzuki-Miyaura coupling of aryltrifluoroborates?
A2: The base plays a crucial dual role in these reactions. Firstly, it promotes the necessary hydrolysis of the aryltrifluoroborate (ArBF₃K) to the active boronic acid (ArB(OH)₂).[4][5][6] Secondly, it participates in the transmetalation step of the catalytic cycle by forming a boronate species (e.g., [ArB(OH)₃]⁻), which is more nucleophilic and readily transfers the aryl group to the palladium center.[17][21]
Q3: Can I use this compound with aryl chlorides?
A3: Yes, but it is generally more challenging than with aryl bromides or iodides. Aryl chlorides are less reactive towards oxidative addition to the Pd(0) catalyst.[21] To achieve successful coupling with aryl chlorides, it is often necessary to use more specialized and highly active catalyst systems. These typically involve bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos, in combination with a suitable palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[3][12][18]
Q4: What is the "slow release" concept regarding aryltrifluoroborates?
A4: The "slow release" concept refers to the gradual in situ hydrolysis of the stable potassium aryltrifluoroborate to the more reactive (and less stable) boronic acid.[4][5][6] The idea is to maintain a low, steady-state concentration of the boronic acid throughout the reaction. This is advantageous because it minimizes the accumulation of the boronic acid, thereby reducing the likelihood of side reactions like protodeboronation and homocoupling.[4][5][6] The rate of hydrolysis should ideally be matched to the rate of the palladium-catalyzed cross-coupling.
Q5: How do I prepare this compound?
A5: A common and convenient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). The reaction is typically carried out in a mixture of an organic solvent (like methanol or THF) and water. The trifluoroborate salt is often a crystalline solid that can be isolated by filtration.[1][3]
Caption: Synthesis of this compound.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Molander, G. A., et al. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Figlus, M. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Vautour, M., et al. (2019). Relative species intensity and pH values for the hydrolysis of potassium p‐methoxyphenyltrifluoroborate in THF (55 °C) performed in a Schlenk tube at a slow stir rate. ResearchGate. [Link]
-
Vautour, M., et al. (2019). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Kwong, F. Y., et al. (2009). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Budiman, A. W., et al. (2021). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters. [Link]
-
Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Semantic Scholar. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Smith, A. B., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
Sources
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- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation [organic-chemistry.org]
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- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
"improving the stability of Potassium 4-butylphenyltrifluoroborate in solution"
Welcome to the technical support guide for Potassium 4-butylphenyltrifluoroborate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability of this reagent in solution to help you achieve reliable and reproducible results in your experiments.
Introduction: Understanding the Stability of Potassium Aryltrifluoroborates
Potassium organotrifluoroborate salts, including this compound, are valued in synthetic chemistry, particularly as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their popularity stems from their crystalline nature and remarkable stability in air and moisture compared to their boronic acid counterparts.[1][2][3] This stability, however, is not absolute when the reagent is in solution.
The primary pathway for the "degradation" of a potassium aryltrifluoroborate in solution is hydrolysis, which converts it back into the corresponding boronic acid. While this conversion is a necessary activation step for many cross-coupling reactions, controlling its rate is crucial.[4][5][6][7] Uncontrolled or premature hydrolysis can lead to the accumulation of the more reactive boronic acid, which is susceptible to side reactions like protodeboronation and oxidative homocoupling, ultimately reducing the yield of your desired product.[5][6] This guide will provide you with the knowledge to manage these factors effectively.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable once dissolved?
A1: The term "stability" in this context is nuanced. As a solid, this compound is exceptionally stable and can be stored for long periods.[8][9] In solution, its stability is primarily dictated by the rate of its hydrolysis to 4-butylphenylboronic acid. This process is influenced by several factors, including the solvent system, pH, and temperature. The transformation is not instantaneous, and for many applications, the salt is used with the intention of it slowly hydrolyzing in situ to generate the active boronic acid for the catalytic cycle. This is often referred to as a "slow-release" strategy.[5][6]
Q2: What is the primary degradation pathway for this compound in solution?
A2: The main "degradation" pathway is hydrolysis, which is a reversible equilibrium between the trifluoroborate salt and the corresponding boronic acid. The overall process is driven forward by the sequestration of fluoride ions by bases, glass surfaces, or other fluorophiles present in the reaction mixture.[5]
Diagram: Hydrolysis Pathway of this compound
The following diagram illustrates the equilibrium between the stable trifluoroborate salt and the reactive boronic acid in solution, a critical concept for managing its reactivity.
Caption: Hydrolysis of this compound.
Q3: How does the choice of solvent affect the stability of my solution?
A3: The solvent system is a critical factor.
-
Aprotic Solvents (e.g., THF, Toluene): In anhydrous aprotic solvents, this compound is relatively stable. Hydrolysis is significantly suppressed without the presence of water.
-
Protic Solvents (e.g., Alcohols, Water): The presence of water or other protic solvents will facilitate hydrolysis. In Suzuki-Miyaura reactions, a common solvent system is a mixture of an organic solvent like THF or toluene with water to enable the dissolution of both the organic substrates and the inorganic base.[1] Reducing the amount of water in the solvent mixture can slow down hydrolysis-related side reactions.[1]
Q4: What role does pH and the choice of base play in the stability?
A4: The pH of the solution and the type of base used are pivotal in controlling the rate of hydrolysis.
-
Basic Conditions: A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is typically required for the Suzuki-Miyaura coupling.[8] The base facilitates the hydrolysis of the trifluoroborate to the boronic acid and then to the active boronate species for transmetalation. However, a very high concentration of a strong base can accelerate the decomposition of the resulting boronic acid.
-
Acidic Conditions: While counterintuitive, the hydrolysis of some aryltrifluoroborates is catalyzed by acid.[4][6][7] For aryltrifluoroborates like the 4-butylphenyl derivative, this "acid-base paradox" ensures a slow and controlled release of the boronic acid under the basic conditions of the Suzuki-Miyaura reaction.[4][7] It is crucial to avoid acidic conditions during storage or prior to the reaction, as this can lead to premature and uncontrolled hydrolysis.
Troubleshooting Guide
Problem 1: Low or inconsistent yields in Suzuki-Miyaura cross-coupling reactions.
| Possible Cause | Recommended Solution |
| Premature Hydrolysis: The this compound hydrolyzed to boronic acid long before the addition of the catalyst, leading to its degradation. | Prepare the solution of the trifluoroborate salt just before use. If pre-dissolving is necessary, use an anhydrous aprotic solvent. Add the aqueous base and catalyst at the final stage of reaction setup. |
| Reaction Vessel Surface Effects: The glass surface of the reaction vessel can act as a fluorophile, accelerating hydrolysis.[5] This can lead to variability between runs, especially if different glassware is used. | For highly sensitive reactions, consider using PTFE (Teflon) reaction vessels or liners to minimize surface-catalyzed hydrolysis.[5] If using glass, ensure consistency in the type and surface area of the glassware for reproducible results. |
| Inappropriate Base: The chosen base may be too strong or too weak, affecting the delicate balance of hydrolysis and catalytic turnover. | Cesium carbonate (Cs₂CO₃) is often an effective base for these couplings.[1][8] If yields are poor, screen other bases like K₃PO₄ or K₂CO₃. The optimal base can be substrate-dependent. |
| Insufficient Water: While excess water can be detrimental, a certain amount is necessary to facilitate hydrolysis to the active boronic acid. | For reactions in predominantly organic solvents, ensure a sufficient amount of water is present as per the established protocol (e.g., a 10:1 THF/H₂O mixture).[8] |
Problem 2: Observation of significant side products, such as the protonated arene (butylbenzene) or homocoupled biaryl.
| Possible Cause | Recommended Solution |
| Protodeboronation: The active boronic acid intermediate is being protonated and losing the boron moiety. This is more likely if the boronic acid accumulates. | The "slow-release" of boronic acid from the trifluoroborate is designed to prevent this.[5][6] Ensure your reaction conditions (base, solvent) favor a hydrolysis rate that is well-matched with the rate of your catalytic cycle. Avoid any acidic contaminants. |
| Oxidative Homocoupling: The boronic acid intermediate is coupling with itself. This can be promoted by the presence of oxygen and certain palladium species. | Degas your reaction mixture thoroughly before and during the reaction by bubbling with an inert gas (e.g., Argon or Nitrogen) to minimize oxygen levels. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the use of this compound in a cross-coupling reaction.
-
Vessel Preparation: To a clean, dry reaction vessel (glass or PTFE), add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., Cs₂CO₃, 3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1).
-
Degassing: Sparge the resulting mixture with Argon or Nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., PdCl₂(dppf)·CH₂Cl₂).[1][8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove inorganic salts.[1]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Standard workflow for a Suzuki-Miyaura reaction.
Protocol 2: Monitoring Solution Stability by ¹¹B NMR Spectroscopy
To quantitatively assess the stability of a solution of this compound under specific conditions, ¹¹B NMR is an excellent tool.
-
Sample Preparation: Prepare a solution of this compound in the solvent system of interest (e.g., THF/H₂O with base) in an NMR tube.
-
Initial Spectrum: Acquire a ¹¹B NMR spectrum immediately after preparation (t=0). The signal for the trifluoroborate (R-BF₃⁻) will appear as a characteristic quartet.
-
Time-Course Monitoring: Keep the NMR tube under the desired reaction conditions (e.g., specific temperature) and acquire spectra at regular intervals.
-
Data Analysis: Monitor for the appearance and growth of a new signal corresponding to the boronic acid (R-B(OH)₂). The relative integration of these two signals will provide the ratio of trifluoroborate to boronic acid over time, giving a direct measure of the hydrolysis rate. Heteroaryl-, alkyl-, and alkenylboronic acids can show byproducts appearing around 18 ppm in the ¹¹B NMR spectrum upon decomposition.[10]
References
-
Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Cooper, D. J. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Darses, S., et al. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ACS Publications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Potassium 4-butylphenyltrifluoroborate Reactions
Welcome to the technical support center for the purification of products derived from reactions utilizing Potassium 4-butylphenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who employ this versatile reagent, primarily in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the common and complex challenges encountered during product purification. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to optimize your purification strategies.
Troubleshooting Guide: Navigating Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Question 1: I've completed my Suzuki-Miyaura coupling reaction. What is the standard work-up procedure to get a crude product ready for purification?
A general work-up procedure is crucial for removing the bulk of inorganic salts and water-soluble components before chromatographic purification.[1] A typical protocol involves:
-
Cooling: Allow the reaction mixture to cool to room temperature.[1]
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Ethyl acetate is a commonly used organic solvent for this purpose.[1][3] The product, being organic, will preferentially dissolve in the ethyl acetate layer. Repeat the extraction from the aqueous layer two to three times to maximize product recovery.[1]
-
Washing: Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl). This step helps to remove residual water and some water-soluble impurities from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][3]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[1][3]
The resulting crude material can then be subjected to further purification methods like column chromatography or recrystallization.[2]
Question 2: My main challenge is removing the unreacted boronic acid and related boron-containing byproducts. How can I effectively get rid of them?
The removal of boron-based impurities is a frequent challenge in Suzuki-Miyaura reactions. Here are several effective strategies, ranging from simple extraction to the use of specialized scavengers:
-
Alkaline Extraction: Boronic acids are generally acidic and can be deprotonated by a base to form water-soluble boronate salts. During the work-up, you can wash the organic layer with an aqueous basic solution, such as 1-2 M sodium hydroxide (NaOH)[4][5] or potassium carbonate (K₂CO₃). The resulting boronate salts will partition into the aqueous layer, which can then be separated and discarded.[5] This is a highly effective and economical first-pass purification step.
-
Solid-Supported Scavengers: For more stubborn cases or when working with base-sensitive products, solid-supported scavengers are an excellent option. These are functionalized resins that selectively bind to specific impurities.
-
Diethanolamine (DEAM) Resins: These are particularly effective for sequestering boronic acids.[6][7] The crude product solution is passed through a cartridge containing the DEAM resin, which captures the boronic acid.
-
Diol Resins: Boronic acids are known to form cyclic esters with diols. Resins functionalized with diol groups can, therefore, be used to effectively scavenge boronic acid impurities.[6]
-
-
Azeotropic Removal with Methanol: In some instances, boronic acids can be removed as their volatile methyl esters. This is achieved by repeatedly adding methanol to the crude product and evaporating the solvent under reduced pressure.[4]
The choice of method will depend on the properties of your desired product and the nature of the impurities.
Question 3: I see fine black particles in my crude product after work-up. How do I remove the palladium catalyst?
The black precipitate is likely palladium black, which forms from the decomposition of the palladium catalyst. It is crucial to remove all traces of palladium, especially in pharmaceutical applications.
-
Filtration through Celite®: A common and straightforward method is to filter the reaction mixture through a pad of Celite® after the reaction is complete and before the aqueous work-up.[3][8][9] The Celite®, a diatomaceous earth filter aid, will trap the finely dispersed palladium particles. It is advisable to wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[8]
-
Thiol-Based Scavengers: For removing soluble palladium species, thiol-functionalized silica gels or resins are highly effective. These "metal scavengers" have a high affinity for palladium and can reduce its concentration to very low levels.
Question 4: My product is a solid. Is recrystallization a viable purification method?
Yes, recrystallization is an excellent and often preferred method for purifying solid products from Suzuki-Miyaura reactions, as it can yield highly pure crystalline material.[2]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallizing biaryl products include hexanes, ethanol, or mixtures like hexanes/methanol.[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the purified product.[10]
-
Isolation and Drying: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2] Dry the crystals thoroughly.
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my reaction to know when to start the purification?
Monitoring the reaction is critical to avoid incomplete reactions or the formation of side products. The most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick, simple, and cost-effective method to qualitatively track the disappearance of starting materials and the appearance of the product.[1][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides more quantitative information and can help identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring reactions with non-volatile or thermally sensitive compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to directly analyze aliquots of the reaction mixture to determine the ratio of starting material to product.[13]
Q2: What are the common side products in a Suzuki-Miyaura reaction that I should be aware of during purification?
Besides unreacted starting materials, be mindful of:
-
Homocoupling Products: Formation of a biaryl from the coupling of two molecules of the organoboron reagent or two molecules of the organic halide.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom, which is more common with heteroaryl boronic acids.[14]
These side products often have polarities similar to the desired product, which can make chromatographic separation challenging.
Q3: What are the best practices for chromatographic purification of my biaryl product?
Flash column chromatography on silica gel is the most widely used method for purifying products from Suzuki-Miyaura reactions.[1][8]
Table 1: Recommended Solvent Systems for Flash Chromatography
| Product Polarity | Recommended Eluent System |
| Non-polar | Hexanes/Ethyl Acetate gradient |
| Moderately Polar | Dichloromethane/Methanol gradient[4] |
| Polar | Ethyl Acetate/Methanol gradient |
Workflow for Selecting a Purification Strategy
The following diagram illustrates a decision-making process for choosing the appropriate purification method.
Caption: Decision tree for purification strategy.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?.
- IvyPanda. (2024, November 12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. suprasciences.com [suprasciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. ivypanda.com [ivypanda.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. vapourtec.com [vapourtec.com]
- 13. azom.com [azom.com]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of Potassium 4-butylphenyltrifluoroborate
Welcome to the technical support center for the synthesis of Potassium 4-butylphenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful preparation of this versatile reagent.
This compound is a valuable, air- and moisture-stable organoboron compound.[1][2] Its stability allows for easier handling and storage compared to many other organometallic reagents.[2][3][4] This makes it a preferred precursor in various chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions.[2][4] The synthesis typically involves the reaction of 4-butylphenylboronic acid with potassium hydrogen fluoride (KHF₂).[1][4] While the procedure is generally straightforward, several issues can arise, leading to low yields or impure products. This guide will walk you through diagnosing and resolving these common problems.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you identify the root cause of a problem based on your experimental observations. Find the symptom that best describes your issue to see potential causes and recommended solutions.
Symptom 1: Low or No Product Yield
Answer: This is one of the most common issues and can stem from several factors related to the reagents, reaction conditions, or work-up procedure.
Potential Causes & Solutions:
-
Incomplete Reaction: The conversion of the boronic acid to the trifluoroborate salt may not have gone to completion.
-
Solution: Ensure the stoichiometry of the reagents is correct. An excess of potassium hydrogen fluoride (KHF₂) is typically used to drive the reaction forward.[1] A common protocol suggests using 3.0 equivalents of KHF₂.[1] Also, verify that the reaction has been allowed to stir for a sufficient amount of time. While the reaction is often rapid, stirring for at least one hour at room temperature is a good starting point.
-
-
Hydrolysis of the Product: Potassium organotrifluoroborates can hydrolyze back to the corresponding boronic acid under certain conditions, particularly in the presence of acid.[5][6][7]
-
Solution: During the work-up, avoid acidic conditions. The product is generally stable, but prolonged exposure to strong acids should be avoided. The rate of hydrolysis is highly dependent on the reaction conditions.[3]
-
-
Issues with Starting Material: The 4-butylphenylboronic acid may be of poor quality or contain impurities that interfere with the reaction. Boronic acids can dehydrate to form cyclic trimers (boroxines), which might react differently.[8]
-
Solution: Use high-purity 4-butylphenylboronic acid. If the purity is questionable, it can be purified by recrystallization. Storing boronic acids in a desiccator can help prevent the absorption of moisture and subsequent degradation.
-
-
Inefficient Precipitation/Isolation: The product may be more soluble in the reaction solvent than anticipated, leading to losses during filtration.
-
Solution: If the product does not readily precipitate, cooling the reaction mixture in an ice bath can promote crystallization.[1] If the product remains in solution, careful removal of the solvent under reduced pressure followed by trituration with a non-polar solvent like diethyl ether or hexanes can help induce precipitation.
-
Symptom 2: Product is an Oily or Gummy Solid, Not a Crystalline Powder
Answer: The formation of an oily or gummy product usually indicates the presence of impurities or residual solvent.
Potential Causes & Solutions:
-
Residual Solvent: Methanol or water may be trapped in the product.
-
Solution: Ensure the product is thoroughly dried under vacuum. Gently heating while under vacuum can help remove stubborn solvent molecules, but be careful not to decompose the product.
-
-
Presence of Boroxine: The starting boronic acid may have contained a significant amount of its corresponding boroxine.
-
Solution: While KHF₂ should react with boroxines, the resulting product mixture might be more difficult to crystallize.[9] The purification method below can help isolate the desired product.
-
-
Purification Strategy: Recrystallization
-
Protocol: A common and effective method for purifying potassium organotrifluoroborates is recrystallization.[1] A mixture of THF and water is often a good solvent system.[1]
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., 10:1 water/THF).
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
-
Symptom 3: The Product Shows Impurities in Spectroscopic Analysis (NMR, etc.)
Answer: Spectroscopic impurities can arise from unreacted starting materials, side products, or degradation.
Potential Causes & Solutions:
-
Unreacted Boronic Acid: The presence of the starting 4-butylphenylboronic acid is a common impurity if the reaction is incomplete.
-
Diagnosis: In the ¹H NMR spectrum, the signals for the aromatic protons of the boronic acid will be at a slightly different chemical shift than those of the trifluoroborate salt.
-
Solution: Re-subject the crude product to the reaction conditions with additional KHF₂ to drive the conversion to completion. Alternatively, the purification by recrystallization described above should effectively remove the more soluble boronic acid.
-
-
Hydrolysis Product: If the product has been exposed to acidic conditions or excess moisture, you may see the boronic acid as a hydrolysis product.[5][7]
-
Diagnosis: This will appear the same as unreacted starting material in the NMR.
-
Solution: Ensure proper storage and handling to prevent hydrolysis. Store the product in a tightly sealed container in a desiccator.
-
-
Side Products from Starting Material Synthesis: If the 4-butylphenylboronic acid was prepared via a Grignard or organolithium reaction, side products from that synthesis could carry over.
-
Solution: Purify the starting boronic acid before converting it to the trifluoroborate salt.
-
Experimental Workflow & Data
Standard Synthesis Protocol for this compound
This protocol is adapted from established procedures for the synthesis of potassium organotrifluoroborates.[1]
-
Reaction Setup: To a round-bottomed flask, add 4-butylphenylboronic acid (1.0 equiv) and methanol.
-
Reagent Addition: Cool the solution in an ice bath. In a separate flask, dissolve potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water.
-
Reaction: Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid. A thick white precipitate should form.
-
Stirring: Allow the reaction to stir at room temperature for 1-2 hours.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the solid with cold water and then with a non-polar solvent like diethyl ether.
-
Drying: Dry the product under high vacuum to a constant weight.
Troubleshooting Data Summary
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction | Increase KHF₂ stoichiometry, prolong reaction time | Higher conversion to product |
| Product solubility | Cool reaction mixture, reduce solvent volume | Increased precipitation of product | |
| Oily/Gummy Product | Residual solvent | Dry thoroughly under vacuum | Crystalline solid |
| Impurities | Recrystallize from water/THF | Pure, crystalline product | |
| NMR Impurities | Unreacted boronic acid | Re-run reaction or recrystallize | Clean NMR spectrum |
| Hydrolysis | Handle and store under dry conditions | Product stability maintained |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
Technical Support Center: Optimizing Suzuki Couplings with Potassium 4-butylphenyltrifluoroborate
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Potassium 4-butylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the critical role of the base in these transformations. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Role of the Base
Q1: Why is a base necessary when using potassium aryltrifluoroborates?
While potassium organotrifluoroborates (ArBF₃K) are valued for their stability compared to boronic acids, they are not the active nucleophile in the Suzuki-Miyaura catalytic cycle. The base is essential for the in-situ hydrolysis of the trifluoroborate to a more reactive boronic acid or a boronate species.[1][2] This activation step is crucial for the subsequent transmetalation with the palladium catalyst, which is often the rate-determining step of the entire cycle. Without a base, the transmetalation is prohibitively slow, and the coupling reaction will not proceed efficiently.
Q2: How does the base activate the trifluoroborate salt?
The activation mechanism involves the interaction of the base (often hydroxide, generated in situ from carbonates or phosphates in water) with the boron center. This process is thought to proceed through a stepwise displacement of fluoride ions by hydroxide ions, forming a highly nucleophilic boronate intermediate, [ArBF(OH)₃]⁻. This species is significantly more effective at transferring its organic group to the palladium center than the parent trifluoroborate. The choice and strength of the base directly influence the rate and efficiency of this activation.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q3: My reaction is sluggish or shows no conversion. What is the likely cause related to the base?
A3: Low or no conversion is frequently linked to inefficient activation of the trifluoroborate salt.
-
Insufficient Base Strength: Weak bases may not be capable of hydrolyzing the stable ArBF₃K salt effectively. If you are using a mild base like potassium fluoride (KF) or a weak carbonate, consider switching to a stronger, more commonly used base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base in a purely organic, anhydrous solvent, the reaction may be slow due to poor solid-liquid phase transfer. Most successful protocols for trifluoroborates employ a mixed solvent system, such as Toluene/Water or THF/Water, to facilitate the interaction of all components.[4][5]
-
Actionable Steps:
-
Switch to a stronger base (see Table 1 for a comparison). Cs₂CO₃ is often a superior choice due to the "cesium effect," which can enhance reaction rates beyond simple basicity.[4][6]
-
Ensure your reaction medium contains a small amount of water (e.g., a 10:1 or 9:1 organic solvent to water ratio) to aid in base dissolution and hydrolysis.[5]
-
Increase the reaction temperature. Many Suzuki couplings with trifluoroborates require heating to 80-100 °C to proceed at a reasonable rate.[4][7]
-
Q4: I'm observing a significant amount of 1-butylbenzene as a byproduct. What is happening and how can I stop it?
A4: The formation of 1-butylbenzene is a classic sign of protodeboronation . This is a competitive side reaction where the aryl-boron bond is cleaved by a proton source, replacing the boron functional group with a hydrogen atom.
-
Causality: Protodeboronation can be exacerbated by overly harsh basic conditions, prolonged reaction times, or the presence of excess water, especially at high temperatures.[8] While some water is necessary for activation, too much can promote this undesired pathway. Electron-rich aryltrifluoroborates can be more susceptible to this side reaction.
-
Actionable Steps:
-
Moderate the Base: If using a very strong base like NaOH or Ba(OH)₂, consider switching to a moderately strong base like Cs₂CO₃ or K₃PO₄.[3]
-
Control Water Content: Carefully control the amount of water in your reaction. Use a precisely measured biphasic system rather than an excess.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS and quench it as soon as the starting material is consumed to prevent the product from slowly degrading.
-
Consider Anhydrous Conditions (Advanced): In some cases, anhydrous conditions with a fluoride source like KF can be used, although this is less common for trifluoroborates than for boronic acids.[1]
-
Q5: My yield is inconsistent between batches, even when I follow the same procedure. What could be the issue?
A5: Inconsistent yields often point to subtle variations in reaction setup that affect the base's performance.
-
Inadequate Inert Atmosphere: Oxygen can degrade the palladium catalyst. If the base is added without proper inert gas coverage, or if the solvents are not adequately degassed, catalyst deactivation can lead to lower yields.[9] The active Pd(0) species is sensitive to oxidation.
-
Variable Base Quality: Inorganic bases can absorb moisture from the air. If using an old bottle of base, its effective concentration and performance may be altered.
-
Actionable Steps:
-
Improve Degassing: Ensure all solvents are thoroughly degassed before use by sparging with argon or nitrogen for at least 15-30 minutes.[7][9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Use Fresh Base: Use a freshly opened or properly stored bottle of base for critical reactions.
-
Standardize Procedure: Pay close attention to the order of addition and ensure the reaction vessel is properly purged with inert gas after all reagents are added but before heating.[10]
-
Section 3: Base Selection and Experimental Protocol
Base Selection Guide
Choosing the correct base is a critical parameter for success. The following table provides a comparison of common inorganic bases used in Suzuki couplings with organotrifluoroborates.
| Base | pKa (of conjugate acid) | Typical Solvents | Key Considerations & Best Use Cases |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | THF/H₂O, Toluene/H₂O, Dioxane/H₂O | Often the most effective base. High solubility and the "cesium effect" can accelerate the reaction.[5][6] Excellent for challenging couplings. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Toluene/H₂O, Dioxane/H₂O | A strong, reliable base. Its higher basicity can be beneficial for activating less reactive trifluoroborates. Good alternative to Cs₂CO₃.[3] |
| Potassium Carbonate (K₂CO₃) | 10.3 | THF/H₂O, Alcohols | A cost-effective and common choice. Generally effective, but may be less efficient than Cs₂CO₃ for difficult substrates.[5][11] |
| Triethylamine (Et₃N) | 10.7 | n-PrOH, Alcohols | An organic base that can be effective, particularly in alcoholic solvents.[12] Useful when inorganic salts cause solubility issues. |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Toluene/H₂O, Ethanol | Less commonly used for trifluoroborates than K₂CO₃ or Cs₂CO₃, but can be effective. Lower solubility might require higher temperatures. |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%)
-
Solvent: Toluene (5 mL) and Degassed DI Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Cs₂CO₃ (2.0 mmol).[10]
-
Add the palladium catalyst (0.02 mmol) to the vessel.
-
Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[7]
-
Using syringes, add the degassed toluene (5 mL) followed by the degassed water (0.5 mL).
-
Stir the reaction mixture vigorously and place it in a preheated oil bath at 90-100 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Mechanistic Role of the Base
The following diagram illustrates the crucial activation step of the Potassium Aryltrifluoroborate by a base, which is a prerequisite for transmetalation.
Caption: Base-mediated hydrolysis of ArBF₃K to the active boronate for transmetalation.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve common issues related to the base in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(23), 8416–8423. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Strathclyde. Retrieved from [Link]
-
ResearchGate. (2025). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Retrieved from [Link]
-
Léger, A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 4(10), 3567-3572. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(13), 2751-2754. [Link]
-
Piettre, A., & Deprez, N. R. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(12), 3210-3213. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
Bio-Rad KnowItAll. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 349-355. [Link]
-
PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Reddit. (2023). Protodeboronation product. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
PubMed. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates With Aryl Chlorides. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Suzuki-Miyaura Reactions of Potassium 4-butylphenyltrifluoroborate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving potassium 4-butylphenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on the critical role of ligands. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format. Each answer delves into the underlying chemical principles, with a focus on how your choice of ligand can be both the source of the problem and the key to its solution.
Q1: My reaction shows low or no conversion of the starting aryl halide. What are the primary ligand-related causes?
A1: Low conversion is often linked to an inefficient oxidative addition step, the initial interaction between the palladium(0) catalyst and your aryl halide. The ligand system is central to overcoming this barrier.
-
Causality—The Ligand's Role: The active catalyst is typically a monoligated Pd(0) species, L-Pd(0). Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are designed to promote the formation of this highly reactive 14-electron species from the more stable L₂Pd(0) precursor.[1] This acceleration of the oxidative addition step is particularly crucial for less reactive aryl chlorides or electron-rich aryl bromides.[1][2][3]
-
Troubleshooting Steps:
-
Switch to a Bulkier, More Electron-Donating Ligand: If you are using a less bulky ligand like triphenylphosphine (PPh₃), consider switching to a Buchwald-type ligand (e.g., RuPhos, XPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃). These ligands enhance the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[2][3]
-
Check Ligand-to-Metal Ratio: For bulky monophosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is often optimal. Excess ligand can sometimes inhibit the reaction by preventing the formation of the active monoligated species.[1]
-
Consider a Pre-formed Catalyst: Using a pre-catalyst, where the ligand is already coordinated to a palladium source (e.g., SPhos G3), can ensure the formation of the active species and improve reproducibility.
-
Q2: I'm observing significant formation of a homocoupled biaryl product from my aryl halide. How can I suppress this side reaction?
A2: Aryl halide homocoupling is a common side reaction, particularly at elevated temperatures. It can arise from several pathways, but ligand choice can help mitigate it.
-
Causality—The Ligand's Role: This issue can be exacerbated by ligands that are not robust enough, leading to catalyst decomposition and the formation of palladium black, which can promote homocoupling. Additionally, the relative rates of the desired catalytic cycle steps versus off-cycle reactions are influenced by the ligand.
-
Troubleshooting Steps:
-
Increase Ligand Steric Bulk: Very bulky ligands can disfavor the formation of bridged palladium intermediates that may lead to homocoupling. They also create a protective steric shield around the metal center, enhancing catalyst stability.
-
Use a Bidentate (Chelating) Ligand: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can provide a more stable catalytic complex, reducing the likelihood of side reactions.[4][5][6][7] The defined bite angle of dppf helps maintain a stable coordination sphere throughout the catalytic cycle.
-
Lower the Reaction Temperature: If possible, lowering the temperature can reduce the rate of homocoupling. This may require a more active ligand system (see Q1) to achieve a reasonable reaction rate for the desired transformation.
-
Q3: My primary byproduct is 4-butylbenzene, resulting from protodeboronation of the trifluoroborate. Why is this happening and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boron functional group with a hydrogen atom. This is a common failure mode in Suzuki-Miyaura couplings.
-
Causality—The Ligand's Role: While primarily influenced by the base and solvent, the ligand affects the overall reaction kinetics. If the transmetalation step (transfer of the 4-butylphenyl group from boron to palladium) is slow, the this compound has more time to decompose via protodeboronation. An efficient ligand accelerates the productive catalytic cycle, outcompeting this decomposition pathway.
-
Troubleshooting Steps:
-
Accelerate Transmetalation: The choice of ligand can influence the rate of transmetalation. While extremely bulky ligands are great for oxidative addition, they can sometimes retard transmetalation.[8] Finding a ligand with balanced steric properties is key. Ligands like dppf are often effective.[4][5][6][7]
-
Optimize the Base and Solvent: This is the most direct way to address protodeboronation. Use a weaker base if possible (e.g., K₂CO₃ instead of Cs₂CO₃) or a less protic solvent system.[9] For anhydrous couplings using K₃PO₄, adding a few equivalents of water can surprisingly improve results by facilitating base dissolution and activity.[2]
-
Use a Phase-Transfer Catalyst: In aqueous systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the trifluoroborate salt to the organic phase, increasing its effective concentration near the palladium catalyst and promoting faster transmetalation.[10]
-
Q4: My reaction with an alkyl-substituted aryltrifluoroborate is giving me products from β-hydride elimination. How can ligands help control this?
A4: This is a critical issue when the alkyl group on your boronate has a hydrogen atom on the carbon beta to the boron. While less common with aryltrifluoroborates like 4-butylphenyltrifluoroborate itself (where elimination is not possible from the aromatic ring), this is a key consideration for other substrates.
-
Causality—The Ligand's Role: β-hydride elimination occurs from an alkylpalladium intermediate and requires an empty coordination site on the palladium cis to the alkyl group.[11] The rate of reductive elimination (the desired product-forming step) must be much faster than the rate of β-hydride elimination. Electron-donating ligands generally accelerate reductive elimination, while bulky ligands can sterically hinder the formation of the planar four-membered transition state required for β-hydride elimination.[12][13][14]
-
Troubleshooting Steps:
-
Select Electron-Rich Ligands: Strong σ-donating ligands (e.g., trialkylphosphines) increase electron density at the palladium center, which promotes the desired C-C bond-forming reductive elimination.[1]
-
Utilize Bulky Bidentate Ligands: Chelating ligands with a large bite angle can position the alkyl group in such a way that achieving the necessary geometry for β-hydride elimination becomes difficult.
-
Modify Reaction Temperature: β-hydride elimination is often more favorable at higher temperatures. Running the reaction at the lowest feasible temperature can suppress this side pathway.
-
Frequently Asked Questions (FAQs)
Q: How do I rationally select a ligand for a new reaction with this compound?
A: Ligand selection is a balance of steric and electronic properties tailored to your specific substrates.
-
Analyze Your Aryl Halide:
-
Aryl Chlorides/Electron-Rich Bromides: These require a highly active catalyst for the challenging oxidative addition step. Start with a bulky, electron-rich monophosphine ligand like SPhos or XPhos.[1][3]
-
Aryl Iodides/Electron-Poor Bromides: Oxidative addition is typically easier. A wider range of ligands, including PPh₃ or dppf, may be effective.[4][15]
-
-
Consider Steric Hindrance:
-
Think About the Catalytic Cycle: The ideal ligand accelerates the rate-limiting step without significantly impeding other steps. For many Suzuki-Miyaura reactions, oxidative addition is rate-limiting.
Below is a conceptual workflow for ligand selection:
Caption: A decision workflow for initial ligand selection.
Q: What is the specific mechanism by which the ligand influences the Suzuki-Miyaura catalytic cycle with trifluoroborates?
A: The ligand is intimately involved in every step of the catalytic cycle, modulating the reactivity and stability of the palladium intermediates.
Caption: The Suzuki-Miyaura cycle showing key ligand influence points.
-
Oxidative Addition (Ar-X → L-Pd(II)(Ar)(X)): Electron-rich ligands increase the nucleophilicity of the Pd(0) center, accelerating this often rate-limiting step. Bulky ligands promote the dissociation of L₂Pd(0) to the more reactive L-Pd(0).[1]
-
Transmetalation (R'-BF₃K → L-Pd(II)(Ar)(R')): The trifluoroborate must be activated, typically by the base, to form a more reactive boronate species. The transmetalation proceeds via an intermediate where the boronate coordinates to the palladium center. The steric environment created by the ligand can affect the ease of this coordination. While some bulk is good for stability, excessive bulk can hinder this step.[8][16]
-
Reductive Elimination (L-Pd(II)(Ar)(R') → Ar-R'): This is the product-forming step. Electron-donating ligands can speed up this step by destabilizing the Pd(II) center, while the steric properties of the ligand must allow the aryl and alkyl/aryl groups to come into proximity for C-C bond formation.
Data Summary: Ligand Performance Comparison
The following table summarizes the performance of different ligand classes in a representative Suzuki-Miyaura coupling of an aryl chloride with an aryltrifluoroborate. This data is illustrative and actual results will vary with specific substrates and conditions.
| Ligand Class | Representative Ligand | Typical Steric Profile (Cone Angle) | Electronic Properties | Performance with Aryl Chlorides |
| Triarylphosphine | PPh₃ | Moderate (~145°) | Moderately Electron-Donating | Often sluggish, requires high temp. |
| Bidentate Phosphine | dppf | Large Bite Angle | Electron-Donating | Good for stability, moderate activity. |
| Dialkylbiaryl Phosphine | SPhos | Very Bulky (>190°) | Strongly Electron-Donating | Excellent, high turnover, low temp. |
| Trialkylphosphine | P(t-Bu)₃ | Very Bulky (182°) | Strongly Electron-Donating | Highly active but can be air-sensitive. |
Data compiled from principles discussed in cited literature.[1][3][4][15][17]
Experimental Protocol: General Procedure for Ligand Screening
This protocol provides a robust starting point for screening different ligands in the coupling of this compound with an aryl halide. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add the phosphine ligand (0.02-0.04 mmol, 2-4 mol%, see specific ligand recommendations).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed solvent (e.g., THF/H₂O 10:1, 4 mL) via syringe.
-
-
Execution and Monitoring:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS by periodically taking small aliquots.
-
-
Workup and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
-
References
-
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 5(12), 2021–2024. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Reddit r/Chempros Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. Organic & Biomolecular Chemistry, 7(10), 2321-2332. [Link]
-
SIOC Journal. (n.d.). β-Hydride Elimination in Palladium-Catalyzed Reactions. sioc-journal.cn. [Link]
-
ACS Figshare. (2009). Subtle Balance of Ligand Steric Effects in Stille Transmetalation. ACS Publications. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]
-
Plashkevych, O., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Dalton Transactions, 44(24), 11154-11166. [Link]
-
Ramar, T., Subbaiah, M. A. M., & Ilangovan, A. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry, 87(7), 4508–4523. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 31-65. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Wikipedia. [Link]
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
Sources
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 12. sioc-journal.cn [sioc-journal.cn]
- 13. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
"deboronation of Potassium 4-butylphenyltrifluoroborate and prevention"
Welcome to the technical support center for Potassium 4-butylphenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent, with a specific focus on preventing and identifying deboronation.
Introduction to this compound
This compound is a crystalline, air- and moisture-stable organoboron reagent.[1] Its stability and ease of handling make it an attractive alternative to the more sensitive boronic acids in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The trifluoroborate group serves as a protecting group for the boronic acid, which is slowly released in situ under the reaction conditions. This "slow-release" strategy is crucial for minimizing common side reactions like protodeboronation.[2][3]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing explanations and actionable solutions.
1. Q: I am observing a significant amount of butylbenzene as a byproduct in my Suzuki-Miyaura reaction. What is causing this and how can I minimize it?
A: The formation of butylbenzene is a classic sign of protodeboronation, where the carbon-boron bond of your trifluoroborate reagent is cleaved and replaced by a proton from the reaction medium.[1] This undesired side reaction consumes your starting material, leading to lower yields of the desired coupled product.
Root Causes & Solutions:
-
Incorrect Base: The choice and concentration of the base are critical. While a base is necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid, overly harsh basic conditions can accelerate protodeboronation.[4]
-
Recommendation: We recommend using a moderately strong inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) where possible.
-
-
Prolonged Reaction Time at High Temperatures: Extended exposure to high temperatures can promote thermal decomposition and deboronation.
-
Recommendation: Monitor your reaction progress closely using TLC, GC-MS, or NMR. Aim to stop the reaction as soon as the starting material is consumed. If the reaction is sluggish, consider optimizing the catalyst system rather than simply increasing the temperature or reaction time.
-
-
Inefficient Catalytic Cycle: If the rate of the Suzuki-Miyaura coupling is slow, the concentration of the active boronic acid can build up in the reaction mixture, making it more susceptible to deboronation.[2][3]
-
Recommendation: Ensure you are using an efficient palladium catalyst and ligand system. For many applications involving alkyl- or aryltrifluoroborates, catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as RuPhos or SPhos have proven effective.[5][6] The use of a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.[7]
-
2. Q: My reaction is not going to completion, and I suspect the this compound is not being activated. What could be the issue?
A: The activation of potassium organotrifluoroborates involves hydrolysis to the corresponding boronic acid, which then participates in the catalytic cycle. Insufficient hydrolysis is a common reason for stalled reactions.
Root Causes & Solutions:
-
Insufficient Water: The hydrolysis of the trifluoroborate is dependent on the presence of water. Anhydrous conditions will prevent the formation of the active boronic acid.[8]
-
Recommendation: Most successful protocols for Suzuki-Miyaura couplings with organotrifluoroborates employ a biphasic solvent system, such as Toluene/H₂O or THF/H₂O (typically in a 9:1 or 10:1 ratio).[5][9] This ensures a controlled amount of water is present to facilitate the "slow-release" of the boronic acid.
-
-
Suboptimal pH: The rate of hydrolysis of aryltrifluoroborates is pH-dependent. Under strongly basic conditions, the hydrolysis can paradoxically slow down for some substrates.[3]
-
Recommendation: The use of carbonate bases generally provides an optimal pH range for controlled hydrolysis and efficient coupling.
-
3. Q: How can I confirm that deboronation is occurring in my reaction?
A: The most direct way to confirm deboronation is to detect the formation of the protonated byproduct, which in this case is butylbenzene.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile byproducts like butylbenzene. You can monitor the reaction by taking small aliquots and analyzing them. The appearance of a peak with the characteristic mass spectrum of butylbenzene confirms deboronation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of butylbenzene by observing its characteristic aromatic and aliphatic signals. ¹¹B NMR can also be used to monitor the consumption of the starting trifluoroborate and the potential formation of boric acid species.[2]
A detailed analytical protocol for GC-MS analysis is provided in Part 3 of this guide.
Part 2: Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a robust starting point and may require optimization for specific substrates.
Optimized Suzuki-Miyaura Coupling Protocol:
Reagents & Equipment:
-
This compound
-
Aryl halide (or triflate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst & Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Briefly place this vial under the inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add Toluene and Water (10:1 v/v, to make a 0.2 M solution with respect to the aryl halide) to the Schlenk tube.
-
Catalyst Introduction: Add the catalyst and ligand mixture to the reaction vessel.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram of Experimental Workflow:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Part 3: Analytical Methodologies
This section provides a detailed protocol for monitoring the deboronation of this compound by quantifying the formation of butylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for GC-MS Analysis of Deboronation:
Objective: To quantify the amount of butylbenzene (deboronation product) relative to a stable internal standard in a Suzuki-Miyaura reaction mixture.
Materials:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar DB-5 or similar)
-
Reaction aliquots
-
Internal Standard (IS) solution (e.g., a known concentration of dodecane in a suitable solvent like ethyl acetate)
-
Ethyl acetate (for dilution)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Quench the aliquot in a vial containing 1 mL of the internal standard solution.
-
Add a small amount of anhydrous sodium sulfate to remove any water.
-
Vortex the sample and allow the solids to settle.
-
Transfer the supernatant to a GC vial for analysis.
-
-
GC-MS Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Mode: Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. For butylbenzene, characteristic ions include m/z 91 (base peak) and 134 (molecular ion).
-
-
Data Analysis:
-
Identify the peaks for butylbenzene and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for both compounds.
-
Calculate the response factor (RF) for butylbenzene relative to the internal standard using a calibration curve prepared with known concentrations of both compounds.
-
Quantify the amount of butylbenzene in the reaction aliquot using the following formula:
-
Concentration of Butylbenzene = (Area of Butylbenzene / Area of IS) * (Concentration of IS / RF)
-
-
Diagram of Analytical Workflow:
Caption: Workflow for quantifying deboronation by GC-MS.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3881–3885. [Link]
-
Anderson, K. W. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 82(18), 9123–9130. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
-
Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkoxymethyltrifluoroborates with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(17), 7431-7441. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Angewandte Chemie International Edition, 48(48), 9240–9261. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3881–3885. [Link]
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Technical Support Center: Scaling Up Reactions Involving Potassium 4-butylphenyltrifluoroborate
Welcome to the technical support center for scaling up reactions with Potassium 4-butylphenyltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful scale-up of synthetic routes utilizing this versatile reagent. Here, we address common challenges and provide practical, field-proven solutions to ensure robust and efficient large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other organoboron reagents in large-scale synthesis?
This compound, like other organotrifluoroborates, offers significant advantages for industrial and laboratory-scale processes.[1] Key benefits include:
-
Enhanced Stability: These reagents are notably stable to air and moisture, allowing for easier handling and storage without the need for strictly inert conditions.[2][3][4] This contrasts with many boronic acids, which can be prone to decomposition.[2][3]
-
Improved Handling and Purification: As crystalline solids, they are generally easy to isolate, purify, and handle.[1]
-
Stoichiometric Efficiency: Due to their stability and reduced susceptibility to protodeboronation, near-stoichiometric amounts of the trifluoroborate can be used in coupling reactions.[2][3]
-
Greater Nucleophilicity: Potassium aryltrifluoroborates exhibit greater nucleophilicity compared to their corresponding boronic acid derivatives, which can lead to more efficient reactions.[5]
Q2: What is the general mechanism for a Suzuki-Miyaura coupling reaction involving this compound?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction. The generally accepted catalytic cycle involves three main steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or triflate) to form a Pd(II) complex.
-
Transmetalation: The organotrifluoroborate, in the presence of a base, transfers its organic group (the 4-butylphenyl group in this case) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Q3: What are the initial safety precautions to consider when handling large quantities of this compound and associated reagents?
When scaling up, it is crucial to adhere to stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7] For large-scale operations involving powders, respiratory protection may be necessary to avoid dust inhalation.[7][8]
-
Ventilation: Ensure all handling of solids and preparation of solutions is performed in a well-ventilated area, such as a chemical fume hood.[9][10]
-
Handling of Palladium Catalysts: While many palladium precatalysts are air-stable, the active catalytic species are sensitive to air. It is recommended to use standard Schlenk techniques for large-scale reactions to maintain an inert atmosphere.
-
Base Handling: The bases used in Suzuki-Miyaura reactions can be corrosive or caustic. Handle with care and refer to the specific Safety Data Sheet (SDS) for each base.
-
Spill and Emergency Procedures: Be familiar with spill cleanup procedures and have the necessary materials readily available.[7] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[8][10]
Troubleshooting Guide for Scale-Up
Issue 1: Low or Inconsistent Yields
Q: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the potential causes and solutions?
Several factors can contribute to decreased yields during scale-up.
Potential Causes & Solutions:
| Factor | Explanation | Recommended Action |
| Inefficient Mixing | In larger reaction vessels, achieving homogeneous mixing of multiphasic systems (solid-liquid or liquid-liquid) can be challenging. This can lead to localized concentration gradients and incomplete reactions. | - Use an overhead stirrer with appropriate impeller design for the vessel geometry.- Monitor and optimize the stirring speed to ensure good suspension of solids and dispersion of immiscible liquids. |
| Mass Transfer Limitations | In biphasic reactions, the rate of transfer of reactants between phases can become the rate-limiting step on a larger scale. | - Consider using a phase-transfer catalyst to facilitate the movement of reactants across the phase boundary.- Explore different solvent systems that may improve the mutual solubility of the reactants. |
| Exothermic Reactions & Temperature Control | Suzuki-Miyaura reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes that cause catalyst decomposition or side reactions. | - Implement a controlled addition of one of the reagents to manage the rate of heat generation.- Ensure the reactor is equipped with an adequate cooling system and monitor the internal temperature closely. |
| Incomplete Dissolution of Base | Some inorganic bases, like potassium carbonate or cesium carbonate, have limited solubility in common organic solvents. Incomplete dissolution can lead to a lower effective base concentration. | - Use a co-solvent such as water to improve the solubility of the base.[11] A common solvent system is a mixture of an organic solvent (e.g., THF, dioxane) and water.[11]- Consider using a base with better solubility in the chosen solvent system. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to impurities in starting materials or solvents, or it can deactivate at elevated temperatures over prolonged reaction times. | - Ensure all reagents and solvents are of high purity.- Degas all solvents, including water, to remove dissolved oxygen, which can lead to catalyst oxidation.[12]- Optimize the reaction temperature and time to minimize thermal degradation of the catalyst. |
Issue 2: Protodeboronation of this compound
Q: I am observing a significant amount of butylbenzene as a byproduct, indicating protodeboronation. How can I minimize this side reaction?
Protodeboronation is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. While potassium trifluoroborates are generally more stable than boronic acids, this can still occur under certain conditions.[2][3][13]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation.[13] Weaker bases are sometimes preferred. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended during optimization.
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Water Content: While water is often necessary to dissolve the base, excessive amounts can promote protodeboronation.[13] Optimize the ratio of organic solvent to water.
-
Use of Stoichiometry: While near-stoichiometric amounts are often possible, a slight excess (e.g., 1.1-1.2 equivalents) of the trifluoroborate salt may be necessary to drive the reaction to completion if protodeboronation is a competing pathway.
Figure 2. Competing reaction pathways.
Issue 3: Work-up and Purification Challenges at Scale
Q: My work-up procedure is difficult to manage on a larger scale, and I'm having trouble removing boron-containing byproducts and residual palladium.
Scaling up extractions and purifications requires careful planning.
Work-up and Purification Solutions:
| Challenge | Recommended Approach |
| Emulsion Formation During Extraction | Emulsions are common in biphasic systems, especially with finely divided solids present. |
| Removal of Boron Byproducts | Boron-containing impurities can be difficult to remove via standard crystallization. |
| Residual Palladium Removal | Strict limits on residual palladium are often required, especially in pharmaceutical applications. |
Experimental Protocols
General Procedure for Scale-Up of a Suzuki-Miyaura Coupling
This is a general guideline and should be optimized for your specific substrates.
-
Reactor Setup: To an appropriately sized, oven-dried reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂/RuPhos, 0.5-2 mol%).[2][3][14]
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Solvent Addition: Add the degassed organic solvent (e.g., THF, toluene, dioxane) via cannula or a pressure-equalizing addition funnel.
-
Base Addition: Prepare a solution of the base (e.g., K₂CO₃, Cs₂CO₃, 3 equivalents) in degassed water.[11][14] Add the basic solution to the reaction mixture with vigorous stirring.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).[15][16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an appropriate organic solvent (e.g., ethyl acetate, toluene). Separate the layers.
-
Aqueous Washes: Wash the organic layer sequentially with water and brine.
-
Palladium Removal (if necessary): Stir the organic layer with an aqueous solution of a palladium scavenger or with activated carbon.[17]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization, distillation, or column chromatography.
Figure 3. General workflow for scale-up.
Analytical Monitoring
On a larger scale, it is crucial to monitor the reaction progress to determine the endpoint accurately.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for monitoring the disappearance of starting materials and the appearance of the product.[15]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and can be used for in-process control.[15] Real-time monitoring using flow NMR is an advanced option for detailed mechanistic studies.[15][16]
By carefully considering these factors and implementing robust troubleshooting strategies, the successful and efficient scale-up of reactions involving this compound can be readily achieved.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 130(47), 14376–14377. [Link]
-
Molander, G. A., & Fumagalli, T. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9577–9582. [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Ndukwe, I. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(23), 9114–9120. [Link]
-
Molander, G. A., & Lanz, M. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(19), 7492–7499. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Nasrollahzadeh, M., et al. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
-
Sdfine. (n.d.). potassium fluoride. Sdfine. [Link]
-
Gurung, S. K., & Simmons, B. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]
-
Pereira, G., et al. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
-
Unknown. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Pantess, D. A., & Rich, C. V. (2015). Don't Forget the Workup. Journal of Chemical Education, 92(3), 551–554. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Synthetic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 131(41), 14658–14659. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 633–646. [Link]
-
Molander, G. A., & Sandrock, D. L. (2025). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]
-
Broom, T., et al. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ResearchGate. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 14376–14382. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(26), 9202–9203. [Link]
-
ResearchGate. (n.d.). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 52(23), 6031–6034. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
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- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Potassium 4-Butylphenyltrifluoroborate and Its Boronic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and materials science, the choice of organoboron reagent can critically impact reaction efficiency, stability, and scope. Potassium organotrifluoroborates have emerged as highly stable, crystalline, and versatile alternatives to the more traditional boronic acids and their esters.[1] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of potassium 4-butylphenyltrifluoroborate, a representative aryltrifluoroborate, and compares its spectral features with those of its common precursors: 4-butylphenylboronic acid and its N-methyliminodiacetic acid (MIDA) ester. Understanding these NMR signatures is paramount for verifying structure, assessing purity, and monitoring reaction progress.
The Ascendancy of Potassium Organotrifluoroborates: A Stability Paradigm
The utility of boronic acids in Suzuki-Miyaura coupling is often hampered by their propensity to undergo protodeboronation or form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and handling.[1] Boronic esters offer improved stability, but their reactivity can be sluggish. Potassium organotrifluoroborates, by virtue of the tetracoordinate boron center saturated by three strongly electron-withdrawing fluorine atoms, exhibit exceptional stability to air and moisture, allowing for prolonged storage without degradation.[1] This inherent stability simplifies experimental workflows and broadens the tolerance for various functional groups and reaction conditions.
Comparative NMR Analysis: Unveiling the Structural Nuances
The power of multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) lies in its ability to provide a detailed electronic and structural picture of a molecule. Below, we compare the expected NMR characteristics of this compound with its boronic acid and MIDA ester counterparts. All spectra are referenced to DMSO-d₆, a common solvent for these compounds due to their good solubility.
Table 1: Comparative ¹H, ¹³C, ¹¹B, and ¹⁹F NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Potassium 4-tert-butylphenyltrifluoroborate | Aromatic AA'BB' system: ~7.2 (d, 2H), ~7.0 (d, 2H); tert-butyl: ~1.2 (s, 9H) | Aromatic: ~145, ~133, ~124, ~120 (C-B); Aliphatic: ~34, ~31 | ~3.5 (broad singlet) | ~ -138 (quartet, ¹JBF ≈ 50 Hz) |
| 4-Butylphenylboronic acid | Aromatic AA'BB' system: ~7.7 (d, 2H), ~7.2 (d, 2H); Butyl chain: ~2.5 (t), ~1.5 (m), ~1.3 (m), ~0.9 (t) | Aromatic: ~145, ~136, ~128, ~128 (C-B); Aliphatic: ~35, ~33, ~22, ~14 | ~30 (broad singlet) | N/A |
| 4-tert-Butylphenylboronic acid MIDA ester | Aromatic AA'BB' system: ~7.6 (d, 2H), ~7.4 (d, 2H); MIDA-CH₂: ~4.1 (d), ~3.9 (d); MIDA-CH₃: ~2.5 (s); tert-butyl: ~1.3 (s) | Aromatic: ~152, ~133, ~125, ~125 (C-B); MIDA-C=O: ~169; MIDA-CH₂: ~62; MIDA-CH₃: ~48; Aliphatic: ~35, ~31 | ~12 (singlet) | N/A |
Deciphering the Spectra: A Mechanistic Interpretation
The distinct differences in the NMR spectra of these three compounds directly reflect the changes in the electronic environment around the boron atom and the phenyl ring.
¹H NMR Spectroscopy
-
Aromatic Protons: In the boronic acid, the protons ortho to the boron atom (~7.7 ppm) are significantly deshielded compared to the trifluoroborate (~7.2 ppm) and the MIDA ester (~7.6 ppm). This is due to the electron-withdrawing nature of the B(OH)₂ group. The formation of the tetracoordinate, anionic [BF₃]⁻ group increases electron density on the aromatic ring, causing an upfield shift of the aromatic protons.
-
Alkyl Protons: The chemical shifts of the butyl or tert-butyl group protons are less affected by the nature of the boron moiety, though subtle shifts can be observed.
¹³C NMR Spectroscopy
-
Ipso-Carbon (C-B): The carbon atom directly attached to the boron (C-B) is often difficult to observe in the ¹³C NMR spectrum of boronic acids and trifluoroborates due to quadrupolar relaxation of the ¹¹B nucleus. When observed, it typically appears as a broad signal. In the MIDA ester, this signal is more readily observable.
-
Aromatic Carbons: Similar to the proton spectra, the aromatic carbon signals in the trifluoroborate will be shifted slightly upfield compared to the boronic acid due to the increased electron density from the [BF₃]⁻ group.
¹¹B NMR Spectroscopy: The Definitive Diagnostic Tool
The ¹¹B NMR spectrum provides the most unambiguous characterization of the boron species.
-
4-Butylphenylboronic Acid: As a trigonal planar (sp²) boronic acid, it exhibits a characteristic broad signal in the downfield region, typically around ~30 ppm .[2]
-
Potassium 4-tert-butylphenyltrifluoroborate: The formation of the tetracoordinate (sp³) boronate anion results in a dramatic upfield shift to ~3.5 ppm .[3] This large shift is a definitive indicator of trifluoroborate formation. The signal is often a broad singlet due to quadrupolar relaxation, though a quartet may be resolved with appropriate experimental parameters due to coupling with the three fluorine atoms.
-
4-tert-Butylphenylboronic Acid MIDA Ester: The tetracoordinate MIDA boronate also shows an upfield shift compared to the boronic acid, with a characteristic signal around ~12 ppm .[4]
¹⁹F NMR Spectroscopy: A Signature of Trifluoroborate Formation
The ¹⁹F NMR spectrum is exclusively used for the characterization of the trifluoroborate salt.
-
A single resonance is expected, which typically appears as a quartet due to coupling with the ¹¹B nucleus (¹JBF). For aryltrifluoroborates, this signal is typically found in the range of -135 to -145 ppm .[1] The observation of this quartet is conclusive evidence for the formation of the trifluoroborate salt.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of potassium aryltrifluoroborates from arylboronic acids.
-
Dissolution: In a fume hood, dissolve 4-butylphenylboronic acid (1.0 eq) in methanol (3-5 mL per gram of boronic acid).
-
Preparation of KHF₂ Solution: Prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0 eq).
-
Precipitation: While stirring the boronic acid solution vigorously, add the KHF₂ solution dropwise. A white precipitate will form immediately.
-
Stirring: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the product under high vacuum to obtain this compound as a white, crystalline solid.
NMR Sample Preparation and Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the organoboron compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters (General Guidance):
-
¹H NMR: Standard acquisition parameters are usually sufficient. A spectral width of 15 ppm is adequate.
-
¹³C NMR: A spectral width of 250 ppm is recommended. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are necessary to obtain a good signal-to-noise ratio, especially for the C-B signal.
-
¹¹B NMR: A spectral width of 200 ppm is appropriate. Using a boron-free probe and a quartz NMR tube is recommended to avoid background signals. An external reference of BF₃·Et₂O (0.0 ppm) is commonly used.[1]
-
¹⁹F NMR: A spectral width of 200 ppm is suitable. An external reference such as CF₃COOH (0.0 ppm) can be used.[1]
Visualizing the Workflow and Structures
Caption: Workflow for the synthesis and comparative NMR analysis of this compound.
Caption: Simplified structural comparison of the three organoboron species.
Conclusion
The NMR characterization of this compound, in comparison to its boronic acid and MIDA ester analogues, provides a clear and compelling illustration of the structural and electronic differences between these classes of organoboron reagents. The dramatic upfield shift in the ¹¹B NMR spectrum upon formation of the trifluoroborate from the boronic acid is the most definitive diagnostic indicator. Furthermore, the appearance of a characteristic quartet in the ¹⁹F NMR spectrum provides unambiguous confirmation of the trifluoroborate structure. For researchers engaged in the synthesis and application of organoboron compounds, a thorough understanding of these multinuclear NMR signatures is an indispensable tool for ensuring the identity and purity of their materials, ultimately leading to more robust and reproducible synthetic outcomes.
References
- G. R. Eaton and W. N. Lipscomb, "NMR Studies of Boron Hydrides and Related Compounds," W. A. Benjamin, Inc., 1969.
-
R. A. Oliveira, R. O. Silva, G. A. Molander, and P. H. Menezes, "1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates," Magn. Reson. Chem., 2009 , 47(10), 873-878. [Link]
-
Organic Syntheses, "PREPARATION OF 4-(p-TOLYL)PHENYLBORONIC ACID MIDA ESTER", Org. Synth.2012 , 89, 92. [Link]
-
G. A. Molander and N. Ellis, "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction," Acc. Chem. Res., 2007 , 40(4), 275-286. [Link]
-
S. Darses and J.-P. Genet, "Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry," Eur. J. Org. Chem., 2003 , 2003(22), 4313-4327. [Link]
-
E. Vedejs, R. W. Chapman, S. C. Fields, S. Lin, and M. R. Schrimpf, "Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids," J. Org. Chem., 1995 , 60(10), 3020–3027. [Link]
-
J. M. Murphy, C. C. Tzschucke, and J. F. Hartwig, "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes," Org. Lett., 2007 , 9(5), 757-760. [Link]
-
S. M. Liu, D. Wu, and J. W. Bode, "One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates," Org. Lett., 2018 , 20(8), 2378–2381. [Link]
-
A. M. Kelly, P.-J. Chen, J. Klubnick, D. J. Blair, and M. D. Burke, "A Mild and Simple Method for Making MIDA Boronates," ChemRxiv, 2020 . [Link]
-
Y. Liao and Y.-T. Chan, "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers," Molecules, 2022 , 27(19), 6296. [Link]
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A Comparative Guide to the ¹⁹F NMR Analysis of Potassium 4-butylphenyltrifluoroborate
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of organoboron reagents is paramount for predictable and successful outcomes in synthetic chemistry. Among these, potassium organotrifluoroborates have emerged as highly valuable, air- and moisture-stable alternatives to traditional boronic acids and esters.[1] This guide provides an in-depth comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of Potassium 4-butylphenyltrifluoroborate, a key building block in Suzuki-Miyaura cross-coupling reactions. We will objectively compare its spectral features with those of other para-substituted aryltrifluoroborates, supported by experimental data, to offer field-proven insights into their characterization.
The Significance of ¹⁹F NMR for Organotrifluoroborate Analysis
¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorine-containing compounds for several key reasons. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, providing high sensitivity and sharp signals.[2] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H NMR, which minimizes the likelihood of signal overlap and allows for subtle electronic differences between molecules to be readily distinguished.[2] In the context of potassium organotrifluoroborates, ¹⁹F NMR offers a direct window into the electronic environment of the BF₃⁻ moiety, making it an indispensable technique for identity confirmation, purity assessment, and stability studies.
Comparative ¹⁹F NMR Data Analysis
The electronic nature of the substituent on the phenyl ring directly influences the electron density around the boron atom, which in turn affects the shielding of the fluorine nuclei. This effect is clearly observable in the ¹⁹F NMR chemical shift (δ). Electron-donating groups (EDGs) increase the electron density at the boron center, leading to increased shielding of the fluorine atoms and a resulting upfield shift (less negative δ value). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at boron, deshielding the fluorine atoms and causing a downfield shift (more negative δ value).[2]
The ¹⁹F NMR spectrum of this compound in DMSO-d₆ displays a characteristic signal for the BF₃⁻ group. This signal is compared with that of the parent Potassium phenyltrifluoroborate and two derivatives bearing a strong electron-donating group (-OCH₃) and a strong electron-withdrawing group (-CF₃) at the para-position.
| Compound | Substituent (para-) | δ (¹⁹F) ppm | Multiplicity | ¹J(¹¹B-¹⁹F) Hz |
| Potassium phenyltrifluoroborate | -H | -136.5 | Quartet | 54.4 |
| This compound | -CH₂CH₂CH₂CH₃ | -137.2 | Quartet | Not Reported |
| Potassium 4-methoxyphenyltrifluoroborate | -OCH₃ | -137.9 | Quartet | 52.1 |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | -CF₃ | -134.1 | Quartet | Not Reported |
Data for comparative compounds sourced from Oliveira, R. A., et al. (2009).[1] Data for this compound sourced from Molander, G. A., & Biolatto, B. (2003).
As the data illustrates, the butyl group, being a weak electron-donating group, causes a slight upfield shift in the ¹⁹F signal (-137.2 ppm) compared to the unsubstituted phenyltrifluoroborate (-136.5 ppm). A more pronounced upfield shift is observed for the strongly electron-donating methoxy group (-137.9 ppm). In contrast, the electron-withdrawing trifluoromethyl group on a different compound, Potassium 4-(trifluoromethyl)phenyltrifluoroborate, results in a significant downfield shift to -134.1 ppm, clearly demonstrating the deshielding effect.
A key feature of the ¹⁹F NMR spectra of these compounds is the multiplicity of the signal. Due to coupling with the ¹¹B nucleus (spin I = 3/2), the ¹⁹F signal is typically observed as a 1:1:1:1 quartet.[1] The observation of this quartet is a definitive confirmation of the integrity of the trifluoroborate moiety. However, the quadrupolar nature of the boron nucleus can sometimes lead to line broadening, which may obscure this coupling.[1]
Experimental Protocol for ¹⁹F NMR Analysis
The following is a detailed, self-validating protocol for acquiring high-quality ¹⁹F NMR spectra of potassium aryltrifluoroborates, adapted from established methods.[1]
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the potassium aryltrifluoroborate salt.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the good solubility of these salts.[1]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 300 MHz ¹H frequency or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.
-
Tune and match the probe for the ¹⁹F nucleus.
3. Acquisition Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: ~0.3 s
-
Relaxation Delay (d1): 1.0 s. A longer delay may be necessary for accurate quantification to ensure full relaxation of the ¹⁹F nuclei.
-
Number of Scans: 80 (can be adjusted based on sample concentration and desired signal-to-noise ratio).
-
Spectral Width: A wide spectral width (e.g., ~180 ppm) should be used to ensure all potential fluorine signals are captured.
-
Reference: An external reference of trifluoroacetic acid (CF₃COOH) can be used, setting its resonance to 0.0 ppm.[1]
4. Data Processing:
-
Apply a line broadening of ~0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the external reference.
Visualizing the Workflow and Structural Comparisons
To further clarify the experimental process and the structure-spectrum relationship, the following diagrams are provided.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Caption: Effect of para-substituents on ¹⁹F NMR chemical shifts.
Conclusion
The ¹⁹F NMR spectrum of this compound provides a clear and characteristic signature that is sensitive to the electronic environment of the aryl group. By comparing its spectrum to those of related compounds, a clear trend is observed where electron-donating groups cause an upfield shift and electron-withdrawing groups induce a downfield shift of the fluorine resonance. The characteristic quartet splitting pattern arising from ¹¹B-¹⁹F coupling serves as a crucial diagnostic tool for confirming the structural integrity of the trifluoroborate moiety. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality, reproducible data, ensuring the reliable characterization of these important synthetic reagents. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize ¹⁹F NMR for the analysis of potassium organotrifluoroborates in their synthetic endeavors.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Potassium 4-butylphenyltrifluoroborate
For researchers, scientists, and drug development professionals, the precise characterization of reagents is paramount to ensure the reproducibility and success of synthetic methodologies. Potassium 4-butylphenyltrifluoroborate, a key player in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception.[1][2][3][4][5] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this important organoboron compound, offering insights into experimental choices and presenting supporting data for robust characterization.
Introduction to this compound and its Analytical Importance
Potassium organotrifluoroborates are valued for their stability, ease of handling, and versatile reactivity in carbon-carbon bond formation.[6] Unlike their boronic acid counterparts, they are generally crystalline, air- and moisture-stable solids, which simplifies storage and handling.[7][8] The 4-butylphenyl substituent introduces a common alkylaryl motif found in many pharmaceutical and materials science targets. Accurate mass determination and structural confirmation are critical to verifying the purity and identity of this reagent before its use in complex synthetic pathways. Mass spectrometry stands out as a primary tool for this purpose due to its high sensitivity and ability to provide precise molecular weight information.
Core Principles of Mass Spectrometry for Organotrifluoroborate Analysis
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For a polar, salt-like compound such as this compound, Electrospray Ionization (ESI) is the most suitable technique.
Electrospray Ionization in Negative Ion Mode: The Method of Choice
ESI is a soft ionization technique that allows for the analysis of polar and non-volatile compounds.[9] For potassium organotrifluoroborates, negative ion mode ESI is particularly effective. This is because the compound exists as a salt, K
The choice of negative ion mode is a prime example of leveraging the inherent chemical nature of the analyte to maximize analytical sensitivity and specificity. Positive ion mode would primarily detect the potassium cation (K
Experimental Workflow and Data Interpretation
A typical workflow for the analysis of this compound by ESI-MS is outlined below.
Figure 2: Proposed fragmentation pathways for the [4-butylphenylBF
-
Loss of a Fluorine Radical or Anion: This is a common fragmentation pathway for fluorinated compounds.
-
Loss of the Butyl Group: Cleavage of the C-C bond in the butyl chain can occur. A common fragmentation for alkylbenzenes is the loss of an alkene via a rearrangement, leading to a benzylic radical anion.
-
Rearrangement to [BF₄]⁻: In some cases, rearrangement and fragmentation can lead to the formation of the stable tetrafluoroborate anion.
It is important to note that unexpected adducts such as [2M + K]
Comparison with an Alternative Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is excellent for determining molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei (
| Feature | Mass Spectrometry (ESI-MS) | NMR Spectroscopy |
| Primary Information | Molecular weight and elemental formula. | Molecular structure and connectivity. |
| Sensitivity | High (femtomole to attomole). | Lower (micromole to nanomole). |
| Sample Requirement | Very small quantities (micrograms). | Larger quantities (milligrams). |
| Structural Information | Inferred from fragmentation (MS/MS). | Detailed information on the chemical environment of each atom. |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Inherently quantitative. |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per sample). |
Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy for the analysis of this compound.
NMR is particularly powerful for confirming the structure of the organic moiety and the nature of the boron center. For instance,
Conclusion: An Integrated Analytical Approach
For the definitive characterization of this compound, a multi-technique approach is recommended. Electrospray ionization mass spectrometry in the negative ion mode is the superior choice for rapid and accurate molecular weight determination and elemental formula confirmation. High-resolution mass spectrometry is crucial for achieving the necessary accuracy. When coupled with fragmentation analysis and the complementary structural insights from NMR spectroscopy, researchers can have the utmost confidence in the identity and purity of this vital synthetic reagent. This rigorous analytical characterization is the bedrock of reliable and reproducible chemical synthesis.
References
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D. A. Thomas, G. B. Dudley, Accurate Mass Determination of Organotrifluoroborates, J. Am. Soc. Mass Spectrom., 2004, 15 (11), pp 1764–1768. [Link]
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PubMed, Accurate Mass Determination of Organotrifluoroborates, National Center for Biotechnology Information. [Link]
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ACS Publications, Accurate mass determination of organotrifluoroborates, Journal of the American Society for Mass Spectrometry. [Link]
-
S. Lambert, G. I. Elliott, High accuracy mass spectrometry of potassium organotrifluoroborates, ACS Spring 2022. [Link]
-
S. D. A. D. Lennox, G. C. Lloyd-Jones, Selection of boron reagents for Suzuki–Miyaura coupling, Chem. Soc. Rev., 2014, 43, 412-443. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable, Reagent Guides: Suzuki-Miyaura Coupling. [Link]
-
G. A. Molander, S. L. J. Trice, S. D. Dreher, Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water, Org. Lett. 2010, 12 (11), pp 2660–2663. [Link]
-
A. D. S. Marques, A. F. M. M. E. Sousa, A. M. M. M. Faisca Phillips, J. A. S. Cavaleiro, S. M. A. Pinto, Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents, Molecules 2019, 24(5), 854. [Link]
-
A. F. M. M. E. Sousa, A. D. S. Marques, A. M. M. M. Faisca Phillips, J. A. S. Cavaleiro, S. M. A. Pinto, Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014, Molecules 2015, 20(3), 3937-3977. [Link]
-
Wikipedia, Suzuki reaction. [Link]
-
ResearchGate, Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. [Link]
-
G. A. Molander, D. E. Petrillo, Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations, J. Org. Chem. 2008, 73 (15), pp 5979–5983. [Link]
-
E. Vedejs, R. W. Chapman, S. C. Fields, S. Lin, M. R. Schrimpf, Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids, J. Org. Chem. 1995, 60 (10), pp 3020–3027. [Link]
-
Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns. [Link]
-
G. A. Molander, S. L. J. Trice, S. D. Dreher, Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers, Pure Appl. Chem., 2010, 82(1), 161-169. [Link]
-
Sci-Hub, Metallation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. [Link]
-
ResearchGate, Recent Advances in Organotrifluoroborates Chemistry. [Link]
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- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide for the Bench Chemist: Potassium 4-butylphenyltrifluoroborate vs. Boronic Acids in Modern Cross-Coupling
For the discerning researcher in medicinal and process chemistry, the choice of nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall workflow. While boronic acids have long been the workhorses of Suzuki-Miyaura coupling, the emergence of potassium organotrifluoroborates has presented a compelling alternative. This guide provides an in-depth, objective comparison of Potassium 4-butylphenyltrifluoroborate and its corresponding boronic acid, offering experimental insights and practical guidance for the modern synthetic chemist.
At a Glance: Key Differences and Practical Implications
| Feature | This compound | 4-butylphenylboronic Acid | Senior Scientist's Perspective |
| Stability & Handling | Crystalline, free-flowing solid; remarkably stable to air and moisture.[1][2] Can be stored on the bench for extended periods without degradation.[3] | Often a crystalline solid, but prone to dehydration to form cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1][4] Susceptible to protodeboronation, especially under non-ideal storage.[3] | The superior stability of the trifluoroborate salt is a significant practical advantage, eliminating the need for glovebox handling and ensuring stoichiometric precision in reaction setup. This is particularly crucial for high-throughput screening and library synthesis. |
| Reactivity in Suzuki-Miyaura Coupling | Acts as a "protected" form of the boronic acid, slowly hydrolyzing in situ to the active boronic acid.[5][6] This slow-release can minimize side reactions like homocoupling.[6] | The directly active species in the catalytic cycle. Its concentration can be high at the start of the reaction, potentially leading to side reactions. | The slow-release mechanism of the trifluoroborate can be advantageous for sensitive substrates or when precise control over the reaction is needed. However, this may also necessitate longer reaction times or higher temperatures compared to the corresponding boronic acid under certain conditions. |
| Solubility | Generally soluble in polar solvents like methanol, acetonitrile, and water; limited solubility in many common organic solvents.[1] | Solubility varies, but generally more soluble in a wider range of organic solvents used in cross-coupling reactions. | The limited solubility of potassium trifluoroborates can be a practical challenge, sometimes requiring mixed solvent systems or the use of phase-transfer catalysts. In contrast, boronic acids often offer greater flexibility in solvent choice. |
| Synthesis & Purity | Readily synthesized from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂).[7] Often easily purified by recrystallization to a high degree of purity.[3] | Synthesis can be more complex, and purification can be challenging due to the formation of boroxines.[1] | The ease of synthesis and purification of trifluoroborates makes them an attractive option for ensuring high purity and consistency of the starting material, which is critical for reproducible results. |
The Stability Advantage: A Deeper Dive
The most significant distinction between potassium organotrifluoroborates and boronic acids lies in their inherent stability. Boronic acids possess a vacant p-orbital on the boron atom, making them susceptible to nucleophilic attack and subsequent protodeboronation, a process that cleaves the crucial carbon-boron bond. Furthermore, they exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][4] This equilibrium can complicate accurate weighing and stoichiometry, leading to irreproducible results.
In contrast, potassium organotrifluoroborates feature a tetracoordinate boron center, which "protects" the carbon-boron bond from premature degradation.[2] This makes them exceptionally stable to both air and moisture, allowing for long-term storage on the bench without special precautions.[3]
Caption: Comparative stability of boronic acids and potassium trifluoroborates.
Reactivity and the Suzuki-Miyaura Catalytic Cycle
While boronic acids are the directly active nucleophilic partners in the Suzuki-Miyaura reaction, potassium trifluoroborates require an initial hydrolysis step to generate the corresponding boronic acid in situ.[5][6] This "slow-release" mechanism can be a significant advantage. By maintaining a low concentration of the active boronic acid throughout the reaction, side reactions such as oxidative homocoupling of the boronic acid can be minimized.[6]
The rate of hydrolysis of the trifluoroborate is a critical parameter and can be influenced by factors such as the electronic nature of the organic substituent, the base, and the solvent system.[5] For many aryltrifluoroborates, this hydrolysis is the rate-limiting step in the overall catalytic cycle.
Caption: Suzuki-Miyaura cycle with in situ generation from trifluoroborate.
Experimental Protocols: A Head-to-Head Comparison
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Chloroanisole
This protocol is adapted from established methods for the coupling of potassium alkyl- and aryltrifluoroborates with aryl chlorides.[6]
Materials:
-
This compound
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.525 mmol, 1.05 equiv.), potassium carbonate (1.5 mmol, 3.0 equiv.), and 4-chloroanisole (0.5 mmol, 1.0 equiv.).
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube via syringe.
-
Stir the mixture and sparge with argon for 15 minutes.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-butylphenylboronic Acid with 4-Chloroanisole
This protocol is a general method for the coupling of arylboronic acids with aryl chlorides.
Materials:
-
4-butylphenylboronic Acid
-
4-Chloroanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-butylphenylboronic acid (0.6 mmol, 1.2 equiv.), potassium phosphate (1.0 mmol, 2.0 equiv.), and 4-chloroanisole (0.5 mmol, 1.0 equiv.).
-
In a separate vial, weigh out tris(dibenzylideneacetone)dipalladium(0) (0.005 mmol, 1 mol % Pd) and tri-tert-butylphosphine (0.02 mmol, 4 mol %).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (5 mL) to the Schlenk tube via syringe.
-
Stir the mixture and sparge with argon for 15 minutes.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of this compound
A significant advantage of potassium organotrifluoroborates is their straightforward synthesis from the corresponding boronic acids.[7] This allows for the convenient conversion of a potentially unstable boronic acid into a robust, bench-stable reagent.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol:
-
In a round-bottom flask, dissolve 4-butylphenylboronic acid (1 equiv.) in methanol.
-
In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (3 equiv.) in water.
-
Cool the boronic acid solution to 0 °C in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Collect the white solid by vacuum filtration.
-
Wash the solid sequentially with cold water and then cold acetone to remove any unreacted starting materials and salts.
-
Dry the resulting white, crystalline solid under high vacuum to afford pure this compound.
Potential Disadvantages and Considerations for Potassium Trifluoroborates
While offering numerous advantages, it is crucial to acknowledge the potential limitations of potassium trifluoroborates:
-
Solubility: As previously mentioned, their poor solubility in many common organic solvents can necessitate the use of polar co-solvents or phase-transfer catalysts, which may not always be desirable.[1]
-
Hydrolysis Rate: The rate of the initial hydrolysis step can be slow for certain substrates, potentially requiring higher reaction temperatures or longer reaction times to achieve full conversion.[5]
-
Cost: While the synthesis is straightforward, the additional synthetic step from the boronic acid adds to the overall cost and time, which can be a consideration for large-scale applications.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and 4-butylphenylboronic acid are valuable reagents for the construction of C-C bonds. The choice between them should be guided by the specific demands of the synthesis.
Choose this compound when:
-
Stability and ease of handling are paramount.
-
High purity and stoichiometric accuracy are critical.
-
The corresponding boronic acid is known to be unstable.
-
Minimizing side reactions such as homocoupling is a priority.
Consider using 4-butylphenylboronic acid when:
-
A wider range of organic solvents is required.
-
Faster reaction times are desired and potential side reactions are not a major concern.
-
Cost and step-economy are the primary drivers for a large-scale synthesis.
By understanding the nuanced differences in their chemical properties and reactivity, researchers can make informed decisions to optimize their synthetic strategies, leading to more robust and reproducible outcomes in their drug discovery and development efforts.
References
-
Butters, M.; Harvey, J. N.; Jover, J.; Lennox, A. J. J.; Lloyd-Jones, G. C.; Murray, P. M. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling Reactions. Org. Process Res. Dev.2012 , 16 (7), 1264–1274. [Link]
-
Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431-7441. [Link]
-
Molander, G. A.; Brown, A. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
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Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
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Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Org. Lett.2007 , 9 (5), 757–760. [Link]
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A Comparative Guide to Organoboron Reagents: The Ascendancy of Potassium 4-butylphenyltrifluoroborate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of this powerful transformation. While boronic acids and their ester derivatives have been the traditional workhorses, a superior class of reagents, potassium organotrifluoroborates, has emerged, offering significant advantages.[2] This guide provides an in-depth comparison of Potassium 4-butylphenyltrifluoroborate against other common organoboron reagents, supported by experimental insights and performance data, to inform reagent selection in complex synthetic endeavors.
The Organoboron Contenders: A Comparative Overview
The efficacy of a Suzuki-Miyaura coupling partner is governed by a delicate balance of stability and reactivity. An ideal reagent should be robust for storage and handling yet sufficiently reactive under catalytic conditions to ensure efficient transmetalation. Let's analyze how this compound stacks up against its predecessors.
| Feature | Potassium Aryltrifluoroborates | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Physical State | Crystalline, free-flowing solids[3] | Often crystalline, but can be amorphous | Liquids or low-melting solids |
| Stability to Air & Moisture | Exceptionally high; can be stored indefinitely[4] | Prone to dehydration to form boroxines; variable stability[5] | Generally more stable than boronic acids, but can be sensitive |
| Handling | Bench-stable, requires no special precautions[6] | Can be difficult to purify, stoichiometry may be uncertain[7] | Generally easy to handle, but purification can be challenging |
| Susceptibility to Protodeboronation | Significantly lower than other organoboron reagents[8] | High, especially for heteroaryl or electron-rich systems[9] | Lower than boronic acids, but still a potential side reaction |
| Atom Economy | Favorable, often used in near-stoichiometric amounts[8] | Often requires excess reagent to drive reactions to completion[9] | Poor, due to the large pinacol protecting group[7] |
| Reaction Compatibility | Tolerant of a broad range of functional groups and harsh conditions[7] | Limited by sensitivity to acidic/basic conditions and oxidants[9] | Generally good, but can be incompatible with strong acids/bases |
A comparative summary of key properties for different classes of organoboron reagents.
The superior stability of potassium organotrifluoroborates, including the 4-butylphenyl variant, is a direct consequence of the tetracoordinate boron center.[9] This structural feature makes them markedly less susceptible to protodeboronation—a common side reaction that plagues boronic acids where the C-B bond is cleaved.[10] This stability is not just a matter of convenience for storage; it translates directly to more reliable and reproducible reaction outcomes.[10]
Experimental Data: Performance in Suzuki-Miyaura Coupling
The true measure of a reagent's utility is its performance in real-world applications. The advantages of organotrifluoroborates are particularly evident when coupling sensitive or challenging substrates, such as heteroaromatics.
In one study, the cross-coupling of an indoloboronic acid with a heteroaryl iodide gave the desired product in a modest 37% yield. Simply switching to the corresponding potassium indolyltrifluoroborate salt boosted the yield to 60%.[11] This significant improvement is attributed to the suppression of homocoupling side reactions that were prevalent with the more reactive boronic acid.[11]
Table 2: Comparative Yields in Heteroaryl Coupling
| Boron Reagent | Electrophile | Product Yield | Reference |
| Indoloboronic Acid | 2-Iodopyridine | 37% | [11] |
| Potassium Indolyltrifluoroborate | 2-Iodopyridine | 60% | [11] |
| Furan-2-ylboronic Acid | 4-Bromobenzonitrile | Low/Variable | [12] |
| Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Excellent | [12] |
This data highlights the tangible benefits of using trifluoroborate salts, especially in challenging heteroaryl couplings where boronic acid instability is a limiting factor.
The enhanced performance is rooted in the "slow-release" mechanism. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt slowly hydrolyzes to generate the active boronic acid in situ.[13][14][15] This maintains a low, steady concentration of the reactive species, minimizing side reactions like oxidative homocoupling and protodeboronation that can occur when a bolus of boronic acid is used directly.[13][14]
Mechanistic Insight and the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16][17] The key difference when using a potassium organotrifluoroborate lies in the initial activation step required before transmetalation can occur.
Caption: Suzuki-Miyaura cycle using a potassium organotrifluoroborate.
The process begins with the oxidative addition of an aryl halide (R'-X) to a Pd(0) complex. Concurrently, the potassium organotrifluoroborate (K+[R-BF3]-) undergoes base-mediated hydrolysis to generate the corresponding boronic acid (R-B(OH)2).[13][18] It is this boronic acid that then participates in the crucial transmetalation step, transferring its organic group (R) to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond of the product (R-R') and regenerate the active Pd(0) catalyst.[16]
A Practical Guide: Experimental Protocol
To illustrate the practical application, here is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl chloride, a typically less reactive electrophile.[6][8]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[6]
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added via syringe. The mixture is stirred and sparged with a subsurface stream of argon for 15 minutes to degas the solvents.[6]
-
Catalyst Introduction: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined. This catalyst mixture is then added to the reaction vessel under a positive pressure of argon.[6]
-
Reaction Execution: The Schlenk tube is sealed tightly and placed in a preheated oil bath at 80 °C.
-
Monitoring and Workup: The reaction's progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the final biaryl product.[6]
This self-validating protocol underscores the practicality of using organotrifluoroborates. Their stability simplifies the setup, and their controlled reactivity under these conditions allows for the efficient coupling of even challenging substrates.
Conclusion: When to Choose this compound
This compound is not merely an alternative to traditional organoboron reagents; it is a superior choice in many contexts. Its exceptional bench stability simplifies storage and handling, enhances reproducibility, and improves reaction stoichiometry.[5] For drug development professionals and researchers working on complex molecular architectures, the reliability and broad functional group tolerance afforded by this reagent are invaluable.[4] It is particularly advantageous when dealing with sensitive heteroaryl systems, where the instability of boronic acids often leads to diminished yields and complex side products.[11][12] By embracing the robust chemistry of potassium organotrifluoroborates, scientists can accelerate synthetic campaigns and build molecular complexity with greater confidence and efficiency.
References
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Versatile and Stable Boronic Acid Surrogates. Aldrichimica Acta, 38(2), 49-56. (Source available through commercial chemical supplier websites like Sigma-Aldrich).
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Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Letters, 4(11), 1867-1870. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
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Molander, G. A., & Ito, T. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7464-7473. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Aryltrifluoroborates in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the choice of the organoboron nucleophile is a critical determinant of yield, scope, and practicality. While boronic acids have long been the workhorses of this transformation, potassium aryltrifluoroborates have emerged as highly valuable alternatives, offering a distinct profile of stability and reactivity. This guide provides an in-depth, objective comparison of the performance of aryltrifluoroborates, supported by experimental data, to empower chemists in making informed decisions for their synthetic challenges.
The Stability Advantage: A Foundation for Robust Chemistry
The most significant distinction between potassium aryltrifluoroborates (ArBF₃K) and their corresponding boronic acids (ArB(OH)₂) lies in their stability. Aryltrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, permitting extended storage without degradation.[1] This inherent stability is a considerable practical advantage, simplifying handling and ensuring stoichiometric accuracy in reaction setups.
In stark contrast, many boronic acids are susceptible to decomposition pathways such as protodeboronation and dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This instability can complicate reaction stoichiometry and negatively impact reactivity, particularly for heteroaryl boronic acids which are often prone to decomposition. The superior stability of aryltrifluoroborates makes them ideal for applications in high-throughput screening and library synthesis where long-term storage of reagent plates is common.
Reactivity Profile: A Detailed Comparison
The reactivity of organoboron reagents in Suzuki-Miyaura coupling generally follows the trend: Boronic Acids > Trifluoroborates > Boronic Esters.[2] While boronic acids are often more reactive, requiring milder conditions, this comes at the cost of stability. Aryltrifluoroborates represent a well-calibrated balance, offering excellent stability while maintaining a high level of reactivity that is often comparable to or, in some cases, superior to other organoboron reagents, especially when considering overall reaction efficiency and product purity.
Electronic Effects on Reactivity
The electronic nature of the substituents on the aryl ring of the trifluoroborate has a profound impact on its reactivity in cross-coupling reactions.
-
Electron-Donating Groups (EDGs): Aryltrifluoroborates bearing electron-donating groups (e.g., -OMe, -Me) generally exhibit enhanced reactivity. This is attributed to the increased electron density on the aromatic ring, which facilitates the crucial transmetalation step in the catalytic cycle.
-
Electron-Withdrawing Groups (EWGs): Conversely, aryltrifluoroborates with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) tend to be less reactive. The reduced electron density on the aryl ring slows down the rate of transmetalation. However, it's important to note that while the reaction rates may be slower, these substrates are often more stable to side reactions like protodeboronation. Studies have shown that electron-withdrawing substituents retard the rate of aryltrifluoroborate solvolysis, a key step preceding transmetalation.[3]
Table 1: Influence of Electronic Effects on Suzuki-Miyaura Coupling Yields of Aryltrifluoroborates
| Aryltrifluoroborate (ArBF₃K) | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-MeO-C₆H₄-BF₃K | 4-Bromoacetophenone | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 92 |
| C₆H₅-BF₃K | 4-Bromoacetophenone | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 |
| 4-CF₃-C₆H₄-BF₃K | 4-Bromoacetophenone | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 78 |
Data synthesized from representative literature procedures for illustrative comparison.[4]
Steric Effects on Reactivity
Steric hindrance on the aryltrifluoroborate can influence reaction rates and yields. Ortho-substituted aryltrifluoroborates may react more slowly than their para- or meta-substituted counterparts due to steric impediment during the approach to the palladium center for transmetalation. However, with the advent of sophisticated phosphine ligands, such as Buchwald's biarylphosphines (e.g., RuPhos, SPhos, XPhos), many sterically challenging couplings can be achieved in good to excellent yields.[5]
Table 2: Impact of Steric Hindrance on Suzuki-Miyaura Coupling Yields
| Aryltrifluoroborate (ArBF₃K) | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Tolyl-BF₃K | 2-Bromomesitylene | PdCl₂/RuPhos | Cs₂CO₃ | THF/H₂O | 85 | 22 | 65 |
| 2-Tolyl-BF₃K | 2-Bromomesitylene | PdCl₂/RuPhos | Cs₂CO₃ | THF/H₂O | 85 | 22 | 58 |
Data synthesized from representative literature procedures for illustrative comparison.[5]
Comparison with Other Organoboron Reagents
A direct comparison with other commonly used organoboron reagents highlights the practical utility of aryltrifluoroborates.
-
Boronic Acids: As previously mentioned, boronic acids are generally more reactive but suffer from lower stability. The use of aryltrifluoroborates can lead to cleaner reactions with fewer byproducts arising from reagent decomposition.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air- and moisture-stable organoboron reagents. They are often used in iterative cross-coupling strategies due to their stability to chromatography. While MIDA boronates are excellent reagents, their activation typically requires specific conditions (e.g., aqueous base) for the slow release of the corresponding boronic acid. In some cases, aryltrifluoroborates can offer faster reaction times under similar conditions.
Table 3: Comparative Reactivity of Different Organoboron Reagents
| Organoboron Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Tolyl-BF₃K | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Tolyl-B(OH)₂ | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 93 |
| 4-Tolyl-B(MIDA) | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 89 |
Data synthesized from representative literature procedures for illustrative comparison, highlighting general trends.
Mechanistic Considerations: The Role of Fluoride
The mechanism of the Suzuki-Miyaura reaction with aryltrifluoroborates has been a subject of considerable study. It is generally accepted that the trifluoroborate salt acts as a stable precursor to a more reactive boronic acid or a related species in situ. The presence of a base is crucial for the activation of the aryltrifluoroborate.[5][6]
The currently favored mechanism involves a pre-equilibrium hydrolysis of the aryltrifluoroborate to the corresponding arylfluoroboronate and ultimately to the arylboronic acid, which then participates in the catalytic cycle. The fluoride ions released during this process can also play a role in the catalytic cycle, potentially influencing the nature of the active palladium species.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction with aryltrifluoroborates.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with aryltrifluoroborates. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling with aryltrifluoroborates.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
Potassium aryltrifluoroborates are robust, versatile, and highly effective nucleophiles for Suzuki-Miyaura cross-coupling reactions. Their exceptional stability offers significant practical advantages over traditional boronic acids, particularly in terms of handling, storage, and stoichiometric precision. While their reactivity is influenced by electronic and steric factors, the judicious choice of modern catalyst systems enables their successful application across a broad range of substrates. A thorough understanding of their reactivity profile and the underlying mechanistic principles empowers chemists to leverage the unique advantages of aryltrifluoroborates in the synthesis of complex molecules, from drug discovery to materials science.
References
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Liu, L., Dong, Y., Pang, B., & Ma, J. (2014). [Bmim]PF6-Promoted Ligandless Suzuki-Miyaura Coupling Reaction of Potassium Aryltrifluoroborates in Water. The Journal of Organic Chemistry, 79(15), 7193–7198. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Suzuki, A. (2005). Organoboron compounds in new synthetic reactions. Journal of Organometallic Chemistry, 653(1-2), 83-90. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki-Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7173–7180. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
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Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
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Zhang, Q., et al. (2024). Unveiling Pre-Transmetalation Intermediates in Base-Free Suzuki-Miyaura Cross-Couplings: A Computational Study. Inorganic Chemistry. [Link]
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A Comparative Guide to Suzuki-Miyaura Cross-Coupling: Potassium 4-butylphenyltrifluoroborate vs. Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron nucleophile is a critical parameter that can significantly influence reaction efficiency, yield, and reproducibility. While boronic acids have been the traditional workhorses, their inherent instability has paved the way for more robust alternatives. This guide provides an in-depth, objective comparison between potassium 4-butylphenyltrifluoroborate and various 4-butylphenyl boronic esters, offering experimental data and mechanistic insights to inform your selection of the optimal reagent for your synthetic endeavors.
The Stability Advantage: A Decisive Factor in Reagent Selection
The primary differentiator between potassium organotrifluoroborates and boronic esters lies in their stability. Potassium trifluoroborates are tetracoordinate boron species, a structural feature that imparts exceptional stability to air and moisture.[1] This allows for long-term storage at ambient conditions without appreciable degradation. In stark contrast, boronic acids, the precursors to boronic esters, are known to undergo facile protodeboronation and can form cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry and lead to inconsistent results.[1]
Boronic esters, particularly pinacol esters, offer a significant improvement in stability over their corresponding boronic acids.[2] They are often crystalline solids that are easier to handle and purify. However, they are not entirely immune to hydrolysis back to the less stable boronic acid, especially under the basic conditions of the Suzuki-Miyaura reaction. The superior stability of potassium trifluoroborates translates to more reliable and reproducible reactions, often with the ability to use near-stoichiometric amounts of the reagent, thereby improving atom economy.[3]
Yield Comparison: An Illustrative Overview
A direct, head-to-head comparison of yields for the Suzuki-Miyaura coupling of this compound versus a range of 4-butylphenyl boronic esters under identical conditions is not extensively documented in a single study. However, by compiling data from various sources, we can construct an illustrative comparison that highlights the general performance of these reagents.
It is crucial to note that the following data is for illustrative purposes, as reaction conditions such as catalyst, ligand, base, and solvent vary between studies.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference (Illustrative) |
| This compound | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | ~85-95 | Similar to[4][5] |
| 4-Butylphenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~80-90 | Similar to[6] |
| This compound | 2-Chloropyridine | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | ~75-85 | Similar to[3] |
| 4-Butylphenylboronic acid pinacol ester | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | ~70-80 | Similar to[7] |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | ~90-98 | General observation |
| 4-Butylphenylboronic acid neopentyl glycol ester | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | ~85-95 | General observation |
From this illustrative data, a general trend emerges where this compound often provides comparable or slightly higher yields, particularly with more challenging coupling partners. This can be attributed to its enhanced stability, which minimizes decomposition pathways and ensures a consistent supply of the active boron species throughout the reaction.
Mechanistic Considerations: The Path to Transmetalation
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the mechanism of activation of the organoboron reagent and the subsequent transmetalation step. Both potassium trifluoroborates and boronic esters require activation to facilitate the transfer of the organic group from boron to the palladium center.
Activation of Potassium Aryltrifluoroborates
Potassium aryltrifluoroborates are believed to undergo slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid or a related boronate species in situ. This "slow release" of the active transmetalating species is a key advantage, as it maintains a low, steady concentration of the boronic acid, minimizing side reactions such as protodeboronation and homocoupling.[8][9] The rate of hydrolysis is dependent on several factors, including the electronic nature of the aryl group and the specific reaction conditions.[8][9][10][11][12]
Activation of Boronic Esters
Boronic esters, such as the commonly used pinacol esters, are also thought to undergo hydrolysis to the corresponding boronic acid prior to transmetalation.[13] However, the rate of this hydrolysis can be faster than that of trifluoroborates, potentially leading to a higher transient concentration of the boronic acid, which may be more susceptible to decomposition. The steric bulk of the diol protecting group can also influence the rate of hydrolysis and subsequent transmetalation.
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction using both this compound and a 4-butylphenylboronic acid pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Water (0.5 mL per 1 mmol of aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the toluene and water.
-
In a separate vial, weigh the palladium(II) acetate and SPhos, and add them to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with 4-Butylphenylboronic Acid Pinacol Ester
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Butylphenylboronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (5 mL per 1 mmol of aryl bromide)
-
Water (1 mL per 1 mmol of aryl bromide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl bromide and 4-butylphenylboronic acid pinacol ester in 1,4-dioxane.
-
Add the cesium carbonate and water to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the reaction to reflux (approximately 100 °C) and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The choice between this compound and boronic esters for Suzuki-Miyaura cross-coupling is a nuanced one, guided by the specific requirements of the synthesis. For reactions where reagent stability, reproducibility, and the handling of sensitive substrates are paramount, potassium trifluoroborates present a compelling advantage. Their "slow release" mechanism often contributes to cleaner reactions and higher yields.
Boronic esters, particularly pinacol esters, remain highly valuable and widely used reagents, offering a good balance of stability and reactivity. They are particularly useful when the corresponding boronic acid is commercially available and relatively stable.
As the demand for more efficient and robust synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the adoption of highly stable and reliable reagents like potassium organotrifluoroborates is likely to increase. Further research into direct comparative studies under standardized conditions will be invaluable in providing a more definitive guide for reagent selection.
References
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Alkenyl Halides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Siddiqui, S. Z. (2010). Suzuki−Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 75(5), 1667–1670. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(35), 6534–6537. [Link]
-
Molander, G. A., & Ito, T. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 9(5), 821–824. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Cantavella, V. M. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 72(22), 8389–8396. [Link]
-
Perrin, D. M., & Lloyd-Jones, G. C. (2014). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 53(44), 11840–11844. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lloyd-Jones, G. C., & Butters, M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]
-
Perrin, D. M., & Ting, R. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of 18F-Labeled Radiotracers. The Journal of Organic Chemistry, 75(24), 8489–8498. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 10(15), 3247–3250. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 8(4), 701–704. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(20), 7981–8000. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-830. [Link]
-
Lloyd-Jones, G. C., & Butters, M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
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"analytical methods for determining the purity of Potassium 4-butylphenyltrifluoroborate"
An Expert's Comparative Guide to the Analytical Methods for Determining the Purity of Potassium 4-butylphenyltrifluoroborate
For researchers, scientists, and drug development professionals, the integrity of starting materials is non-negotiable. This compound, a crystalline, air- and moisture-stable organoboron compound, has emerged as a superior surrogate for volatile and unstable boronic acids in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its performance in these critical C-C bond-forming transformations is directly correlated with its purity. Impurities can lead to inconsistent reaction yields, formation of undesirable byproducts, and poisoning of the palladium catalyst, making a robust analytical strategy for purity determination essential.[2]
This guide provides an in-depth comparison of the analytical methodologies required to establish a comprehensive purity profile for this compound. We will move beyond mere procedural descriptions to explain the scientific rationale behind method selection, enabling you to design a validation-ready analytical workflow tailored to your specific needs, from routine quality control to in-depth impurity profiling.
An Integrated Strategy for Purity Assessment
A complete understanding of a reagent's purity cannot be achieved with a single technique. A multi-faceted approach is required to control for identity, organic and inorganic impurities, residual solvents, water content, and counter-ion stoichiometry. The selection of methods should be guided by the specific information required.
The following diagram illustrates a logical workflow for selecting the appropriate analytical tests based on the analytical objective.
Caption: Decision workflow for selecting analytical methods.
Identity and Structural Confirmation
Before assessing purity, one must unequivocally confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organoboron compounds.[3] A full suite of 1D NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) provides orthogonal confirmation of the molecular structure.[4][5]
-
¹H NMR: Confirms the presence and connectivity of the n-butyl group and the protons on the phenyl ring. The integration of signals can give a preliminary indication of purity relative to proton-containing impurities.
-
¹³C NMR: Provides a map of the carbon skeleton. The carbon atom directly bonded to boron often shows a characteristically broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[6]
-
¹⁹F NMR: This is a highly sensitive and specific probe for the trifluoroborate group.[4] The spectrum typically shows a quartet centered between -129 to -141 ppm due to coupling with the ¹¹B nucleus.[4][6] The simplicity of the spectrum makes it an excellent tool for identifying any fluorine-containing impurities.
-
¹¹B NMR: Directly observes the boron nucleus, confirming the tetracoordinate environment of the trifluoroborate anion.[4][7]
Quantitative ¹H NMR (qNMR) can also be used as a primary assay method. By adding a certified internal standard with a known concentration, the absolute purity of the target analyte can be determined with high precision, offering an orthogonal technique to HPLC.[8][9]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Preparation: Accurately weigh approximately 15-20 mg of this compound and 10-15 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure quantitative accuracy. This includes a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) and ensuring a sufficient signal-to-noise ratio.
-
Processing: Carefully phase and baseline-correct the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculation: Calculate the purity using the standard qNMR equation, accounting for the molar masses, weights, number of protons in each integrated signal, and the certified purity of the standard.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. For this compound, Electrospray Ionization (ESI) in negative ion mode is ideal for observing the [4-butylphenyltrifluoroborate]⁻ anion. This method allows for the determination of the exact mass of the anion, typically with an accuracy of less than 5 ppm.[10][11]
| Ion | Calculated m/z | Observed m/z (Example) | Error (ppm) |
| [C₁₀H₁₃BF₃]⁻ | 205.1044 | 205.1040 | -1.95 |
Table 1: Example HRMS data for the target anion.
Purity Assay and Organic Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the workhorse method for determining the purity (as a percentage of the main peak area) and quantifying related organic impurities.
Causality Behind Method Choices:
-
Column: A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the butylphenyl moiety of the molecule.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte and separate it from more or less polar impurities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to protonate silanols on the column, ensuring sharp, symmetrical peak shapes.
-
Detection: The phenyl group acts as a chromophore, allowing for sensitive detection by UV absorbance, typically around 254 nm.
An HPLC method must be validated according to regulatory guidelines such as ICH Q2(R1) to demonstrate that it is suitable for its intended purpose.[12][13][14] This involves assessing parameters like specificity, linearity, range, accuracy, and precision.
Experimental Protocol: RP-HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile/Water.
| Parameter | Typical Specification | Purpose |
| Purity (Area %) | ≥ 98.0% | Ensures the main component is present at a high level. |
| Largest Impurity | ≤ 0.5% | Controls any single known or unknown impurity. |
| Total Impurities | ≤ 1.5% | Controls the overall level of organic impurities. |
Table 2: Example specifications for HPLC purity analysis.
Quantification of Specific Impurities
Karl Fischer Titration for Water Content
Organoboron salts can be hygroscopic, and water content is a critical quality attribute. Karl Fischer titration is the gold standard for water determination due to its specificity and accuracy.[15][16][17] Unlike 'Loss on Drying' methods, it is not affected by volatile organic solvents. Both volumetric and coulometric methods are available, with the volumetric method being more suitable for the expected water content (typically >0.1%) in solid samples.[16][18]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Titrator Preparation: Fill the burette with a standardized volumetric Karl Fischer reagent and condition the titration vessel with anhydrous methanol until a stable, dry endpoint is reached.
-
Sample Introduction: Accurately weigh approximately 100-200 mg of the this compound sample and add it directly to the conditioned vessel.
-
Titration: Initiate the titration. The reagent is added until all the water from the sample has reacted, which is detected by a platinum electrode.
-
Calculation: The instrument calculates the water content (% w/w) based on the sample weight and the volume of titrant consumed.
Elemental Analysis and Ion Chromatography
-
Elemental Analysis (CHN): This technique measures the weight percentage of carbon, hydrogen, and nitrogen. The results are compared to the theoretical values calculated from the empirical formula (C₁₀H₁₃BF₃K). It serves as a fundamental check on the compound's composition, especially for qualifying new batches or reference standards.
-
Ion Analysis (IC or ICP-OES): It is crucial to confirm the correct stoichiometric ratio of the potassium counter-ion. Ion Chromatography (IC) can be used to quantify the potassium cation. Alternatively, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can provide a highly accurate quantification of potassium and screen for other elemental or metallic impurities. This is also important for detecting inorganic impurities, such as unreacted potassium hydrogen fluoride (KHF₂) from the synthesis.[19][20]
Comparative Summary and Recommended Workflow
No single method provides a complete picture. A combination of techniques is essential for a comprehensive quality assessment.
| Analytical Method | Primary Information Provided | Specificity | Sensitivity | Throughput |
| ¹H, ¹³C, ¹⁹F, ¹¹B NMR | Unambiguous structural identity, qNMR assay | Very High | Moderate | Low |
| RP-HPLC-UV | Purity assay (area %), organic impurity profile | High | High | High |
| HRMS (ESI-) | Elemental composition confirmation | Very High | Very High | High |
| Karl Fischer Titration | Water content | Absolute | High | High |
| Elemental Analysis (CHN) | Confirmation of empirical formula | Moderate | Low | Low |
| Ion Chromatography / ICP-OES | Potassium counter-ion assay, inorganic/metallic impurities | High | Very High | Moderate |
Table 3: Comparative summary of key analytical methods.
The following diagram outlines a recommended workflow for both the initial, full characterization of a reference lot and the routine quality control (QC) of subsequent batches.
Caption: Recommended workflow for full vs. routine analysis.
Conclusion
The analytical characterization of this compound demands a scientifically sound, multi-technique strategy. While NMR and HRMS serve as the cornerstones for identity confirmation, validated HPLC methods are indispensable for accurate purity assays and impurity profiling. Complementary techniques like Karl Fischer titration and ion analysis are critical for controlling non-organic impurities that can significantly impact the material's performance and shelf-life. By implementing the integrated workflow described, researchers and drug developers can ensure the quality, consistency, and reliability of this vital synthetic reagent, leading to more robust and reproducible chemical transformations.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Water Determination by Karl Fischer Titr
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Karl Fischer titration for pharmaceuticals. Select Science.
- ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boron
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
- What Is Karl Fischer Titr
- Water Content Determin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Accurate Mass Determination of Organotrifluorobor
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- Accurate Mass Determination of Organotrifluorobor
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- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
- Miyaura Borylation Reaction. Organic Chemistry Portal.
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- (1)H, (13)C, (19)F and (11)
- Potassium Organotrifluorobor
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Organoboron chemistry. Wikipedia.
- Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characteriz
- 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.
- The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online.
- Calculating purity from NMR spectrum. Chemistry Stack Exchange.
- The Chemistry of Organoboron Compounds, 2 Volume Set. Wiley-VCH.
- Potassium alkyltrifluorobor
- Potassium Trifluorobor
- HPLC Methods for analysis of Potassium ion.
- Organic Syntheses Procedure. Organic Syntheses.
- HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column. SIELC Technologies.
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The Ascendancy of Potassium 4-butylphenyltrifluoroborate in Modern Catalysis: A Comparative Performance Guide
For Immediate Release to the Scientific Community —In the landscape of synthetic organic chemistry, the pursuit of robust, efficient, and versatile reagents is a perpetual endeavor. Among the array of organoboron compounds available for cross-coupling reactions, potassium 4-butylphenyltrifluoroborate has emerged as a reagent of significant interest. This guide offers an in-depth, objective comparison of its performance in various catalytic systems, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal synthetic methodologies.
I. The Stability Advantage: A Foundation for Reliable Chemistry
At the core of its rising prominence is the exceptional stability of this compound. Unlike their boronic acid counterparts, which are often susceptible to protodeboronation and dehydration to form inactive trimeric boroxines, organotrifluoroborate salts are generally crystalline, free-flowing solids with remarkable stability to both air and moisture.[1] This inherent stability allows for prolonged storage without degradation, ensuring stoichiometric accuracy and reproducibility in reactions.[1] The tetracoordinate boron center in this compound confers this impressive stability, making it a more reliable reagent, particularly in complex, multi-step syntheses where reagent integrity is paramount.[2][3]
II. Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and it is in this arena that this compound demonstrates its prowess.
A. Comparison with Boronic Acids
While boronic acids have traditionally been the workhorses of Suzuki-Miyaura coupling, potassium trifluoroborates offer distinct advantages. Their enhanced stability often translates to higher yields and cleaner reaction profiles, as the undesirable side reactions associated with boronic acid decomposition are mitigated.[1][4][5] Furthermore, the use of trifluoroborates can circumvent the need for a significant excess of the boron reagent, a common practice with boronic acids to compensate for their instability.[6]
Table 1: Conceptual Comparison of Potassium Aryltrifluoroborates and Arylboronic Acids
| Feature | Potassium Aryltrifluoroborates | Arylboronic Acids |
| Stability | High; resistant to air and moisture[1] | Variable; prone to protodeboronation and boroxine formation[1] |
| Handling | Crystalline, free-flowing solids[1] | Can be difficult to purify and have uncertain stoichiometry[4][5] |
| Stoichiometry | Generally used in near-stoichiometric amounts[6] | Often require excess to drive reactions to completion[6] |
| Reactivity | Reactivity can be "unveiled" under coupling conditions[3] | Generally reactive, but can be sluggish with certain substrates[7] |
B. Catalytic System Optimization
The performance of this compound is intricately linked to the choice of the palladium catalyst and ligands. Research has shown that catalyst systems such as PdCl2(dppf)·CH2Cl2 are highly effective for coupling potassium aryl- and heteroaryltrifluoroborates with a range of aryl and heteroaryl bromides and chlorides.[8] For instance, the coupling of various potassium aryltrifluoroborates with aryl halides proceeds readily, often with moderate to excellent yields.[9][10] In some cases, ligandless conditions have proven successful, simplifying the reaction setup.[8]
A notable advancement is the use of silver(I) compounds as additives to accelerate the transmetalation step, which can be rate-limiting, especially with weakly nucleophilic organoboron reagents.[11] Silver oxide (Ag2O) has been shown to be a particularly effective polarizing agent, enhancing the efficiency of the cross-coupling.[11]
III. Expanding the Horizon: Nickel-Catalyzed Cross-Coupling
While palladium catalysis is prevalent, nickel-based systems offer a compelling and often more cost-effective alternative. This compound has demonstrated excellent performance in nickel-catalyzed cross-coupling reactions, particularly for the formation of C(sp²)-C(sp³) bonds.
A significant advantage of using potassium aryltrifluoroborates in nickel catalysis is the ability to employ nearly stoichiometric amounts of the boron reagent, even with challenging heteroaryl nucleophiles that are prone to protodeboronation.[12] This is a considerable improvement over methods that require a large excess of the boronic acid.[12] Nickel catalysts have proven successful in coupling a variety of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides, tolerating a range of functional groups on both coupling partners.[12]
Furthermore, stereospecific nickel-catalyzed cross-couplings of potassium alkenyltrifluoroborates with alkyl halides have been developed, allowing for the synthesis of highly substituted olefins without loss of stereochemistry.[13] This highlights the versatility of trifluoroborates in constructing complex molecular architectures.
IV. Rhodium-Catalyzed Additions: A Different Mode of Reactivity
Beyond cross-coupling, potassium aryltrifluoroborates serve as effective nucleophiles in rhodium-catalyzed addition reactions to aldehydes and enones.[14] In these transformations, trifluoroborate salts have been shown to react more rapidly than their corresponding boronic acids.[14] This enhanced reactivity is attributed to a more facile transmetalation to form the active organorhodium species.[14] Notably, nitro-substituted aldehydes that are unreactive with boronic acids under identical conditions react efficiently with aryltrifluoroborates.[14]
V. Experimental Protocols and Workflows
To provide a practical context, the following are generalized experimental workflows for common catalytic systems.
A. Typical Suzuki-Miyaura Cross-Coupling Protocol
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., Cs2CO3, 2-3 equivalents).
-
Add the palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 1-5 mol%).
-
Add the degassed solvent system (e.g., THF/H2O).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl.
B. Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling
Caption: Generalized workflow for a Nickel-catalyzed cross-coupling reaction.
VI. Conclusion: A Versatile and Reliable Tool for Synthesis
This compound and its congeners represent a significant advancement in the field of cross-coupling chemistry. Their superior stability, ease of handling, and broad reactivity profile across various catalytic systems—including palladium, nickel, and rhodium—make them an invaluable tool for synthetic chemists.[3] The ability to use these reagents in near-stoichiometric amounts and their compatibility with a wide range of functional groups further underscore their utility in the synthesis of complex molecules for pharmaceutical and materials science applications.[6] As the demand for more efficient and robust synthetic methods continues to grow, the adoption of potassium organotrifluoroborates is poised to become even more widespread.
References
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 2(5), 555-558.
- This compound - 1412414-09-5 - Vulcanchem.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–844.
- Potassium Trifluoroborate Salts - Sigma-Aldrich.
- Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 68(11), 4302–4314.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–844.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568.
- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Potassium Trifluoroborate Salts - Sigma-Aldrich.
- Potassium Trifluoroborate Salts - Merck Millipore.
- Plash, D. J., & Petukhov, P. A. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Beilstein journal of organic chemistry, 11, 686–696.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429.
- Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314.
- Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Journal of the American Chemical Society, 130(29), 9257–9259.
- Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic letters, 16(7), 1836–1839.
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- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Potassium 4-butylphenyltrifluoroborate
For the modern researcher navigating the complexities of synthetic chemistry, the responsible management of chemical waste is as crucial as the innovative science it enables. Potassium 4-butylphenyltrifluoroborate, a versatile and increasingly popular reagent in cross-coupling reactions, demands a disposal protocol that is both scientifically sound and prioritizes laboratory safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: A Stability and Hazard Profile
This compound is an air- and moisture-stable crystalline solid, a characteristic that contributes to its utility in a variety of synthetic contexts. However, this stability should not be mistaken for inertness, particularly when considering its disposal. The primary concern with this and similar organoboron compounds is the safe and complete degradation of the carbon-boron bond and the management of the resulting organic and inorganic byproducts.
The immediate hydrolysis product of this compound is 4-butylphenylboronic acid. Both the parent trifluoroborate salt and the resulting boronic acid are classified as skin and eye irritants.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, within a certified chemical fume hood.
Table 1: Hazard Identification and Classification
| Compound | CAS Number | Hazard Statements |
| This compound | 423118-47-2 (tert-butyl analogue) | Causes skin irritation, Causes serious eye irritation. |
| 4-Butylphenylboronic acid | 145240-28-4 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
The Disposal Workflow: A Two-Stage Degradation Approach
The recommended disposal strategy for this compound involves a two-stage chemical degradation process designed to break down the compound into less hazardous and more easily disposable substances. This process consists of:
-
Hydrolysis: Conversion of the trifluoroborate salt to the corresponding boronic acid.
-
Oxidative Degradation: Cleavage of the carbon-boron bond of the boronic acid.
This workflow ensures a more complete breakdown of the organoboron compound prior to final disposal.
Figure 1: Decision workflow for the chemical degradation and disposal of this compound.
Experimental Protocols for Chemical Degradation
The following protocols provide detailed, step-by-step instructions for the chemical degradation of small quantities (typically < 5 grams) of this compound waste in a laboratory setting. For larger quantities, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department for direct disposal as hazardous waste.
Protocol 1: Hydrolysis of this compound
This procedure converts the trifluoroborate salt to the more reactive boronic acid.
Materials:
-
This compound waste
-
Silica gel (standard column chromatography grade)
-
Deionized water
-
Ethyl acetate
-
Erlenmeyer flask or beaker of appropriate size
-
Magnetic stir bar and stir plate
-
Filter funnel and filter paper
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Addition of Silica Gel and Water: For every 1 gram of trifluoroborate waste, add approximately 0.6 grams of silica gel and 10 mL of deionized water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The hydrolysis progress can be monitored by thin-layer chromatography (TLC) if desired, by spotting the ethyl acetate extract against a standard of the starting material. The reaction is typically complete within a few hours.
-
Work-up: Once the hydrolysis is complete (or after stirring for a minimum of 4 hours), add an equal volume of ethyl acetate to the flask and stir for an additional 10 minutes.
-
Separation: Filter the mixture to remove the silica gel. The filtrate will contain an aqueous solution of 4-butylphenylboronic acid and potassium fluoride, with some boronic acid partitioned into the ethyl acetate layer. The two layers can be separated, and the aqueous layer containing the majority of the boronic acid should be carried forward to the next step. The ethyl acetate layer should be treated as organic solvent waste.
Protocol 2: Oxidative Degradation of 4-Butylphenylboronic Acid
This protocol aims to cleave the carbon-boron bond, breaking down the aromatic portion of the molecule.
Materials:
-
Aqueous solution of 4-butylphenylboronic acid from Protocol 1
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Sodium bisulfite (for quenching)
-
Large beaker
-
Heating mantle or hot plate with stirring
-
Thermometer
-
pH paper or pH meter
Procedure:
-
Preparation: Place the aqueous solution of 4-butylphenylboronic acid into a large beaker with a magnetic stir bar. It is important to use a beaker that is significantly larger than the volume of the solution to accommodate any potential foaming or splashing.
-
Reaction: While stirring, slowly add household bleach to the boronic acid solution. A common starting point is to use a 5 to 10-fold molar excess of sodium hypochlorite relative to the initial amount of the trifluoroborate.
-
Heating: Gently heat the mixture to approximately 80-100°C with continuous stirring in the fume hood. Be cautious of potential splashing. Maintain this temperature for at least one hour to ensure complete degradation. The reaction should result in the cleavage of the carbon-boron bond, producing butylbenzene and boric acid. However, further oxidation and chlorination of the aromatic ring by bleach can occur, leading to a mixture of chlorinated organic byproducts.[4][5]
-
Cooling and Quenching: After the reaction period, turn off the heat and allow the solution to cool to room temperature. Carefully quench any excess bleach by the slow addition of a saturated sodium bisulfite solution until a test with potassium iodide-starch paper indicates the absence of an oxidant.
-
Neutralization and Final Disposal: Check the pH of the final solution and neutralize it to a pH between 6 and 8 using either dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) as needed. The resulting aqueous waste contains inorganic borate salts and organic byproducts. This solution should be collected in a designated aqueous waste container and disposed of through your institution's hazardous waste program.[6][7] Do not pour the final solution down the drain unless explicitly permitted by your institution's EHS guidelines for dilute, neutralized borate solutions. [8][9]
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the reagents used in its degradation.
-
Fume Hood: All steps of the disposal procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or strong acids without following a specific degradation protocol, as this could lead to uncontrolled reactions.
-
Waste Segregation: Keep the waste generated from this procedure separate from other laboratory waste streams. The final aqueous waste should be clearly labeled with its contents.
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. Local, state, and federal regulations must be followed.
By adhering to this scientifically-grounded and safety-conscious disposal guide, researchers can confidently manage this compound waste, contributing to a safer and more sustainable laboratory environment.
References
-
PubChem. 4-tert-Butylphenylboronic acid. National Center for Biotechnology Information. [Link].
-
Capot Chemical. MSDS of 4-t-Butylphenylboronic acid. [Link].
-
King County. Laboratory Waste Management Guide. [Link].
-
Organic Chemistry Portal. Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. [Link].
-
Sci-Hub. ipso-Hydroxylation of Arylboronic Acids and Boronate Esters by Using Sodium Chlorite as an Oxidant in Water. [Link].
-
P2 InfoHouse. Laboratory Waste Management Guide. [Link].
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link].
-
Organic Chemistry Portal. Sodium Hypochlorite, Bleach, NaOCl. [Link].
-
Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link].
-
International Finance Corporation. General Environmental, Health, and Safety (EHS) Guidelines. [Link].
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link].
-
Etimine USA. Boric Acid SAFETY DATA SHEET. [Link].
-
Emory University. EHS-201 REGULATED WASTE GUIDELINES. [Link].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. NaOCl Bleach Oxidation. [Link].
-
ResearchGate. (PDF) Synthetic oxidations with hypochlorites. A review. [Link].
-
ResearchGate. Oxidation with Sodium Hypochlorite | Request PDF. [Link].
-
Chemistry LibreTexts. A Greener Bleach. [Link].
-
OSTI.GOV. Influence of application method on disinfectant byproduct formation during indoor bleach cleaning. [Link].
-
YouTube. Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents. [Link].
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Personal protective equipment for handling Potassium 4-butylphenyltrifluoroborate
As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides essential, field-proven safety and handling protocols for Potassium 4-butylphenyltrifluoroborate. Organotrifluoroborates are valued for their stability, yet the potential hazards, particularly with crystalline solids, necessitate a robust and well-understood safety plan. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.
Hazard Identification: Understanding the Risks
The first step in any safe laboratory operation is to understand the potential hazards of the materials involved. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as Potassium 4-tert-butylphenyltrifluoroborate, provide a strong basis for a conservative safety assessment.
The primary hazard identified for the closely related Potassium 4-tert-butylphenyltrifluoroborate is that it is classified as Skin Corrosive, Category 1B . This classification indicates that the chemical can cause severe skin burns and serious eye damage upon contact. As a fine, crystalline solid, it also poses a respiratory hazard if dust is inhaled.[1][2][3]
Key Hazards:
-
Causes severe skin burns and eye damage: Direct contact can lead to serious, irreversible tissue damage.[4]
-
Causes serious eye irritation/damage: The eyes are particularly vulnerable to corrosive solids.[3][5][6]
-
May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.[1][2][3]
Given these significant hazards, a thorough risk assessment is required before any work begins. This involves considering the quantity of material being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for generating dust or splashes.
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risks. The following decision tree provides a logical workflow for selecting the necessary level of protection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
Based on the risk assessment, the following PPE is required.
Eye and Face Protection
Due to the corrosive nature of this compound, protecting your eyes from both solid particles and potential splashes is critical.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all operations.[7] Safety glasses with side shields do not provide adequate protection against dust and splashes.[7]
-
Required for Solution Handling: When preparing solutions, performing transfers, or running reactions where a splash hazard exists, a face shield must be worn in addition to chemical splash goggles .[7] The face shield protects the entire face from splashes and corrosive dust.[7]
Skin and Body Protection
Preventing skin contact is essential to avoid chemical burns.
-
Gloves: At a minimum, wear disposable nitrile gloves.[7] Given the corrosive hazard, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended to provide an extra layer of protection against tears and contamination. If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.[7] For extended handling or cleaning up spills, heavy-duty chemical-resistant gloves (e.g., butyl rubber) should be used.
-
Lab Coat: A standard laboratory coat is required to protect street clothing and skin.[8] Ensure the coat is fully buttoned.
-
Additional Protection: For large-scale operations (>10g), consider a chemical-resistant apron worn over the lab coat. Long pants and closed-toe shoes are mandatory for all laboratory work.[7]
Respiratory Protection
Inhalation of fine powders can cause respiratory irritation.[1][2][3]
-
Engineering Controls: The primary method for controlling dust is to use engineering controls. Always handle solid this compound inside a certified chemical fume hood, a glove box, or a powder containment enclosure.
-
Respirator: If engineering controls are insufficient to prevent dust generation or during a large spill cleanup, a respirator is required. A NIOSH-approved air-purifying respirator with a P3 (or N100) particulate filter is recommended.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing <1g in enclosure | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required with proper engineering controls |
| Solution Preparation | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required with proper engineering controls |
| Reaction Workup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required with proper engineering controls |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves | Lab Coat & Apron | P3/N100 Respirator Required |
Operational Plan: Safe Handling Protocol
This protocol outlines the essential steps for safely weighing and dissolving this compound.
Objective: To accurately weigh a specific mass of the solid reagent and prepare a stock solution.
Materials:
-
This compound
-
Appropriate solvent
-
Weigh paper or weigh boat
-
Spatula
-
Glassware (e.g., beaker, volumetric flask)
-
Magnetic stir bar and stir plate
Procedure:
-
Pre-Operation Safety Check:
-
Ensure a certified chemical fume hood is operational.
-
Confirm the location of the nearest safety shower and eyewash station.
-
Don all required PPE as outlined in the table above (Goggles, Face Shield, Double Nitrile Gloves, Lab Coat).
-
Prepare a designated waste container for contaminated consumables.
-
-
Weighing the Solid:
-
Place a tared weigh boat on the analytical balance inside the fume hood or a containment enclosure.
-
Carefully open the reagent container. Avoid creating airborne dust by opening the container slowly.
-
Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Do not tap the spatula on the side of the container, as this can generate dust.
-
Once the target weight is reached, securely close the main reagent container.
-
-
Transfer and Dissolution:
-
Carefully carry the weigh boat to the designated dissolution vessel (e.g., beaker) within the fume hood.
-
Add the solvent to the vessel first, if possible, to reduce dust upon addition of the solid.
-
Gently add the weighed solid to the solvent.
-
Use a small amount of solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
-
Add a stir bar and begin gentle stirring to dissolve the solid.
-
-
Post-Handling and Cleanup:
-
Place the contaminated weigh boat, spatula (if disposable), and outer pair of gloves into the designated solid waste container.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Remove your PPE in the correct order (apron, face shield, goggles, lab coat, inner gloves) and wash your hands thoroughly with soap and water.[1][9][10]
-
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Solid Waste: All contaminated consumables, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[9]
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][9][10]
By adhering to these protocols, you can safely and effectively utilize this compound in your research while minimizing risk to yourself and your colleagues.
References
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Angene Chemical. Safety Data Sheet: Potassium (cyanomethyl)trifluoroborate. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. [Link]
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- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
